molecular formula C13H15BrN2O2 B1392374 tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate CAS No. 552331-49-4

tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Cat. No.: B1392374
CAS No.: 552331-49-4
M. Wt: 311.17 g/mol
InChI Key: LPOXPRHHNYSYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (CAS 552331-49-4) is a high-purity chemical intermediate with a molecular formula of C13H15BrN2O2 and a molecular weight of 311.17 g/mol . This compound belongs to the indazole class of heterocycles, which are recognized for their significant value in medicinal and organic chemistry research. The structure features a bromine atom at the 5-position, which serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . Simultaneously, the tert-butoxycarbonyl (Boc) group protects the N1 position of the indazole ring, enhancing the compound's stability and making it a versatile precursor for the selective synthesis of more complex molecules . Indazole derivatives are frequently investigated for their diverse pharmacological properties, including potential applications against infectious, neurodegenerative, and inflammatory disorders . As a Boc-protected bromo-indazole, this reagent is specifically designed for use in constructing targeted compound libraries for drug discovery and development . It is offered with a minimum purity of 98% and is intended for research applications only . This product is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 5-bromo-3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-10-7-9(14)5-6-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOXPRHHNYSYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Executive Summary: This document provides a comprehensive technical overview of the physical, chemical, and analytical properties of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. As a key building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents, a thorough understanding of its characteristics is essential for researchers, synthetic chemists, and drug development professionals. This guide outlines its structural features, physicochemical parameters, detailed analytical protocols for identity and purity confirmation, and best practices for safe handling and storage. The methodologies described are grounded in established laboratory practice to ensure reliability and reproducibility in a research and development setting.

Introduction and Strategic Importance

The indazole scaffold is a privileged heterocyclic motif frequently employed in the design of bioactive molecules due to its ability to form key hydrogen bonding interactions with biological targets.[1][2][3] Tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate has emerged as a strategically important intermediate in the synthesis of complex pharmaceutical candidates.[4][5]

The molecule's utility is derived from three key structural features:

  • The Indazole Core: Provides the fundamental bicyclic structure known for a wide range of pharmacological activities.[3]

  • The Bromine Moiety: Serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • The tert-butoxycarbonyl (Boc) Group: Acts as a robust protecting group for the indazole nitrogen, preventing unwanted side reactions and allowing for regioselective functionalization. It can be removed under specific acidic conditions, revealing the N-H for subsequent reactions.[1]

This guide serves to consolidate the known and predicted properties of this compound and establish standardized protocols for its characterization.

Molecular Structure and Identification

The unambiguous identification of this intermediate is the first step in any synthetic workflow. The fundamental identification details are summarized below.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name tert-butyl 5-bromo-3-methylindazole-1-carboxylate [6]
CAS Number 552331-49-4 [5]
Molecular Formula C₁₃H₁₅BrN₂O₂ [5][6]
Molecular Weight 311.17 g/mol [5][6]

| Synonyms | 1-Boc-5-bromo-3-methyl-indazole, 5-Bromo-3-methyl-indazole-1-carboxylic acid tert-butyl ester |[6] |

Caption: 2D structure of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate.

Physicochemical Properties

The physical properties of a synthetic intermediate dictate its handling, reaction conditions, and purification strategy.

Table 2: Physicochemical Data

Property Value / Description Rationale / Method
Appearance Expected to be a white to off-white crystalline solid. Based on analogues like tert-butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate.[4]
XLogP3 3.9 A calculated measure of lipophilicity, indicating poor water solubility and good solubility in organic solvents.[6]
Topological Polar Surface Area (TPSA) 44.1 Ų A computed value that correlates with passive molecular transport through membranes.[6]
Melting Point Not experimentally reported. A related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, melts at 116 °C (389 K).[1][7] Determination by Differential Scanning Calorimetry (DSC) is recommended. See Protocol 2.1.
Boiling Point Not experimentally determined. A predicted value for a similar chloro-analogue is ~407 °C.[8] High molecular weight and polarity suggest decomposition would occur before boiling under atmospheric pressure.

| Solubility | The presence of the tert-butyl group enhances solubility in various organic solvents.[4] | Expected to be soluble in dichloromethane, ethyl acetate, THF, and methanol; poorly soluble in water and hexanes. |

Thermal Properties and Stability

The thermal stability is critical for determining safe operating temperatures for reactions and for long-term storage.

Protocol 2.1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

  • Causality: DSC is the gold-standard method for determining the melting point and other thermal transitions of a pure solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak indicates the melting transition, with the onset temperature typically reported as the melting point. This method is highly accurate and requires only a small amount of sample (1-5 mg).

  • Methodology:

    • Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

    • Crimp the pan with a lid to encapsulate the sample.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a nitrogen atmosphere from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Record the heat flow versus temperature. The onset of the primary endotherm is recorded as the melting point.

    • Self-Validation: The sharpness of the melting peak is an indicator of purity. Impurities typically lead to a broader melting range and a lower melting point.

Analytical Characterization and Quality Control

Rigorous analytical characterization is mandatory to confirm the structural integrity and purity of the intermediate, which is paramount in a drug discovery pipeline.

cluster_0 Analytical Workflow Sample Sample Received Visual Visual Inspection (Appearance, Color) Sample->Visual HPLC Purity Assessment (HPLC-UV) Visual->HPLC Identity Structural Confirmation (¹H NMR, HRMS) HPLC->Identity If Purity ≥ 95% Functional Functional Group ID (FTIR) Identity->Functional Release Data Review & Release Functional->Release

Caption: Standard analytical workflow for chemical intermediate characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Causality: Reverse-phase HPLC is the primary method for assessing the purity of organic compounds. It separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector quantifies the components, and purity is reported as the area percentage of the main peak.

  • Protocol 3.1: Reverse-Phase HPLC Method

    • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

    • Instrumentation and Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detector: UV at 254 nm.

      • Injection Volume: 10 µL.

    • Analysis: The retention time of the main peak should be consistent. Purity is calculated as the area of the main peak divided by the total area of all peaks.

    • Self-Validation: The method is validated by ensuring a sharp, symmetrical peak for the main component and good resolution from any impurity peaks. Spiking the sample with known starting materials can help identify process-related impurities.

Structural Confirmation

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.

  • Methodology:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz).

  • Expected ¹H NMR Features:

    • Aromatic region (7-8 ppm): Multiple signals corresponding to the protons on the indazole ring system.

    • Aliphatic region: A sharp singlet for the 3-methyl group (~2.5 ppm) and a large singlet for the nine equivalent protons of the tert-butyl group (~1.7 ppm).[9]

  • Expected ¹³C NMR Features:

    • Signals for the aromatic carbons, the methyl carbon, the quaternary and methyl carbons of the Boc group, and a characteristic carbonyl signal (~150-160 ppm) from the carbamate.[9]

Protocol 3.2.2: High-Resolution Mass Spectrometry (HRMS)

  • Causality: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The presence of bromine provides a distinctive isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which serves as a powerful diagnostic tool.

  • Methodology:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode.

  • Expected Result: The spectrum should show two major peaks for the [M+H]⁺ adduct at m/z values corresponding to C₁₃H₁₆⁷⁹BrN₂O₂⁺ and C₁₃H₁₆⁸¹BrN₂O₂⁺, separated by ~2 Da and in roughly equal abundance. The measured mass should be within 5 ppm of the calculated exact mass.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogues provide a strong basis for hazard assessment.

  • Hazard Identification: Based on related indazole compounds, this substance should be considered harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[10][11][12]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields when handling the compound.[10][13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid generating dust.[13] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][14] Some suppliers recommend refrigerated storage (0-8 °C) to ensure long-term stability.[4][15]

Conclusion

Tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is a high-value synthetic intermediate whose physical and chemical properties are well-suited for its role in multi-step pharmaceutical synthesis. Its expected solid nature, good solubility in organic solvents, and thermal stability make it amenable to a variety of reaction conditions. The analytical protocols detailed in this guide provide a robust framework for researchers to verify the identity, purity, and quality of this compound, ensuring the reliability and reproducibility of their synthetic endeavors. Adherence to the safety and handling guidelines is essential for mitigating risks in the laboratory.

References

  • PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). [Link]

  • ChemBK. tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate. [Link]

  • MySkinRecipes. tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. [Link]

  • Yoshida, H., et al. (2007). Supporting Information for "A Novel Method for the Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds". Angewandte Chemie International Edition, 46(20). [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • IUCr Journals. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • ResearchGate. (2021). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. [Link]

  • PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Journal of the American Chemical Society. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. [Link]

  • SpringerLink. (2021). Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). [Link]

Sources

tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We delve into its molecular structure, physicochemical properties, detailed synthetic protocols, and characteristic spectral signatures. The guide further explores its strategic application in drug discovery, focusing on its reactivity in pivotal cross-coupling and deprotection reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of complex molecular architectures and novel therapeutic agents.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole moiety is a privileged bicyclic heteroaromatic scaffold frequently found in molecules with significant biological activity. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a cornerstone in the design of kinase inhibitors, GPCR modulators, and other therapeutic agents.[1] The strategic placement of functional groups on the indazole core is paramount for modulating potency, selectivity, and pharmacokinetic properties.

tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (CAS 552331-49-4) has emerged as a particularly valuable intermediate for several reasons:[1]

  • Orthogonal Reactivity: It possesses two distinct and orthogonally reactive sites. The bromine atom at the C-5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • N-H Protection: The indazole N1-H is protected by a tert-butoxycarbonyl (Boc) group. This group is robust, preventing unwanted side reactions during C-5 functionalization, yet it can be selectively removed under acidic conditions to allow for subsequent N-alkylation or N-arylation.

  • Modulation of Properties: The C-3 methyl group provides a simple substitution that can influence the steric and electronic properties of the final molecule, impacting target binding and metabolic stability.

This guide will provide the foundational knowledge and practical protocols necessary to effectively utilize this powerful synthetic intermediate.

Molecular Structure & Physicochemical Properties

The structural integrity and physicochemical characteristics of a building block are critical for its successful application in synthesis.

Core Structure

The molecule consists of a planar indazole ring system. While specific crystallographic data for this exact compound is not publicly available, analysis of close analogs like tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveals that the pyrazole and benzene rings are nearly co-planar.[2][3] The bulky tert-butyl group on the carbamate is positioned to minimize steric hindrance with the rest of the indazole core.[2]

Physicochemical Data

The key identifying and physical properties of the compound are summarized below.

PropertyValueSource
IUPAC Name tert-butyl 5-bromo-3-methylindazole-1-carboxylate[4]
CAS Number 552331-49-4[1]
Molecular Formula C₁₃H₁₅BrN₂O₂[4]
Molecular Weight 311.17 g/mol [4]
XLogP3 3.9[4]
Appearance Solid (typical)N/A
Storage Room Temperature[1]

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of starting materials are cornerstones of reproducible chemical research.

Recommended Synthetic Protocol

The synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is typically achieved via N-protection of the corresponding indazole precursor. The following is a representative, two-step procedure starting from commercially available materials.

cluster_0 N-Boc Protection A 5-Bromo-3-methyl-1H-indazole D tert-Butyl 5-bromo-3-methyl- 1H-indazole-1-carboxylate A->D Stir at RT, 15h B (Boc)₂O, DMAP B->D Stir at RT, 15h C Dichloromethane (DCM) C->D Stir at RT, 15h

Caption: Synthetic workflow for N-Boc protection.

Step 1: Synthesis of 5-Bromo-3-methyl-1H-indazole (Precursor) (Note: This precursor is often commercially available. If synthesis is required, a common route is the cyclization of a substituted hydrazone.)

Step 2: N-Boc Protection of 5-Bromo-3-methyl-1H-indazole

  • To a solution of 5-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP, 1.0 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) portion-wise to the cooled solution.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 15 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10-20%) to afford the pure tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate.[2]

Spectroscopic Characterization

While a dedicated public spectrum is not available, the expected spectral data can be reliably predicted based on the analysis of its constituent parts and closely related analogs.[5][6]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.0-8.2 ppm (d, 1H): Aromatic proton at C4, showing a doublet due to coupling with C6.

    • δ ~7.5-7.7 ppm (d, 1H): Aromatic proton at C7, showing a doublet due to coupling with C6.

    • δ ~7.3-7.5 ppm (dd, 1H): Aromatic proton at C6, showing a doublet of doublets from coupling to both C4 and C7.

    • δ ~2.6 ppm (s, 3H): Singlet corresponding to the three protons of the C3-methyl group.

    • δ ~1.7 ppm (s, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~149-151 ppm: Quaternary carbon of the carbamate (C=O).

    • δ ~140-145 ppm: Quaternary carbons of the indazole ring (e.g., C3, C7a).

    • δ ~115-130 ppm: Aromatic carbons (C4, C5, C6, C7). The C5 carbon directly attached to bromine will be in this region.

    • δ ~84-86 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

    • δ ~28.0-28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.

    • δ ~10-12 ppm: Carbon of the C3-methyl group.

  • IR (neat, cm⁻¹):

    • ~2980 cm⁻¹: C-H stretching from alkyl groups (methyl and tert-butyl).

    • ~1730-1745 cm⁻¹: A strong C=O stretching band characteristic of the Boc-carbamate group.[7]

    • ~1600, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic indazole ring.

  • Mass Spectrometry (ESI+):

    • m/z (M+H)⁺: Expected at 311.05 and 313.05, showing the characteristic isotopic pattern for a compound containing one bromine atom.

    • m/z (M+Na)⁺: Expected at 333.03 and 335.03.

Chemical Reactivity and Synthetic Utility

The synthetic power of this reagent lies in the selective and sequential manipulation of its two key functional handles: the C5-bromo group and the N1-Boc group.

Palladium-Catalyzed Cross-Coupling at C-5

The C-Br bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a preeminent example.

cluster_0 Reaction Components A tert-Butyl 5-bromo-3-methyl- 1H-indazole-1-carboxylate F tert-Butyl 5-Aryl-3-methyl- 1H-indazole-1-carboxylate A->F Heat (e.g., 80 °C) B Aryl/Heteroaryl Boronic Acid or Ester B->F Heat (e.g., 80 °C) C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->F Heat (e.g., 80 °C) D Base (e.g., K₂CO₃) D->F Heat (e.g., 80 °C) E Solvent (e.g., DME) E->F Heat (e.g., 80 °C)

Caption: General workflow for Suzuki-Miyaura coupling.

  • In an oven-dried flask under an inert atmosphere (e.g., Argon), combine tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (1.0 eq), the desired aryl- or heteroaryl-boronic acid (or boronic ester, 1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add a palladium catalyst, with [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) being a highly effective choice (0.05-0.10 eq).[8]

  • Add an anhydrous solvent, such as 1,2-dimethoxyethane (DME) or a mixture of dioxane and water.

  • Heat the reaction mixture (typically 80-100 °C) with stirring for 2-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography to obtain the 5-arylated indazole product.[8]

N-Boc Group Deprotection

Cleavage of the Boc group is the gateway to functionalizing the N1 position of the indazole ring. This is almost exclusively achieved under acidic conditions.

cluster_0 Reaction Components A N-Boc Protected Indazole D Deprotected Indazole (N-H) A->D Stir at RT B Acid (e.g., TFA or HCl) B->D Stir at RT C Solvent (e.g., DCM or Dioxane) C->D Stir at RT

Caption: General workflow for N-Boc deprotection.

  • Dissolve the N-Boc protected indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA): Add 5-10 equivalents of TFA directly to the solution in DCM and stir at room temperature for 1-3 hours.

    • HCl in Dioxane: Use a commercially available solution (e.g., 4M HCl in dioxane) and stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC. The product is typically more polar than the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid.

  • The product is often obtained as an HCl or TFA salt. To obtain the free base, dissolve the residue in a solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected indazole.[9][10]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12]

  • Hazards: While a specific MSDS for this compound is not widely available, related brominated heterocycles are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[11][12] Harmful if swallowed.[13]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place.[13]

Conclusion

tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is a high-value, strategically designed building block for organic synthesis and medicinal chemistry. Its dual functionality, combining a stable protecting group with a reactive coupling handle, allows for the controlled and sequential elaboration of the indazole scaffold. The protocols and data presented in this guide offer a robust framework for scientists to confidently incorporate this versatile intermediate into their research programs, accelerating the discovery and development of novel chemical entities.

References

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Yoshida, H., Fukushima, H., & Ohshita, J. (2007). Supporting Information for A Benzyne-Based Method for the Synthesis of 1H-Indazoles. Angewandte Chemie International Edition, 46(23), 4342-4345. [Link]

  • (Reference intentionally omitted)
  • Vitale, P., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(3), 3488-3499. [Link]

  • (Reference intentionally omitted)
  • Angene Chemical. (2021). Safety Data Sheet - tert-Butyl 3-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • (Reference intentionally omitted)
  • (Reference intentionally omitted)
  • (Reference intentionally omitted)
  • ResearchGate. (2021). PDF: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl esters. Retrieved from [Link]

  • Gholami, M., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules, 28(7), 2977. [Link]

  • (Reference intentionally omitted)
  • (Reference intentionally omitted)
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • (Reference intentionally omitted)
  • (Reference intentionally omitted)
  • (Reference intentionally omitted)
  • (Reference intentionally omitted)
  • (Reference intentionally omitted)
  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

  • PubMed. (2021). tert-Butyl 3-amino-5-bromo-1 H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2016). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2017(part i), 100-140. [Link]

  • Cannaert, A., et al. (2024). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology. [Link]

  • (Reference intentionally omitted)

Sources

An In-Depth Technical Guide to tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (CAS Number: 552331-49-4), a key building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory and process development settings.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, is a "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds.[1] Its rigid structure and ability to participate in key hydrogen bonding interactions make it an ideal framework for designing potent and selective therapeutic agents. The subject of this guide, tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, is a strategically functionalized derivative, poised for diverse chemical transformations. The presence of a bromine atom at the 5-position offers a versatile handle for cross-coupling reactions, while the Boc-protecting group on the indazole nitrogen allows for controlled reactivity. The 3-methyl group can also play a crucial role in modulating the pharmacological properties of the final molecule. This compound is particularly relevant in the development of kinase inhibitors, a cornerstone of modern oncology.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 552331-49-4[1][2]
Molecular Formula C₁₃H₁₅BrN₂O₂[3]
Molecular Weight 311.17 g/mol [3]
Appearance White to off-white solidInferred from supplier data
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from reaction protocols
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[2]

Synthesis and Purification: A Validated Approach

Synthesis of 5-bromo-3-methyl-1H-indazole

The synthesis of the core 5-bromo-3-methyl-1H-indazole can be achieved through a multi-step sequence starting from readily available precursors. One common approach involves the diazotization of a substituted aniline followed by cyclization.

Experimental Protocol: Synthesis of 5-bromo-3-methyl-1H-indazole

This protocol is adapted from established methods for the synthesis of substituted indazoles.

Materials:

  • 4-Bromo-2-ethylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl₂)

  • Appropriate solvents (e.g., ethanol, water)

Procedure:

  • Diazotization: Dissolve 4-bromo-2-ethylaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Reductive Cyclization: In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the stannous chloride solution, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-3-methyl-1H-indazole.

Boc Protection of 5-bromo-3-methyl-1H-indazole

The protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group is a crucial step to modulate reactivity in subsequent transformations. This reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[4][5]

Experimental Protocol: Synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate [4]

Materials:

  • 5-bromo-3-methyl-1H-indazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-bromo-3-methyl-1H-indazole (1.0 eq) in dichloromethane, add 4-(dimethylamino)pyridine (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly employed to afford the pure tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate.

Purification_Workflow Crude_Product Crude Product Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: A typical purification workflow for the target compound.

Reactivity and Synthetic Utility

The synthetic utility of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate stems from the reactivity of the C-Br bond, which serves as a versatile handle for the introduction of various functionalities through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of our target molecule, it allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 5-position of the indazole ring. This is particularly valuable in the synthesis of kinase inhibitors, where a biaryl scaffold can mimic the adenine region of ATP, leading to potent and selective inhibition.[6][7]

Suzuki_Coupling Indazole tert-butyl 5-bromo-3-methyl- 1H-indazole-1-carboxylate Product 5-Aryl/Heteroaryl-3-methyl- 1H-indazole derivative Indazole->Product Suzuki-Miyaura Coupling Boronic_Acid R-B(OH)₂ (Aryl or Heteroaryl boronic acid) Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water)

Caption: Suzuki-Miyaura coupling of the title compound.

Experimental Protocol: Suzuki-Miyaura Coupling [8]

Materials:

  • tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and water)

Procedure:

  • To a reaction vessel, add tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, the arylboronic acid, palladium catalyst, and base.

  • Degas the mixture and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[9] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the indazole ring, providing access to a diverse array of derivatives with potential biological activity.[6]

Buchwald_Hartwig Indazole tert-butyl 5-bromo-3-methyl- 1H-indazole-1-carboxylate Product 5-(Amino)-3-methyl- 1H-indazole derivative Indazole->Product Buchwald-Hartwig Amination Amine R¹R²NH (Primary or Secondary Amine) Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene)

Caption: Buchwald-Hartwig amination of the title compound.

Experimental Protocol: Buchwald-Hartwig Amination [10]

Materials:

  • tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Phosphine ligand (e.g., Xantphos, 0.04 eq)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, phosphine ligand, and base in a dry reaction vessel.

  • Add the tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Applications in Drug Discovery and Development

The 3-methyl-1H-indazole scaffold is a key pharmacophore in the design of various therapeutic agents, particularly in oncology. Derivatives of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate are instrumental in the synthesis of potent and selective kinase inhibitors.

Case Study: A Building Block for Kinase Inhibitors

In the development of novel kinase inhibitors, the 5-position of the indazole ring is often functionalized to interact with specific residues in the ATP-binding pocket of the target kinase. For instance, the introduction of anilino- or pyridylamino- moieties at this position through Buchwald-Hartwig amination can lead to potent inhibitors of kinases such as Akt.[11] The 3-methyl group can also contribute to the binding affinity and selectivity by occupying a hydrophobic pocket within the kinase domain.

Analytical Data

While a dedicated publication with the complete analytical data for tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate was not found in the performed searches, the expected spectral characteristics can be inferred from data for closely related compounds.[12][13]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the 3-methyl group, a singlet for the tert-butyl group, and a series of signals in the aromatic region corresponding to the protons on the indazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl and tert-butyl carbons, the carbonyl carbon of the Boc group, and the aromatic carbons of the indazole core.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (311.17 g/mol ), along with a characteristic isotopic pattern due to the presence of a bromine atom.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following safety precautions should be observed.[2]

Hazard StatementPrecautionary Statement
Harmful if swallowed.Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Causes skin irritation.Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.
Causes serious eye irritation.Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Storage: Store in a well-ventilated place. Keep container tightly closed.[2] Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Conclusion

tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is a valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in drug discovery and development programs.

References

tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will dissect its fundamental physicochemical properties, with a core focus on its molecular weight and composition. This document details a robust, field-proven protocol for its synthesis and purification, emphasizing the rationale behind key experimental choices. Furthermore, a multi-technique analytical workflow is presented as a self-validating system to ensure the compound's identity, structure, and purity. Finally, we explore its strategic utility in drug discovery, particularly in oncology and neurology, highlighting how its distinct structural features are leveraged for the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to effectively utilize this versatile intermediate.

Introduction: The Strategic Value of a Functionalized Indazole Core

The indazole scaffold is a privileged heterocyclic motif in drug discovery, renowned for its presence in a multitude of biologically active compounds. Indazole derivatives have demonstrated a wide range of pharmacological properties, including anti-inflammatory, neuroprotective, and anti-microbial activities.[1][2]

The subject of this guide, tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (CAS Number: 552331-49-4), is not merely another derivative; it is a strategically designed synthetic intermediate.[3] Its structure incorporates three key features that make it a valuable building block for medicinal chemists:

  • The 5-bromo Substituent: The bromine atom serves as a versatile synthetic "handle." It is ideally positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of diverse carbon and heteroatom-based functionalities.

  • The 1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the N1 position of the indazole ring serves as a robust protecting group. It is stable to a wide range of reaction conditions, yet can be cleanly removed under acidic conditions. This allows chemists to perform reactions on other parts of the molecule, such as the bromine position, before deprotecting the nitrogen for subsequent functionalization.

  • The 3-methyl Group: The methyl group at the C3 position provides steric and electronic modulation, influencing the molecule's overall properties, including solubility and potential interactions with biological targets.

This combination of features makes the compound an essential reagent for constructing libraries of complex indazole derivatives, accelerating the discovery of novel therapeutic agents.[3]

Physicochemical and Molecular Properties

A precise understanding of a compound's properties is the foundation of its effective application. All quantitative data are summarized in Table 1 for clarity and rapid reference.

PropertyValueSource
Molecular Formula C₁₃H₁₅BrN₂O₂[3][4]
Molecular Weight 311.17 g/mol [4]
Exact Mass 310.03169 Da[4]
IUPAC Name tert-butyl 5-bromo-3-methylindazole-1-carboxylate[4]
CAS Number 552331-49-4[3]
Synonyms 1-Boc-5-bromo-3-methyl-indazole, 5-Bromo-3-methyl-indazole-1-carboxylic acid tert-butyl ester[4]
Appearance White to off-white crystalline powder (Expected)[5]
Topological Polar Surface Area 44.1 Ų[4]
Storage Conditions Store at 0-8 °C, in a dry, well-ventilated place.[5]

Synthesis and Purification Workflow

The synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is a straightforward but critical procedure. The primary objective is the selective protection of the N1 nitrogen of the indazole ring.

Synthetic Rationale

The chosen method is the N-acylation of the starting material, 5-bromo-3-methyl-1H-indazole, using di-tert-butyl dicarbonate (Boc₂O). The Boc group is an excellent choice due to its stability under neutral or basic conditions and its facile removal with mild acid (e.g., trifluoroacetic acid) or stronger acids like HCl. The reaction is catalyzed by a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), which accelerates the acylation process. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve the starting materials.

Detailed Experimental Protocol: N-Boc Protection
  • Materials:

    • 5-bromo-3-methyl-1H-indazole

    • Di-tert-butyl dicarbonate (Boc₂O)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-methyl-1H-indazole (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per 1 g of indazole).

    • Add DMAP (0.1 eq) to the solution.

    • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature. Causality Note: A slight excess of Boc₂O ensures complete consumption of the starting material.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

    • Upon completion, dilute the reaction mixture with additional dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to quench any unreacted acid impurities) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is purified to remove excess reagents and byproducts.

  • System: Silica gel flash column chromatography.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis. Rationale: Hexane is a non-polar solvent, while ethyl acetate is more polar. This gradient allows for the separation of the less polar product from more polar impurities.

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • After the solvent has evaporated, carefully load the dry silica-adsorbed product onto the top of the column.

    • Elute the column with the hexanes/ethyl acetate gradient.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate as a solid.

Synthesis & Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification start 1. Dissolve 5-bromo-3-methyl-1H-indazole in DCM add_reagents 2. Add DMAP and Boc₂O start->add_reagents react 3. Stir at RT (12-18h) add_reagents->react wash 4. Wash with NaHCO₃ and Brine react->wash dry 5. Dry Organic Layer (Na₂SO₄) wash->dry concentrate 6. Concentrate in vacuo dry->concentrate column 7. Silica Gel Column Chromatography concentrate->column fractions 8. Combine Pure Fractions column->fractions final_concentrate 9. Concentrate to yield Pure Product fractions->final_concentrate

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is paramount. A combination of analytical techniques provides a self-validating system, where each method corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected signals in ¹H and ¹³C NMR spectra provide a unique fingerprint for the molecule.

Analysis Expected Chemical Shifts (δ, ppm) and Rationale
¹H NMR ~8.0-8.2 (s, 1H): Aromatic proton at C4, deshielded by the adjacent nitrogen and bromine. ~7.5-7.7 (d, 1H): Aromatic proton at C6. ~7.3-7.5 (d, 1H): Aromatic proton at C7. ~2.5 (s, 3H): Protons of the methyl group at C3. ~1.7 (s, 9H): Protons of the tert-butyl group of the Boc protector, highly symmetrical.
¹³C NMR ~150: Carbonyl carbon (C=O) of the Boc group. ~115-145: Aromatic and indazole ring carbons. ~85: Quaternary carbon of the tert-butyl group. ~28: Methyl carbons of the tert-butyl group. ~10-15: Carbon of the C3-methyl group.
Mass Spectrometry (MS)

MS confirms the molecular weight and elemental formula. For this compound, High-Resolution Mass Spectrometry (HRMS) is crucial.

  • Expected HRMS (ESI+) Result: The calculated exact mass for the [M+H]⁺ ion is 311.0390. An experimental value within 5 ppm of this confirms the elemental formula C₁₃H₁₆BrN₂O₂⁺.

  • Isotopic Pattern: A hallmark of a bromine-containing compound is the presence of two major peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M) and one for the molecule with the ⁸¹Br isotope (M+2). This provides definitive evidence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • ~2980-2850 cm⁻¹: C-H stretching from the methyl and tert-butyl groups.

  • ~1730-1750 cm⁻¹: A strong C=O stretching band, characteristic of the Boc-carbonyl group.

  • ~1600, ~1450 cm⁻¹: C=C stretching from the aromatic ring.

  • ~1250-1150 cm⁻¹: C-O stretching from the ester linkage of the Boc group.

Analytical Workflow Diagram

G cluster_validation Structural & Purity Validation cluster_confirmation Confirmation product Purified Product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir hplc HPLC product->hplc structure Correct Structure nmr->structure mass Correct Mass & Formula ms->mass ir->structure purity High Purity (e.g., >95%) hplc->purity

Caption: Multi-technique workflow for analytical validation.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate for creating novel molecules with therapeutic potential, particularly in oncology and neurology research.[3]

  • Cross-Coupling Reactions: The 5-bromo position is the primary site for synthetic elaboration. Using palladium catalysis, researchers can perform Suzuki couplings to form new C-C bonds (introducing aryl or alkyl groups), Buchwald-Hartwig aminations to form C-N bonds (introducing amines), and Sonogashira couplings to form C-C triple bonds.

  • Sequential Functionalization: The Boc group's stability allows these complex cross-coupling reactions to be performed without interfering with the indazole N-H. Once the desired functionality is installed at the 5-position, the Boc group can be cleanly removed. The newly revealed N-H is then available for a second round of functionalization, such as N-alkylation or N-arylation, leading to highly complex and diverse molecular scaffolds from a single, common intermediate.

Synthetic Diversification Pathways

G cluster_reactions Synthetic Transformations cluster_products Intermediate Products (Boc-Protected) start tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) start->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd cat.) start->buchwald heck Heck Coupling (Alkene, Pd cat.) start->heck prod_suzuki 5-Aryl/Alkyl Derivative suzuki->prod_suzuki prod_buchwald 5-Amino Derivative buchwald->prod_buchwald prod_heck 5-Alkenyl Derivative heck->prod_heck deprotection Boc Deprotection (e.g., TFA or HCl) prod_suzuki->deprotection prod_buchwald->deprotection prod_heck->deprotection final Diverse N-H Indazole Scaffolds for Further Functionalization deprotection->final

Caption: Logical pathways for synthetic diversification from the core compound.

Safety and Handling

As with all laboratory chemicals, tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate should be handled with care, following good industrial hygiene and safety practices.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[6]

  • Decomposition: Hazardous decomposition products may include carbon oxides, nitrogen oxides, and bromine compounds.[6]

Conclusion

Tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is a high-value, strategically functionalized building block for chemical synthesis. Its well-defined molecular weight and properties, combined with a reliable synthetic protocol and a clear analytical validation workflow, establish it as a trustworthy reagent. The dual functionality of a versatile bromine handle and a stable Boc protecting group provides researchers with a powerful tool to efficiently generate libraries of novel indazole derivatives, significantly contributing to the advancement of drug discovery and development programs.

References

Spectroscopic data for tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Spectroscopic Data for tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate , a key heterocyclic building block in modern medicinal chemistry. Indazole derivatives are foundational scaffolds in the development of a wide range of therapeutic agents, including those with anti-tumor and anti-inflammatory properties.[1][2] The precise characterization of this intermediate is paramount for ensuring the integrity of multi-step syntheses and the quality of final active pharmaceutical ingredients. This document details the expected data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a self-validating framework for its structural confirmation. Methodologies for synthesis and data acquisition are also presented to support researchers in their practical application.

Introduction: The Role of Indazoles in Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure, is a privileged scaffold in drug development due to its ability to mimic the indole nucleus while offering distinct electronic and hydrogen-bonding properties.[1][3] The title compound, tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, is a strategically functionalized intermediate. The N1-tert-butoxycarbonyl (Boc) group serves as a robust protecting group, enabling selective reactions at other positions, while the C5-bromo and C3-methyl substituents provide vectors for further synthetic elaboration, such as cross-coupling reactions or metabolic blocking.

An unambiguous understanding of its spectroscopic signature is not merely an academic exercise; it is a critical quality control checkpoint. This guide explains the causality behind the expected spectral features, grounding the data in fundamental principles and comparative analysis with related structures.

Molecular Structure and Physicochemical Properties

The structural integrity of a compound is the foundation of its chemical reactivity and biological activity. The key to confirming this integrity lies in a multi-technique spectroscopic approach.

Caption: Molecular structure of the title compound.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₃H₁₅BrN₂O₂ PubChem[4]
Molecular Weight 311.17 g/mol PubChem[4]
Exact Mass 310.03169 Da PubChem[4]

| Appearance | Expected to be a white to off-white solid | General knowledge |

The Principle of Orthogonal Characterization

Trustworthiness in chemical synthesis is achieved through a self-validating system of analysis. No single technique provides absolute proof of structure. Instead, we rely on orthogonal methods—where each technique probes different molecular properties—to build an unassailable case for the compound's identity. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry confirms the molecular weight and elemental composition.

cluster_workflow Figure 2: Spectroscopic Confirmation Workflow cluster_techniques cluster_data Sample Purified Sample of tert-butyl 5-bromo-3-methyl- 1H-indazole-1-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS NMR_Data H/C Framework Connectivity Isomer Confirmation NMR->NMR_Data IR_Data Functional Groups (C=O, C-N, C-Br) IR->IR_Data MS_Data Molecular Weight Elemental Formula Isotopic Pattern (Br) MS->MS_Data Conclusion Unambiguous Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Interrelation of spectroscopic methods for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For substituted indazoles, it is particularly diagnostic for confirming the position of substituents on both the pyrazole and benzene rings.[1][2]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The expected spectrum, typically run in CDCl₃, is predicted as follows:

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.05 d, J ≈ 1.5 Hz 1H H-4 The C-5 bromine deshields the adjacent H-4 proton, shifting it downfield. It appears as a doublet due to coupling with H-6.
~ 7.85 d, J ≈ 9.0 Hz 1H H-7 H-7 is adjacent to the electron-donating N1 atom of the indazole ring but is influenced by the N-Boc group. It couples with H-6.
~ 7.50 dd, J ≈ 9.0, 1.5 Hz 1H H-6 This proton is coupled to both H-7 and H-4, resulting in a doublet of doublets.
~ 2.60 s 3H C3-CH A singlet in the typical region for a methyl group attached to an aromatic sp² carbon.

| ~ 1.70 | s | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a characteristic signal for a Boc-protecting group.[5] |

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 149.5 C =O The carbonyl carbon of the Boc group is highly deshielded and characteristic.[6]
~ 145.0 C-3 The methyl-substituted carbon of the pyrazole ring.
~ 139.0 C-7a Bridgehead carbon adjacent to the N1-Boc group.
~ 129.0 C-6 Aromatic methine carbon.
~ 128.5 C-4 Aromatic methine carbon, shifted downfield by the adjacent bromine.
~ 122.0 C-3a Bridgehead carbon.
~ 116.0 C-5 Carbon bearing the bromine atom (ipso-carbon), its signal is often broad or of lower intensity.
~ 114.0 C-7 Aromatic methine carbon adjacent to N1.
~ 84.5 -C (CH₃)₃ Quaternary carbon of the tert-butyl group, a key identifier for the Boc group.[6]
~ 28.2 -C(C H₃)₃ The three equivalent methyl carbons of the tert-butyl group.

| ~ 12.0 | C3-C H₃ | The methyl group carbon at the C-3 position. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups.[7] For this molecule, the most telling signal is the strong carbonyl stretch from the Boc protecting group.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
3000 - 2850 Medium C-H (Aliphatic) Stretching
~ 1740 Strong C=O (Carbamate) Stretching
~ 1610, 1480 Medium-Weak C=C (Aromatic) Ring Stretching
~ 1370, 1390 Medium C-H (tert-butyl) Bending (characteristic doublet)
~ 1250, 1150 Strong C-N / C-O Stretching

| Below 700 | Medium | C-Br | Stretching |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which is used to confirm the elemental composition. The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

  • Calculated Exact Mass [M+H]⁺ for C₁₃H₁₆⁷⁹BrN₂O₂⁺: 311.0395

  • Calculated Exact Mass [M+H]⁺ for C₁₃H₁₆⁸¹BrN₂O₂⁺: 313.0374

  • Primary Fragmentation Pathway: A major fragmentation observed is often the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da), leading to significant fragment ions that can further validate the structure.

Experimental Methodologies

Synthesis Protocol: N-Boc Protection

The title compound is readily synthesized via the N-protection of 5-bromo-3-methyl-1H-indazole. The causality for this choice is its high efficiency and selectivity for the more thermodynamically stable N-1 position under basic conditions.[1][8]

Figure 3: Synthetic Workflow SM Starting Material: 5-bromo-3-methyl-1H-indazole Reaction Reaction Step: Stir at 0°C to RT Monitor by TLC SM->Reaction Reagents Reagents: Di-tert-butyl dicarbonate (Boc₂O) DMAP (cat.), Base (e.g., Et₃N) Solvent (e.g., DCM) Reagents->Reaction Workup Aqueous Workup: Wash with H₂O, brine Reaction->Workup Purification Purification: Dry over Na₂SO₄ Concentrate in vacuo Silica Gel Chromatography Workup->Purification Product Final Product: tert-butyl 5-bromo-3-methyl- 1H-indazole-1-carboxylate Purification->Product

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Protocol:

  • To a solution of 5-bromo-3-methyl-1H-indazole (1.0 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm slowly to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Spectroscopic Data Acquisition
  • NMR: Spectra should be recorded on a 400 MHz or higher spectrometer.[9] Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[9]

  • IR: Spectra can be recorded on an FTIR spectrometer using an Attenuated Total Reflectance (ATR) crystal for solid samples.[10]

  • MS: High-resolution mass spectra should be obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer to ensure accurate mass measurement.

Conclusion

The structural characterization of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is definitively achieved through a coordinated application of NMR, IR, and MS techniques. The key identifying features are: the characteristic aromatic proton signals in the ¹H NMR spectrum, the distinct carbamate carbonyl and tert-butyl carbon signals in the ¹³C NMR spectrum, a strong C=O absorption near 1740 cm⁻¹ in the IR spectrum, and a molecular ion peak in the mass spectrum exhibiting the classic 1:1 [M]/[M+2] isotopic pattern indicative of a single bromine atom. This comprehensive spectroscopic data set serves as an essential benchmark for researchers and drug development professionals, ensuring the quality and identity of this valuable synthetic intermediate.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen research portal. [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography (IUCr). [Link]

  • Supporting Information for "Regioselective N-Arylation of 3-Alkoxy-1H-indazoles". American Chemical Society. [Link]

  • Supporting Information for "Palladium-Catalyzed Annulation of Arynes with Diazomethanes". Wiley-VCH. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Supporting Information for "A Highly Efficient and Recyclable Magnetic Nanoparticle-Supported N-Heterocyclic Carbene Complex of Palladium for the Synthesis of Carbamates". Thieme. [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. PubChem. [Link]

  • (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. [Link]

  • (PDF) ¹³C NMR of indazoles. ResearchGate. [Link]

  • ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]

  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]

  • FT-IR spectrum of tert-butyl... ResearchGate. [Link]

  • Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). Springer. [Link]

Sources

A Comprehensive Guide to the ¹H NMR Analysis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the theoretical underpinnings of the compound's spectral features, present a robust experimental protocol for data acquisition, and offer a thorough guide to spectral interpretation.

Introduction

tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is a substituted indazole derivative. The indazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] The substituents on this particular molecule—a bromine atom at the 5-position, a methyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen—all significantly influence its chemical properties and, consequently, its ¹H NMR spectrum. Understanding the ¹H NMR of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Proton Environments

The structure of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, confirmed through resources like PubChem, contains several distinct proton environments that will give rise to unique signals in the ¹H NMR spectrum.[2] These include the protons of the methyl group, the tert-butyl group, and the aromatic protons on the indazole ring.

Below is a diagram illustrating the molecular structure and the key proton environments.

Figure 1: Molecular structure of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate with key proton groups highlighted.

Theoretical ¹H NMR Spectral Analysis

A detailed prediction of the ¹H NMR spectrum can be formulated by considering the electronic effects of each substituent on the indazole ring. The principles of chemical shift, spin-spin coupling, and signal integration are fundamental to this analysis.[3]

Chemical Shifts (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield).[4]

  • Aromatic Protons (H-4, H-6, and H-7): The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring of the indazole core.

    • H-7: The Boc group at the N-1 position is known to exert a significant deshielding effect on the adjacent H-7 proton due to its electron-withdrawing nature and spatial proximity. This will likely cause the H-7 signal to appear at the most downfield position among the aromatic protons.

    • H-4: The H-4 proton is situated ortho to the bromine atom. Halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. The net effect is typically a deshielding of the ortho proton.

    • H-6: The H-6 proton is situated meta to the bromine atom and will be less affected by its electronic influence compared to H-4.

  • Methyl Protons (-CH₃): The methyl group at the C-3 position is attached to an sp²-hybridized carbon of the heterocyclic ring. This environment will result in a characteristic chemical shift, typically in the range of 2.0-2.5 ppm.

  • tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are equivalent and will give rise to a single, intense signal. The electronic environment of the Boc group typically places this singlet in the upfield region of the spectrum, around 1.5-1.7 ppm.

Spin-Spin Coupling (J)

The multiplicity, or splitting pattern, of a signal is determined by the number of neighboring, non-equivalent protons, following the n+1 rule. The magnitude of the splitting is given by the coupling constant, J, measured in Hertz (Hz).

  • Aromatic Protons:

    • H-7: This proton is coupled to H-6. The coupling between these two protons is a meta-coupling, which is typically small (around 2-3 Hz). Therefore, the H-7 signal is expected to be a doublet.

    • H-6: This proton is coupled to both H-4 (meta-coupling, J ≈ 2-3 Hz) and H-7 (ortho-coupling, J ≈ 7-10 Hz). This will result in a doublet of doublets.

    • H-4: This proton is coupled to H-6 (meta-coupling, J ≈ 2-3 Hz), and will therefore appear as a doublet.

  • Methyl and tert-Butyl Protons: Both the methyl and tert-butyl protons have no adjacent protons to couple with, so their signals will appear as singlets.

Predicted ¹H NMR Data Summary

The predicted ¹H NMR data for tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-77.8 - 8.2d~21H
H-47.6 - 7.9d~21H
H-67.3 - 7.6ddJ ≈ 9, J ≈ 21H
3-CH₃2.3 - 2.6s-3H
1-Boc (-C(CH₃)₃)1.6 - 1.8s-9H

Experimental Protocol for ¹H NMR Data Acquisition

Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and appropriate instrument parameter selection.[5][6]

Workflow for ¹H NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer filter Filter if necessary dissolve->filter insert 4. Insert Sample into Spectrometer transfer->insert filter->transfer lock 5. Lock on Deuterium Signal insert->lock shim 6. Shim Magnetic Field lock->shim acquire 7. Acquire Spectrum shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integration baseline->integrate peak_pick 12. Peak Picking integrate->peak_pick

Figure 2: Workflow for ¹H NMR analysis.

Detailed Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate into a clean, dry vial.

    • Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform-d is a common choice for nonpolar to moderately polar organic compounds.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

    • Cap the NMR tube to prevent solvent evaporation.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field.

    • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.

    • Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

      • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

      • Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

      • Spectral Width: A spectral width of approximately 16 ppm, centered around 6-7 ppm, will encompass all expected signals.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform.

    • The spectrum is then phased to ensure all peaks are in the positive absorptive mode.

    • The baseline of the spectrum is corrected to be flat.

    • The area under each signal is integrated to determine the relative number of protons it represents.

    • The chemical shift of each peak is referenced, typically to the residual solvent peak (CHCl₃ at 7.26 ppm).

Interpretation of the ¹H NMR Spectrum

The final processed spectrum should be analyzed by correlating the observed signals with the predicted data.

  • Signal Assignment:

    • Identify the singlet corresponding to the nine protons of the tert-butyl group in the upfield region (around 1.7 ppm).

    • Locate the singlet for the three methyl protons, expected around 2.4 ppm.

    • In the aromatic region (downfield), identify the three signals corresponding to H-4, H-6, and H-7. The most downfield signal is likely H-7. The remaining two signals can be assigned based on their multiplicity and coupling constants. The doublet of doublets will correspond to H-6, and the remaining doublet to H-4.

  • Purity Assessment: The presence of unexpected signals may indicate the presence of impurities. Common impurities could include residual solvents from the synthesis or starting materials. The integration of these impurity signals relative to the product signals can be used to estimate the purity of the sample.

Conclusion

The ¹H NMR spectrum of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is a powerful tool for its structural elucidation and purity assessment. A thorough understanding of the influence of the various substituents on the chemical shifts and coupling patterns of the protons allows for a confident and accurate interpretation of the spectrum. By following a robust experimental protocol, researchers can obtain high-quality data that is essential for advancing their work in drug discovery and development.

References

  • PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

Sources

13C NMR of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The precise functionalization of this heterocyclic system is critical for modulating biological activity, making unambiguous structural characterization an essential step in the drug development pipeline. This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, a key building block in pharmaceutical synthesis. We will dissect the theoretical principles governing the chemical shifts, detail a robust protocol for data acquisition, and provide a systematic approach to spectral assignment, leveraging both 1D and 2D NMR techniques. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for rigorous molecular verification.

Part I: Theoretical Framework and Predictive Analysis of Substituent Effects

The ¹³C NMR spectrum of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is a direct reflection of the electronic environment of each carbon atom. The chemical shifts are governed by a combination of the inherent structure of the indazole core and the powerful electronic influences of its three substituents. A predictive understanding of these effects is paramount for accurate spectral interpretation.

The Unsubstituted 1H-Indazole Core

The parent 1H-indazole is an aromatic bicyclic system comprising a benzene ring fused to a pyrazole ring. The carbon signals are typically found between 110 and 142 ppm. The assignment of these carbons in substituted analogs serves as the baseline for understanding substituent-induced chemical shift changes[1].

Influence of Substituents on the Indazole Ring

The electronic character of the indazole core is significantly perturbed by the attached functional groups: the N-1 tert-butoxycarbonyl (Boc) group, the C-3 methyl group, and the C-5 bromo group.

  • N-1 Boc Group: The Boc group, attached to the N-1 position, acts as a potent electron-withdrawing group through resonance. This effect significantly deshields (shifts downfield) the carbons of the pyrazole ring and the adjacent C-7a bridgehead carbon. The H-7 proton is particularly deshielded due to its proximity to the carbonyl, a phenomenon readily observed in ¹H NMR and which has consequences for the ¹³C environment[2]. The Boc group itself introduces three distinct carbon signals: the downfield carbonyl carbon, the quaternary tert-butyl carbon, and the three magnetically equivalent methyl carbons.

  • C-3 Methyl Group: The methyl group at the C-3 position is a weak electron-donating group. Its primary impact is the introduction of its own characteristic signal in the aliphatic region of the spectrum (typically 10-20 ppm). Its electronic influence on the ring carbons is minimal compared to the other substituents.

  • C-5 Bromo Substituent: The bromine atom at C-5 introduces the most complex and noteworthy electronic effect. While bromine is highly electronegative, its influence on the directly attached ipso-carbon (C-5) is dominated by the "heavy atom effect." This effect runs counter to expectations based solely on electronegativity. The large, polarizable electron cloud of the bromine atom provides substantial diamagnetic shielding to the C-5 nucleus, causing a significant upfield shift (shielding) compared to the unsubstituted position[3][4]. Conversely, the ortho carbons (C-4 and C-6) and para carbon (C-7a) experience a moderate deshielding effect. Accurately predicting the chemical shifts of carbons bonded to heavy atoms like bromine can be challenging for computational models without accounting for relativistic effects[5][6].

The interplay of these effects is summarized in the diagram below.

G cluster_0 Substituent Electronic Effects Boc N-Boc Group Indazole Indazole Core Carbons Boc->Indazole -R (Deshielding) Especially at C-7a, C-3a Br C-5 Bromo Group Br->Indazole Heavy Atom Effect (Shielding at C-5) -I (Deshielding at C-4, C-6) Me C-3 Methyl Group Me->Indazole +I (Weak Shielding)

Figure 1: Diagram of substituent effects on the indazole core.

Part II: Experimental Protocol for Data Acquisition and Structural Verification

A self-validating protocol for acquiring high-quality NMR data is crucial for confident structural assignment. This involves not only standard 1D ¹³C NMR but also 2D correlation experiments to resolve ambiguities, particularly among the quaternary carbons.

Objective

To obtain a high-resolution ¹³C NMR spectrum of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate and perform unambiguous assignment of all 13 carbon signals.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Analyte: Weigh approximately 20-30 mg of the title compound. The higher concentration is beneficial for the less sensitive ¹³C nucleus, especially for observing quaternary carbons.

    • Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.

    • Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • 1D ¹³C NMR Acquisition:

    • Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Key Parameters:

      • Spectral Width: ~220-240 ppm, sufficient to cover all expected signals from the aliphatic to the carbonyl region.

      • Relaxation Delay (d1): 5-10 seconds. A longer delay is critical to allow for the complete relaxation of quaternary carbons, which have long T₁ relaxation times, ensuring their quantitative observation.

      • Number of Scans (ns): 1024 to 2048 scans. A high number of scans is required to achieve an adequate signal-to-noise ratio.

      • Temperature: 298 K (25 °C).

  • 2D NMR for Unambiguous Assignment:

    • Rationale: While 1D NMR provides the chemical shifts, the complexity of the aromatic region necessitates 2D experiments to definitively link carbons to their respective protons and establish connectivity.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s). It is the primary tool for assigning the protonated carbons (C-4, C-6, C-7, and the C-3 methyl).

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is indispensable for assigning the non-protonated (quaternary) carbons (C-3, C-3a, C-5, C-7a, Boc quaternary C, and Boc C=O) by observing their long-range couplings to nearby protons.

The complete workflow from sample preparation to final assignment is a self-validating system, where the results of each experiment confirm and build upon the last.

G A Sample Preparation (Compound in CDCl3 + TMS) B 1D ¹³C NMR Acquisition (zgpg, long d1) A->B C Initial Peak Picking & Tentative Assignment B->C D 2D HSQC Acquisition C->D F 2D HMBC Acquisition C->F E Assign Protonated Carbons (C4, C6, C7, Me) D->E H Final Verified Assignment Table E->H G Assign Quaternary Carbons (C3, C3a, C5, C7a, etc.) F->G G->H

Figure 2: Workflow for NMR data acquisition and assignment.

Part III: Spectral Analysis and Peak Assignment

By combining the theoretical principles from Part I with the data from the experimental workflow in Part II, we can confidently assign each of the 13 carbon signals in the spectrum.

Predicted and Assigned ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shift ranges based on data from analogous structures and the definitive assignment rationale.

Carbon AtomPredicted δ (ppm)Assignment Rationale & Key HMBC Correlations
Boc-C=O 148 - 152Downfield quaternary signal; No HSQC spot. Correlates to Boc-CH₃ protons in HMBC.
C-3 145 - 148Quaternary pyrazole carbon; No HSQC spot. Correlates to C-3-CH₃ and H-4 protons in HMBC.
C-7a 140 - 143Quaternary bridgehead carbon, deshielded by N-1 Boc; No HSQC spot. Correlates to H-7 and H-4 protons in HMBC.
C-3a 123 - 126Quaternary bridgehead carbon; No HSQC spot. Correlates to C-3-CH₃, H-4, and H-7 protons in HMBC.
C-6 128 - 131Aromatic CH; Has HSQC correlation. Correlates to H-7 and H-4 in HMBC.
C-4 123 - 126Aromatic CH; Has HSQC correlation. Correlates to C-3-CH₃, H-6, and C-5 in HMBC.
C-7 115 - 118Aromatic CH, strongly deshielded in ¹H NMR by Boc C=O; Has HSQC correlation. Correlates to C-3a and C-5 in HMBC.
C-5 114 - 117ipso-Carbon attached to Br, shielded by heavy atom effect[3][4]; No HSQC spot. Correlates to H-4 and H-6 protons in HMBC.
Boc-C(CH₃)₃ 83 - 86Quaternary aliphatic carbon; No HSQC spot. Correlates to Boc-CH₃ protons in HMBC.
Boc-CH₃ 28 - 29Intense aliphatic CH₃ signal; Has strong HSQC correlation.
C-3-CH₃ 12 - 15Aliphatic CH₃ signal; Has strong HSQC correlation.
Detailed Analysis by Spectral Region
  • Carbonyl Region (δ > 148 ppm): A single quaternary carbon signal is expected for the Boc C=O group. Its exact shift is sensitive to the electronic environment, but it will be the most downfield signal.

  • Aromatic & Heterocyclic Region (δ 110-148 ppm): This is the most complex region, containing five quaternary carbons and three protonated carbons.

    • C-3 and C-7a are the most deshielded ring carbons due to their proximity to the pyrazole nitrogens and the electron-withdrawing Boc group.

    • C-5 , the carbon bearing the bromine, is expected to be anomalously shielded, appearing further upfield than other aromatic quaternary carbons, likely in the range of 114-117 ppm[4]. Its identity is confirmed via HMBC correlations from the protons at H-4 and H-6.

    • The protonated carbons C-4, C-6, and C-7 are assigned using their HSQC cross-peaks. Their relative order can be confirmed by the long-range couplings observed in the HMBC spectrum. For instance, the proton at H-4 will show a strong ³J correlation to the quaternary carbon C-5.

  • Aliphatic Region (δ < 90 ppm): This region is straightforward to assign.

    • The Boc quaternary carbon appears around 83-86 ppm.

    • The intense signal for the three equivalent Boc methyls is found around 28 ppm.

    • The C-3 methyl group signal appears at the most upfield position, typically around 12-15 ppm.

Part IV: Significance in Pharmaceutical Development

The precise characterization of intermediates like tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is not merely an academic exercise; it is a critical quality control checkpoint in the synthesis of active pharmaceutical ingredients (APIs).

  • Structural Confirmation: ¹³C NMR provides definitive proof of the molecular structure, confirming the successful installation of the Boc protecting group at the N-1 position, which is crucial for directing subsequent chemical transformations[2].

  • Purity Assessment: The ¹³C NMR spectrum serves as a molecular fingerprint. The absence of unexpected signals provides a high degree of confidence in the sample's purity, ensuring that isomeric or other impurities are not carried forward into later, more costly synthetic steps.

  • Reaction Monitoring: The progress of the reaction to form this intermediate can be monitored by observing the disappearance of the N-H proton in ¹H NMR and the appearance of the characteristic Boc group signals in both ¹H and ¹³C NMR spectra.

Conclusion

The ¹³C NMR spectrum of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate presents a fascinating case study in the interplay of structural and electronic effects. While complex, a complete and unambiguous assignment is achievable through a systematic approach that combines 1D and 2D NMR spectroscopy with a foundational understanding of substituent effects. The dominant influences of the electron-withdrawing N-Boc group and the shielding heavy atom effect of the C-5 bromine are the key features of the spectrum. The robust analytical workflow detailed in this guide provides the necessary framework for scientists to confidently verify the structure and purity of this vital synthetic intermediate, ensuring the integrity of the drug discovery and development process.

References

  • Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. [Online] Available at: [Link][3]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Online] Available at: [Link][4]

  • Elguero, J., Fruchier, A., & Pardo, C. (2016). ¹³C NMR of indazoles. ResearchGate. [Online] Available at: [Link][1]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Online] Available at: [Link][5]

  • Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Online] Available at: [Link][6]

  • Nunes, J. P. F., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Online] Available at: [Link][2]

  • MySkinRecipes. tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. [Online] Available at: [Link][7]

Sources

The Strategic Role of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents, particularly in oncology.[1][2] Its structural rigidity, coupled with the ability to participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal anchor for engaging with the active sites of enzymes like protein kinases.[3]

Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[4] Several FDA-approved drugs, such as Pazopanib (a multi-kinase inhibitor for renal cell carcinoma and soft tissue sarcoma) and Niraparib (a PARP inhibitor for ovarian cancer), feature the indazole core, underscoring its clinical significance.

This technical guide focuses on a particularly valuable and versatile building block in the synthesis of novel indazole-based therapeutics: tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (1) . We will explore its synthesis, reactivity, and strategic application in the development of next-generation kinase inhibitors, providing field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Physicochemical Properties of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Understanding the fundamental properties of this key intermediate is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 552331-49-4[5]
Molecular Formula C₁₃H₁₅BrN₂O₂[5]
Molecular Weight 311.18 g/mol [5]
Appearance White to off-white solid[5]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF[5]
XLogP3 3.9[5]

Synthesis of the Core Building Block: A Validated Protocol

The preparation of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is a straightforward and high-yielding process, starting from the commercially available 5-bromo-3-methyl-1H-indazole. The introduction of the tert-butoxycarbonyl (Boc) group at the N1 position is a critical step that serves multiple strategic purposes.

The Rationale Behind N1-Boc Protection

The Boc protecting group is instrumental in modern organic synthesis for several reasons:

  • Preventing Unwanted Reactivity: The N-H proton of an unprotected indazole is acidic and can interfere with many organometallic reactions, such as those involving Grignard reagents or strong bases. The Boc group effectively masks this proton, preventing unwanted side reactions.

  • Directing C-H Functionalization: By protecting the nitrogen, the electronic properties of the indazole ring are altered, which can influence the regioselectivity of subsequent reactions.

  • Improving Solubility: The bulky and lipophilic tert-butyl group often enhances the solubility of the molecule in organic solvents, which can be advantageous for purification and reaction setup.

  • Facile and Orthogonal Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), which are typically orthogonal to the conditions used for its installation and for many common cross-coupling reactions. This allows for its selective removal at the desired stage of a synthetic sequence.[6][7][8][9][10]

Experimental Protocol: N1-Boc Protection

This protocol is adapted from a method described in U.S. Patent 9,163,007 B2.[5]

Reaction Scheme:

Boc_Protection start 5-bromo-3-methyl-1H-indazole reagents Di-tert-butyl dicarbonate (Boc)₂O DMAP (catalytic) Dichloromethane (DCM) start->reagents product tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate reagents->product caption N1-Boc Protection of 5-bromo-3-methyl-1H-indazole

Caption: N1-Boc Protection of 5-bromo-3-methyl-1H-indazole.

Materials:

  • 5-bromo-3-methyl-1H-indazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 5-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMAP (e.g., 0.05 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.

  • Stir the reaction mixture at ambient temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.[5]

Strategic Application in Kinase Inhibitor Synthesis

The true value of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate lies in its role as a versatile intermediate for creating libraries of potential kinase inhibitors. The 5-bromo position serves as a synthetic handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Gateway to Structural Diversity

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. In the context of our building block, it allows for the coupling of the 5-position of the indazole with a diverse range of aryl and heteroaryl boronic acids or esters. This is particularly relevant in kinase inhibitor design, as the 5-position often extends into the solvent-exposed region of the ATP-binding pocket, allowing for modifications that can enhance potency and selectivity.[3]

Illustrative Reaction Scheme: Coupling with Pyridine-4-boronic acid

Suzuki_Coupling start tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate reagents Pyridine-4-boronic acid Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents product tert-butyl 3-methyl-5-(pyridin-4-yl)-1H-indazole-1-carboxylate reagents->product caption Suzuki-Miyaura coupling at the C5 position.

Caption: Suzuki-Miyaura coupling at the C5 position.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on established methods for the Suzuki coupling of bromoindazoles.

Materials:

  • tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

  • Aryl or heteroaryl boronic acid (e.g., pyridine-4-boronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., potassium carbonate, K₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio)

Procedure:

  • In a reaction vessel suitable for heating (e.g., a microwave vial or a round-bottom flask with a condenser), combine tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 2-16 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

The Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality

Another powerful tool for derivatizing the 5-position is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond. This allows for the introduction of various amines, such as piperazines, which are common motifs in kinase inhibitors that can improve solubility and provide additional interaction points with the target protein.

Final Step: Boc Deprotection to Unveil the Bioactive Scaffold

The final step in many synthetic sequences utilizing this building block is the removal of the N1-Boc group to reveal the free N-H of the indazole. This N-H group is often a crucial hydrogen bond donor that interacts with the hinge region of the kinase active site.

Experimental Protocol: Boc Deprotection with HCl in Dioxane

This is a standard and highly effective method for Boc deprotection.[6][7][8][9][10]

Reaction Scheme:

Boc_Deprotection start tert-butyl 3-methyl-5-(pyridin-4-yl)-1H-indazole-1-carboxylate reagents 4M HCl in 1,4-Dioxane Room Temperature start->reagents product 3-methyl-5-(pyridin-4-yl)-1H-indazole reagents->product caption Acid-catalyzed Boc deprotection.

Sources

The Indazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Preamble: The Rise of a Heterocyclic Powerhouse

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged structures." The indazole scaffold, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold. While sparsely found in nature, its synthetic accessibility and versatile chemical handles have made it a cornerstone of drug design.[1][2] Its unique electronic properties and ability to engage in a multitude of non-covalent interactions (hydrogen bonding, π-stacking) allow it to serve as a highly effective pharmacophore for a diverse range of biological targets.[3]

This guide, intended for researchers and drug development scientists, moves beyond a simple survey of indazole-containing compounds. It aims to provide a deeper understanding of the causality behind its success—exploring the strategic synthetic routes that enable its chemical diversity, dissecting its role in modulating key biological pathways, and elucidating the structure-activity relationships (SAR) that guide the optimization of potent and selective drug candidates. We will delve into key approved drugs as illustrative case studies and provide actionable, field-proven protocols and design principles.

Section 1: The Chemist's Toolkit: Strategic Synthesis of the Indazole Core

The therapeutic potential of the indazole scaffold can only be unlocked through robust and versatile synthetic chemistry. The choice of synthetic route is a critical decision that dictates the accessible chemical space, regioselectivity, and overall efficiency of a drug discovery campaign. Two primary tautomers exist, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable form.[4][5] Synthetic strategies must therefore address the challenge of regioselective functionalization.

Classical Cyclization Strategies

These foundational methods often rely on the intramolecular cyclization of suitably functionalized benzene precursors. A widely employed and industrially scalable method is the reaction of o-halobenzonitriles with hydrazine.

  • Mechanism and Rationale: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the activated halide (typically fluorine for its superior reactivity as a leaving group in SNAr) by hydrazine, followed by an intramolecular cyclization/condensation onto the nitrile group to form the 3-aminoindazole core. The choice of a highly polar aprotic solvent like DMSO or NMP is crucial to facilitate the SNAr step. The initial product is often the 3-aminoindazole, which serves as a versatile intermediate for further functionalization.

Modern Transition-Metal Catalyzed Approaches

The advent of transition-metal catalysis has revolutionized heterocyclic synthesis, and indazoles are no exception. These methods offer milder reaction conditions and broader functional group tolerance.

  • Palladium-Catalyzed C-N Cross-Coupling: A powerful strategy involves the Pd-catalyzed coupling of o-halobenzaldehydes or ketones with hydrazones, followed by an acid-catalyzed cyclization. This approach provides access to a wide array of 3-substituted indazoles.[6]

  • Copper-Catalyzed Cascade Reactions: Copper catalysis can be used for a one-pot synthesis from 2-halobenzonitriles and hydrazine derivatives, leading to 3-aminoindazoles through a cascade coupling-condensation process.[6]

  • C-H Activation/Functionalization: More advanced strategies involve the direct C-H activation of azobenzenes or hydrazones, catalyzed by metals like cobalt or rhodium, to forge the N-N bond and construct the pyrazole ring in a highly atom-economical fashion.[4]

Experimental Protocol: Synthesis of 3-Amino-1H-indazole from 2-Fluorobenzonitrile

This protocol describes a foundational, self-validating synthesis that is a common entry point for many indazole-based drug discovery programs.

Objective: To synthesize 3-amino-1H-indazole, a key building block.

Materials:

  • 2-Fluorobenzonitrile (1.0 eq)

  • Hydrazine hydrate (N2H4·H2O, 5.0 eq)

  • n-Butanol (or Diethylene Glycol as a higher boiling solvent)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluorobenzonitrile (e.g., 10.0 g, 82.6 mmol) and n-butanol (100 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (e.g., 20.0 mL, 413 mmol) to the stirring solution. Causality Note: A significant excess of hydrazine is used to drive the reaction to completion and act as a scavenger for any generated HF.

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-water (300 mL) to precipitate the product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with cold water (2 x 50 mL).

    • For enhanced purity, the crude product can be dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution (to remove acidic impurities) and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The resulting solid can be recrystallized from an ethanol/water mixture or purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure 3-amino-1H-indazole.

Validation: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity, which should match literature values.

Section 2: The Indazole Pharmacophore in Action: Key Therapeutic Areas

The true value of the indazole scaffold is demonstrated by its presence in a multitude of FDA-approved drugs targeting diverse disease pathologies.[7]

Oncology: A Scaffold for Kinase and PARP Inhibition

Indazole derivatives have made a profound impact in oncology, primarily as inhibitors of protein kinases and Poly(ADP-ribose) polymerase (PARP).[8][9]

  • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor (TKI) approved for renal cell carcinoma and soft tissue sarcoma.[1][10] Pazopanib exerts its anti-angiogenic and anti-tumor effects by inhibiting key receptor tyrosine kinases including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[4] The indazole core acts as a hinge-binding motif, anchoring the molecule in the ATP-binding pocket of the kinase.

  • Axitinib (Inlyta®): Another potent and selective inhibitor of VEGFRs 1, 2, and 3, used in the treatment of advanced renal cell carcinoma.[1]

  • Niraparib (Zejula®): A potent PARP inhibitor approved for the treatment of ovarian, fallopian tube, and peritoneal cancers, particularly in patients with BRCA mutations.[4] Niraparib traps PARP enzymes on DNA, leading to an accumulation of DNA double-strand breaks that are catastrophic for cancer cells with deficient homologous recombination repair pathways.

  • Entrectinib (Rozlytrek®): An inhibitor of tropomyosin receptor kinases (TRK A, B, and C), ROS1, and anaplastic lymphoma kinase (ALK), approved for tumors with NTRK gene fusions and ROS1-positive non-small cell lung cancer.[4][11]

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Autophosphorylation & Activation Pazopanib Pazopanib Pazopanib->VEGFR Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Translocates & Activates VEGF VEGF Ligand VEGF->VEGFR Binds & Dimerizes

Caption: Simplified VEGFR signaling pathway inhibited by Pazopanib.

Anti-inflammatory and Analgesic Applications

The indazole core is also present in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Bendazac: A topically used NSAID for treating inflammation and pain.[4][10]

  • Benzydamine: Used as a topical analgesic and anti-inflammatory agent for conditions of the mouth and throat. Its mechanism involves the inhibition of pro-inflammatory cytokine synthesis.[10][12]

Neuropharmacology
  • Granisetron (Kytril®): A selective serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy and radiation.[1][2] The indazole nitrogen atoms are key for interaction with the receptor binding site.

Section 3: Decoding the Signal: Structure-Activity Relationship (SAR) Principles

Systematic modification of the indazole scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity. The SAR can be highly target-dependent, but some general principles have emerged.[4]

General Principles:

  • N1-Substitution: This position is frequently used to modulate pharmacokinetic properties (solubility, metabolism) and to introduce vectors that can probe deeper pockets within a binding site. For many kinase inhibitors, bulky N1-substituents are well-tolerated and can enhance potency.

  • C3-Substitution: This is a key position for influencing the primary pharmacology. A variety of groups, from simple amines to complex heterocycles, can be installed here to interact with specific residues in the target protein. For instance, the 3-amino group is a common starting point for building out into the solvent-exposed region.[4]

  • C5/C6-Substitution: The benzene portion of the scaffold allows for fine-tuning of properties. Substituents at the C5 and C6 positions can modulate electronic properties, improve metabolic stability, and establish additional interactions with the target. Aryl groups at C6 have been shown to be crucial for some inhibitory activities.[4]

SAR Case Study: Indazole Arylsulfonamides as Allosteric CCR4 Antagonists

A study on CC-Chemokine Receptor 4 (CCR4) antagonists provides an excellent example of systematic SAR exploration.[13]

Compound SeriesPosition ModifiedKey FindingImpact on Activity
Series 1 C4Methoxy or hydroxyl groups were the most potent substituents.Potency Enhancement
Series 2 C5, C6, C7Only small groups were tolerated, with C6 analogues being preferred.Steric Hindrance
Series 3 N1 (Benzyl)meta-substituted benzyl groups with an α-amino acyl group were most potent.Probing Deep Pocket
Series 4 N3 (Sulfonamide)5-chlorothiophene-2-sulfonamide was the optimal N3 substituent.Target Interaction

This table summarizes findings from J. Med. Chem. 2010, 53, 18, 6688–6699.[13]

SAR_Workflow cluster_0 Drug Discovery Cycle Core Indazole Scaffold Synth Synthesize Analogues (Vary R1, R2, R3...) Core->Synth Assay Biological Assay (e.g., IC50) Synth->Assay SAR Analyze SAR Data Assay->SAR Design Design Next Generation SAR->Design Informs Lead Lead Optimization SAR->Lead Design->Synth Guides

Caption: Iterative workflow for SAR-driven lead optimization.

Section 4: Future Directions and Outlook

The versatility of the indazole scaffold ensures its continued relevance in medicinal chemistry. Future research will likely focus on several key areas:

  • Targeting New Modalities: Moving beyond traditional enzyme inhibition, indazole derivatives are being explored as components of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which hijack cellular machinery to induce the degradation of target proteins.

  • Overcoming Drug Resistance: As resistance mechanisms to existing therapies emerge, new indazole derivatives are being designed to inhibit mutant forms of kinases or to act via novel mechanisms.

  • Sustainable Synthesis: A critical challenge is the development of greener, more scalable, and economically viable synthetic methodologies that minimize environmental impact, such as using metal-free catalysis, bio-based solvents, and flow chemistry.[1]

The indazole core is not merely a chemical curiosity but a battle-tested, clinically validated scaffold. Its rich history in medicinal chemistry provides a robust foundation, while its inherent versatility promises a bright future at the forefront of the quest for new medicines.

References

  • Cai, H., Li, S., Pang, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6567. Available at: [Link]

  • Sharma, R., Kumar, A., Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Sathish, C., Vasuki, R., & Pandian, K. (2016). Synthesis and biological activities of a novel series of indazole derivatives. Biosciences Biotechnology Research Asia, 13(1). Available at: [Link]

  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(29), 17870-17879. Available at: [Link]

  • Shrivastava, A., Chakraborty, A. K., Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • Li, J., Su, B., Chen, T., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 11(13), 7480-7494. Available at: [Link]

  • Liddle, J., Duvadie, R., Cawrse, B. M., et al. (2010). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 53(18), 6688–6699. Available at: [Link]

  • Kumar, R., & Singh, P. (2021). A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Indo American Journal of Pharmaceutical Sciences, 6(5). Available at: [Link]

  • Singh, A., He, H., Man, H.-W., et al. (2013). Synthesis and structure-activity relationships of novel indazolyl glucocorticoid receptor partial agonists. Bioorganic & Medicinal Chemistry Letters, 23(19), 5347-5352. Available at: [Link]

  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • Banerjee, S. K., & Singh, R. (2023). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 29(16), 1221-1230. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR studies of indazole derivatives with potent anticancer activities. Retrieved from [Link]

  • R Discovery. (2020). Indazole scaffold: a generalist for marketed and clinical drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. Retrieved from [Link]

Sources

The Therapeutic Potential of 3-Methyl-1H-Indazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 3-Methyl-1H-Indazole

The 1H-indazole core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Among the various substituted indazoles, the 3-methyl-1H-indazole framework has garnered significant attention from researchers and drug development professionals. This is due to its synthetic tractability and the diverse biological activities exhibited by its derivatives, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2] This in-depth technical guide will explore the multifaceted biological activities of 3-methyl-1H-indazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their therapeutic potential. Our aim is to provide a comprehensive resource for scientists engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 3-methyl-1H-indazole have demonstrated significant promise as anticancer agents by targeting fundamental pathways involved in tumor growth, proliferation, and survival.[2][3] Their mechanisms of action are often centered on the inhibition of protein kinases and the modulation of apoptotic pathways.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of 3-methyl-1H-indazole derivatives are not monolithic; they engage multiple oncogenic signaling cascades, making them attractive candidates for overcoming drug resistance.

1. Kinase Inhibition: A primary mechanism through which these compounds exert their anticancer effects is the inhibition of various protein kinases that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5][6] Certain 3-amino-1H-indazole derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and mTOR, G2/M cell cycle arrest, and apoptosis.[7] For instance, the derivative W24 has demonstrated broad-spectrum antiproliferative activity by targeting this cascade.[7]

  • Pim Kinases: The Pim family of serine/threonine kinases is implicated in tumorigenesis, and their inhibition is a key therapeutic strategy.[8] Novel 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors, demonstrating the versatility of the indazole scaffold in targeting specific kinase families.[8]

  • Tropomyosin Receptor Kinase (TRK): TRK fusions are oncogenic drivers in a variety of cancers.[9][10] Structure-based design has led to the development of 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors, capable of overcoming acquired resistance to first-generation inhibitors.[9]

2. Modulation of Apoptotic Pathways: Inducing apoptosis (programmed cell death) in cancer cells is a cornerstone of chemotherapy. 3-Methyl-1H-indazole derivatives have been shown to trigger apoptosis through intrinsic and extrinsic pathways.

  • Bcl-2 Family and p53/MDM2 Pathway: The Bcl-2 family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2 often overexpressed in tumors.[3][11][12][13][14] Certain 1H-indazole-3-amine derivatives, such as compound 6o, have been shown to induce apoptosis by downregulating Bcl-2, upregulating the pro-apoptotic protein Bax, and potentially inhibiting the p53/MDM2 interaction.[11][12][13][14] This leads to the activation of caspases and subsequent cell death.[3]

Signaling Pathway of Anticancer Activity

cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Apoptosis Apoptotic Pathway cluster_Indazole PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation promotes Survival Survival mTOR->Survival promotes Bcl2 Bcl-2 Caspases Caspases Bcl2->Caspases inhibits Bax Bax Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Indazole 3-Methyl-1H-Indazole Derivative Indazole->PI3K Indazole->Bcl2 Indazole->Bax

Caption: Mechanism of anticancer action of 3-methyl-1H-indazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 3-methyl-1H-indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.

  • Substitution at N-1: The N-1 position of the indazole ring is a key site for modification. For instance, in a series of BRD4 inhibitors, substitution at N-1 with various phenyl groups yielded potent compounds.[2]

  • Substitution at C3: The C3 position is crucial for activity, often bearing moieties that interact with the hinge region of kinases. The 3-amino-1H-indazole group is an effective hinge-binding fragment.[15] In a series of PI3K inhibitors, a 3-ethynyl-1H-indazole scaffold was found to be critical for activity.[16]

  • Other Substitutions: Modifications at other positions of the indazole ring can also significantly impact activity. For example, in a series of VEGFR-2 inhibitors, hydrophobic groups at the 2-position of a pyrimidine ring attached to the indazole decreased potency compared to methoxy derivatives.[17]

Data Presentation: Anticancer Activity of Selected Derivatives
Compound IDTarget/PathwayCancer Cell LineIC50 (µM)Reference
2f Apoptosis Induction (Bax/Bcl-2)4T1 (Breast)0.23-1.15[3][18]
6o p53/MDM2, Bcl-2K562 (Leukemia)5.15[11][12][13][14]
W24 PI3K/Akt/mTORHT-29 (Colon)0.43-3.88[7]
10 PI3Kα-0.361[16]
40l TRKBa/F3-TRKAG595R-[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[19][20][21]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[20]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 3-methyl-1H-indazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Anticancer Activity Screening

Start Start: Cancer Cell Lines Step1 Step 1: Cell Seeding (96-well plate) Start->Step1 Step2 Step 2: Compound Treatment (Serial Dilutions) Step1->Step2 Step3 Step 3: MTT Addition and Incubation Step2->Step3 Step4 Step 4: Formazan Solubilization (DMSO) Step3->Step4 Step5 Step 5: Absorbance Reading (570 nm) Step4->Step5 End End: IC50 Determination Step5->End

Caption: Workflow for evaluating the cytotoxicity of 3-methyl-1H-indazole derivatives.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and cancer. 3-Methyl-1H-indazole derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to modulate the arachidonic acid cascade.

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are largely attributed to the inhibition of enzymes involved in the synthesis of pro-inflammatory mediators.

1. Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is a key player in the inflammatory response, responsible for the production of prostaglandins.[22] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[23] Computational studies and in vivo experiments have demonstrated that 1H-indazole derivatives can act as selective COX-2 inhibitors.[23][24][25]

2. 5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is another crucial enzyme in the arachidonic acid pathway, leading to the production of leukotrienes, which are potent pro-inflammatory mediators.[26][27] Certain indazolinone derivatives have been identified as potent and selective 5-LOX inhibitors, demonstrating oral activity in preclinical models.[26]

3. TNF-α Inhibition: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. Some indazole derivatives have been shown to inhibit the production of TNF-α, further contributing to their anti-inflammatory profile.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of 3-methyl-1H-indazole derivatives is influenced by their substitution patterns.

  • N-2 Substitution: For indazolinone-based 5-LOX inhibitors, N-2 alkyl derivatives were found to be orally active but inhibited both 5-LOX and COX, while N-2 benzyl derivatives were selective for 5-LOX but had weaker oral activity.[26]

  • Aryl Substituents: In a series of COX-2 inhibitors, the presence of difluorophenyl, p-tolyl, and 4-methoxyphenyl groups resulted in significant binding to the COX-2 enzyme.[25]

Data Presentation: Anti-inflammatory Activity of Selected Derivatives
Compound ClassTargetIn Vivo ModelKey FindingsReference
1H-Indazole DerivativesCOX-2Carrageenan-induced paw edemaSignificant anti-inflammatory and analgesic effects[23][25]
Indazolinones5-LOX-Potent and selective inhibition[26]
1,3-substituted 1H-indazoles-Carrageenan-induced paw edemaGood anti-inflammatory activity[28]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and reproducible in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[29][30][31]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[29][31]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Acclimatize rats to the laboratory conditions and divide them into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration: Administer the 3-methyl-1H-indazole derivatives orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or celecoxib).[32]

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[30][33]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[30]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Experimental Workflow for Anti-inflammatory Activity Assessment

Start Start: Sprague-Dawley Rats Step1 Step 1: Compound Administration (Oral/IP) Start->Step1 Step2 Step 2: Carrageenan Injection (Subplantar) Step1->Step2 Step3 Step 3: Paw Volume Measurement (Plethysmometer) Step2->Step3 Step4 Step 4: Data Analysis (% Inhibition of Edema) Step3->Step4 End End: Evaluation of Anti-inflammatory Activity Step4->End

Caption: Workflow for the carrageenan-induced rat paw edema model.

Antimicrobial Activity: Combating Microbial Infections

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. 3-Methyl-1H-indazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making them a potential source of new anti-infective drugs.

Mechanism of Action: An Area for Further Investigation

While the precise molecular mechanisms underlying the antimicrobial activity of 3-methyl-1H-indazole derivatives are still under investigation, it is likely that they disrupt essential cellular processes in microorganisms. Potential mechanisms could include:

  • Inhibition of essential enzymes: These compounds may target enzymes crucial for bacterial or fungal survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

  • Disruption of cell membrane integrity: The lipophilic nature of the indazole scaffold may allow these derivatives to intercalate into and disrupt the microbial cell membrane, leading to cell lysis.

  • Interference with microbial metabolism: They may interfere with key metabolic pathways, depriving the microorganisms of essential nutrients and energy.

Further research is needed to elucidate the specific targets and pathways affected by these compounds in different microbial species.

Data Presentation: Antimicrobial Activity of Selected Derivatives
Compound IDTarget OrganismAssayActivityReference
1d B. subtilis, E. coliCup plate methodBest activity at 300 µg/ml-
- Various bacteria and fungi-Moderate to good inhibition[17]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[34][35][36] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of the microorganism.[36]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible growth.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the 3-methyl-1H-indazole derivative and perform two-fold serial dilutions in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final desired concentration.[36]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (broth and inoculum only) and a sterility control (broth only).[36][37]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[34]

  • MIC Determination: After incubation, visually inspect the plate for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[34][36]

Experimental Workflow for Antimicrobial Susceptibility Testing

Start Start: Microbial Culture Step1 Step 1: Serial Dilution of Compound in Broth Start->Step1 Step2 Step 2: Inoculation with Standardized Microorganism Step1->Step2 Step3 Step 3: Incubation (e.g., 37°C, 16-20h) Step2->Step3 Step4 Step 4: Visual Inspection for Growth (Turbidity) Step3->Step4 End End: MIC Determination Step4->End

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The 3-methyl-1H-indazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The ability of these compounds to modulate multiple key biological pathways underscores their potential to address complex diseases and combat drug resistance.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: A deeper understanding of the precise molecular targets and mechanisms of action, particularly for their antimicrobial properties, will be crucial for rational drug design and optimization.

  • Structure-Activity Relationship (SAR) Elucidation: Continued exploration of the SAR through the synthesis and biological evaluation of new derivatives will enable the fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the potential of 3-methyl-1H-indazole derivatives in combination with existing therapies could lead to synergistic effects and improved treatment outcomes, especially in the context of cancer.

References

  • Broth microdilution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Broth Microdilution. (n.d.). International Journal of Antibiotic Research. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). NIH. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • 2.7.1. Assessment of carrageenan-induced paw oedema. (n.d.). Bio-protocol. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC - NIH. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 8). Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). PMC - NIH. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). NIH. Retrieved from [Link]

  • Some reported selective COX-2 inhibitors (A–H) and the designed compounds (I). (n.d.). Retrieved from [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2025, August 5). Request PDF - ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023, May 12). PubMed. Retrieved from [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (n.d.). PMC - NIH. Retrieved from [Link]

  • Recent developments in 5-lipoxygenase inhibitors. (2025, August 7). Request PDF - ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (n.d.). OUCI. Retrieved from [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). MDPI. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH. Retrieved from [Link]

  • (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. (n.d.). ResearchGate. Retrieved from [Link]

  • Indazolinones, a new series of redox-active 5-lipoxygenase inhibitors with built-in selectivity and oral activity. (n.d.). PubMed. Retrieved from [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (n.d.). Retrieved from [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (n.d.). PMC. Retrieved from [Link]

  • Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. (2024, January 15). PubMed. Retrieved from [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022, January 11). NIH. Retrieved from [Link]

  • Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. (2022, January 20). Retrieved from [Link]

  • Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resist…. (n.d.). OUCI. Retrieved from [Link]

  • FDA-approved inhibitors of PI3K/Akt/mTOR pathway[17][25][35]. (n.d.). ResearchGate. Retrieved from [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. (n.d.). Request PDF - ResearchGate. Retrieved from [Link]

  • Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Indazolinones, a new series of redox-active 5-lipoxygenase inhibitors with built-in selectivity and oral activity. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The core of this synthesis involves the N1-selective protection of the indazole ring of 5-bromo-3-methyl-1H-indazole using di-tert-butyl dicarbonate (Boc₂O). This guide details the reaction mechanism, a step-by-step experimental procedure, safety considerations, and data interpretation. The protocol is designed for researchers in synthetic organic chemistry and drug development, offering a reliable and reproducible method for obtaining high-purity material.

Introduction and Scientific Context

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous therapeutic agents with applications in oncology, neurology, and inflammatory diseases.[1] The strategic functionalization of the indazole ring is critical for modulating pharmacological activity. However, the acidic proton on the indazole nitrogen can interfere with many synthetic transformations, necessitating the use of a protecting group.

The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the indazole nitrogen due to its stability under a wide range of nucleophilic and basic conditions, while being readily removable under mild acidic conditions.[2] This orthogonality makes it compatible with a diverse array of subsequent chemical modifications.

This protocol describes the synthesis of the N1-Boc protected derivative, tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. The presence of the bromine atom at the 5-position provides a versatile handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making this intermediate particularly valuable for generating libraries of novel compounds for structure-activity relationship (SAR) studies.[3] The synthesis proceeds via the reaction of 5-bromo-3-methyl-1H-indazole with di-tert-butyl dicarbonate, catalyzed by 4-(dimethylamino)pyridine (DMAP).

Reaction Scheme and Mechanism

Overall Transformation:

(Self-generated image, chemical structures based on PubChem CID 53408115[4] and 552331-16-5)

Reaction Mechanism with DMAP Catalysis:

The reaction is significantly accelerated by the use of DMAP, which acts as a nucleophilic catalyst.[5]

  • Activation of Boc Anhydride: The highly nucleophilic pyridine nitrogen of DMAP attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This is a rapid process that forms a highly reactive N-Boc-pyridinium intermediate and releases a tert-butyl carbonate anion.[5]

  • Nucleophilic Attack by Indazole: The deprotonated N1 nitrogen of the 5-bromo-3-methyl-1H-indazole acts as a nucleophile, attacking the activated carbonyl carbon of the N-Boc-pyridinium intermediate. This step is more facile than the direct attack on the less electrophilic Boc₂O.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, forming the desired N-Boc protected indazole and regenerating the DMAP catalyst.

  • Byproduct Decomposition: The tert-butyl carbonate anion, formed in the initial step, abstracts the proton from the indazole nitrogen. The resulting tert-butyl bicarbonate is unstable and decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[6] This decomposition drives the reaction forward.

Below is a visualization of the catalytic cycle.

ReactionMechanism cluster_activation Activation Step cluster_coupling Coupling & Regeneration cluster_byproducts Byproduct Decomposition Boc2O Boc₂O Activated_Boc N-Boc-pyridinium (Reactive Intermediate) Boc2O->Activated_Boc + DMAP DMAP DMAP tBuOCOO tert-Butyl Carbonate Product Final Product Activated_Boc->Product Reacts with tBuOCO2H tert-Butyl Bicarbonate tBuOCOO->tBuOCO2H + H⁺ (from Indazole) Indazole 5-Bromo-3-methyl- 1H-indazole Indazole->Product + Activated Intermediate Regen_DMAP DMAP (Regenerated) Product->Regen_DMAP - DMAP Regen_DMAP->DMAP Catalytic Cycle tBuOH tert-Butanol CO2 CO₂ (gas) tBuOCO2H->tBuOH tBuOCO2H->CO2 Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A Dissolve Indazole in anhydrous DCM B Add DMAP (0.1 eq) A->B C Cool to 0 °C B->C D Add Boc₂O (1.1 eq) C->D E Warm to RT D->E F Stir 12-16 h E->F G Monitor by TLC F->G H Dilute with DCM G->H I Wash with HCl, NaHCO₃, Brine H->I J Dry (Na₂SO₄) & Concentrate I->J K Silica Gel Column Chromatography J->K L Elute (EtOAc/Hexanes) K->L M Combine Fractions & Concentrate L->M N Obtain Pure Product M->N

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling of tert-Butyl 5-Bromo-3-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Indazole Scaffolds

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activities, including anti-cancer, anti-inflammatory, and neuroprotective agents.[1][2][3] The functionalization of the indazole ring system is therefore a critical endeavor in the discovery of novel therapeutics.[4][5] Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for constructing carbon-carbon bonds.[6][7] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acid derivatives make it an indispensable reaction in modern drug discovery pipelines.[8]

This guide provides an in-depth technical overview and a detailed protocol for the Suzuki-Miyaura coupling of a key building block: tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen enhances stability and solubility, while the bromine atom at the 5-position serves as an excellent handle for Pd-catalyzed cross-coupling. Understanding the nuances of this reaction is paramount for chemists aiming to generate libraries of novel indazole-based compounds for biological screening.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is not merely academic; it is the foundation for rational protocol design and effective troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][9]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole substrate, forming a square-planar Pd(II) complex.[7][9] This is often the rate-determining step of the reaction.[9]

  • Transmetalation: The organoboronic acid (or its ester derivative) is activated by a base to form a more nucleophilic boronate species.[10][11] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.[11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]

The choice of ligand, base, and solvent is critical as each component plays a vital role in stabilizing the palladium intermediates, facilitating the key steps, and preventing side reactions.[6][11]

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OR)₂ base Base (e.g., K₂CO₃) boronic_acid->base base->transmetalation Activates Boronic Acid substrate R¹-X (Indazole-Br) substrate->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate with a generic arylboronic acid. Optimization may be required for particularly challenging substrates.

Materials and Equipment
  • Substrate: tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equivalents)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (1-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Solvent: 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)

  • Equipment: Schlenk flask or reaction vial with a magnetic stir bar, condenser, inert gas line (Argon or Nitrogen), heating mantle or oil bath, standard laboratory glassware for workup and purification, rotary evaporator, flash chromatography system.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Rationale: Assembling the solid components first under an inert atmosphere prevents premature degradation of the catalyst and reagents.

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) to the flask.

    • Rationale: Pd(dppf)Cl₂ is an air-stable precatalyst that is highly effective for coupling heteroaromatic halides.[12][13] The dppf ligand is both electron-rich and bulky, which facilitates both the oxidative addition and reductive elimination steps.[11]

  • Solvent Addition and Degassing:

    • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). The reaction concentration is typically between 0.1 and 0.5 M.

    • Rationale: Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles is crucial. Oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation and the formation of homocoupling byproducts.[6] The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[6][7]

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

    • Rationale: Elevated temperatures are usually required to overcome the activation energy of the oxidative addition step.[7]

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Rationale: Chromatography is generally necessary to remove residual catalyst, unreacted boronic acid, and any side products to yield the pure coupled product.

Visualizing the Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 1. Add solids to flame-dried flask: - Indazole-Br - Boronic Acid - Base prep2 2. Add Pd Catalyst prep1->prep2 prep3 3. Add degassed solvent (Dioxane/H₂O) prep2->prep3 prep4 4. Purge with Inert Gas prep3->prep4 react 5. Heat to 80-100 °C with stirring prep4->react monitor 6. Monitor by TLC or LC-MS react->monitor workup1 7. Cool to RT monitor->workup1 workup2 8. Dilute with EtOAc & H₂O workup1->workup2 workup3 9. Extract & Wash workup2->workup3 workup4 10. Dry & Concentrate workup3->workup4 purify 11. Flash Column Chromatography workup4->purify product Pure Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Data Presentation: Reaction Parameter Optimization

The choice of reaction components can significantly influence the outcome. The following table summarizes typical conditions and considerations for optimizing the Suzuki coupling of bromoindazoles.

ParameterCommon ChoicesRationale & Field Insights
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos Pd G3/G4Pd(dppf)Cl₂ is a robust, general-purpose catalyst for heteroaryl couplings.[12][13] Pd(PPh₃)₄ can also be effective but may require higher temperatures. For sterically hindered or electron-rich substrates, modern Buchwald-type catalysts with bulky phosphine ligands like XPhos can dramatically improve yields.[14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a cost-effective and commonly used base. Cs₂CO₃ is more soluble and often provides better results, albeit at a higher cost. For base-sensitive functional groups, a weaker base like K₃PO₄ might be preferable.[15]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHFThe Dioxane/Water system is a standard choice, balancing polarity and temperature range.[7][16] Toluene can be used for higher temperatures. DMF is a polar aprotic solvent that can sometimes improve solubility and reaction rates, but may be harder to remove.[17]
Temperature 80 - 110 °CTypically, reactions are run at elevated temperatures. Microwave irradiation can sometimes be used to significantly shorten reaction times.[18]

Troubleshooting and Advanced Insights

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.

IssuePotential Cause(s)Suggested Solutions
Low or No Conversion - Inactive catalyst (oxygen exposure)- Insufficient temperature- Poor solubility of reagents- Ensure rigorous degassing of solvents and use of a proper inert atmosphere.- Increase reaction temperature or switch to a higher-boiling solvent.- Consider a different solvent system (e.g., DMF, 2-MeTHF) to improve solubility.[17]
Dehalogenation of Starting Material - Presence of protic impurities- Certain ligands/bases can promote this side reaction- Use anhydrous solvents.- This side reaction involves the Pd-complex abstracting a hydride.[6] Changing the base or solvent may mitigate this.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture- Rigorous degassing is the primary solution.[6]- Ensure a good quality Pd(0) precatalyst is used.
Protodeborylation of Boronic Acid - Instability of the boronic acid under reaction conditions (especially heteroaryl boronic acids)- Use the boronic acid in slight excess (1.2-1.5 equiv).- Consider using the corresponding pinacol ester (Bpin) derivative, which is often more stable.[6]

Conclusion

The Suzuki-Miyaura cross-coupling of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is a powerful and reliable method for synthesizing a diverse array of functionalized indazole derivatives. By understanding the underlying mechanism and the critical roles of each reaction component, researchers can effectively apply and troubleshoot this reaction. The protocol and insights provided herein serve as a comprehensive guide for scientists and drug development professionals to leverage this chemistry in their pursuit of novel, biologically active molecules.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Patti, A., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012, 17(4), 4504-4519. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Bora, S., et al. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 2017, 36(11), 2120-2130. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Bells, S. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004, (15), 2419-2440. [Link]

  • Ghorbani-Vaghei, R., et al. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Tetrahedron Letters, 2018, 59(22), 2143-2148. [Link]

  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999, 121(41), 9550-9561. [Link]

  • Khan, I., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2021, 26(16), 4983. [Link]

  • Carrow, B. P., & Hartwig, J. F. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2011, 133(7), 2116-2119. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Patti, A., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate, 2012. [Link]

  • Wang, Y., et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 2023, 28(6), 2825. [Link]

  • El-Marrouni, A., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021, 11(13), 7393-7401. [Link]

  • Billingsley, K. L., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 2007, 129(11), 3358-3366. [Link]

  • Kumar, R., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2023, 14(10), 1845-1871. [Link]

  • Ahmad, S., et al. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 2021, 27(10), 1276-1288. [Link]

  • International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E, 2021, 77(Pt 7), 724-727. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). [Link]

  • Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). [Link]

  • National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • Reddy, Y. V. R., et al. Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica, 2014, 6(6), 411-417. [Link]

  • ResearchGate. Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. [Link]

  • Kumar, A., et al. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024. [Link]

  • Reddit. Struggling with Suzuki Reaction. (2024). [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. [Link]

  • Boufroura, H., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones and 4-(trifluoromethyl)pyrimido[1,2-b]indazol-2(1H)-ones. Beilstein Journal of Organic Chemistry, 2021, 17, 64-77. [Link]

  • MySkinRecipes. tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. [Link]

  • IUCr Journals. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to modulate biological activity, and its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and kinase inhibitory activities. The functionalization of the indazole ring is therefore a critical endeavor in drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for the synthesis of complex molecules, offering a reliable means to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[3]

This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of 5-bromoindazole, a key building block for the synthesis of novel indazole derivatives. We will delve into the mechanistic underpinnings of these reactions, offer comparative data to guide your choice of catalyst and conditions, and provide step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira-Hagihara, and Heck-Mizoroki couplings.

General Workflow for Palladium-Catalyzed Cross-Coupling

A generalized workflow for performing palladium-catalyzed cross-coupling reactions with 5-bromoindazole is depicted below. Key to success is the careful exclusion of oxygen and moisture, as the active Pd(0) catalyst and some reagents are sensitive to air.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification prep_reagents Combine 5-bromoindazole, coupling partner, and base in a dry reaction vessel. add_solvent Add anhydrous solvent. prep_reagents->add_solvent degas Evacuate and backfill with inert gas (e.g., Argon) (repeat 3x). add_solvent->degas add_catalyst Add Pd catalyst/ligand solution via syringe. degas->add_catalyst heat Heat to specified temperature with vigorous stirring. add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool quench_extract Perform aqueous work-up and extract with an organic solvent. cool->quench_extract purify Dry, concentrate, and purify by column chromatography. quench_extract->purify

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the coupling of an organoboron reagent with an organic halide.[4] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 5-bromoindazole to form a Pd(II) complex.

  • Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L₂ PdII_complex Ind-Pd(II)L₂(Br) Pd0->PdII_complex Oxidative Addition PdII_boronate Ind-Pd(II)L₂(R') PdII_complex->PdII_boronate Transmetalation PdII_boronate->Pd0 Reductive Elimination Product Ind-R' PdII_boronate->Product Substrate Ind-Br Substrate->PdII_complex Boronic_acid R'-B(OH)₂ Boronic_acid->PdII_boronate Base Base Base->PdII_boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Catalytic Systems

The choice of palladium catalyst and ligand is critical for achieving high efficiency. For the Suzuki coupling of a 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, a comparative study revealed the superiority of Pd(dppf)Cl₂.[5]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂ dppfK₂CO₃Dimethoxyethane80295 High yield and short reaction time.[5]
Pd(PCy₃)₂ PCy₃K₂CO₃Dimethoxyethane80465Moderate yield.[5]
Pd(PPh₃)₄ PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency for this substrate.[5]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of a substituted 5-bromoindazole.[5]

Materials:

  • 5-Bromo-1H-indazole (or N-protected derivative) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethoxyethane (DME)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 5-bromoindazole, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add Pd(dppf)Cl₂ to the flask under a positive flow of argon.

  • Add anhydrous DME and degassed water (typically a 4:1 to 10:1 ratio of DME:water) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for the coupling of amines with aryl halides.[3][6] This reaction is crucial for the synthesis of a vast number of pharmaceuticals.

Mechanistic Rationale

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination of the often sterically hindered C-N bond and to prevent catalyst decomposition.[7]

G Pd0 Pd(0)L PdII_complex Ind-Pd(II)L(Br) Pd0->PdII_complex Oxidative Addition PdII_amido Ind-Pd(II)L(NR'R'') PdII_complex->PdII_amido Amine Coordination & Deprotonation PdII_amido->Pd0 Reductive Elimination Product Ind-NR'R'' PdII_amido->Product Substrate Ind-Br Substrate->PdII_complex Amine HNR'R'' Amine->PdII_amido Base Base Base->PdII_amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Catalyst and Ligand Selection

For the amination of bromoindazoles, bulky biarylphosphine ligands are often highly effective. In a study on the coupling of various bromoindazoles with primary amines, the BrettPhos precatalyst system demonstrated high efficacy.[1]

SubstrateAmineCatalyst/Ligand SystemBaseYield (%)
5-BromoindazoleCyclopropylaminePd(0)/BrettPhosLiHMDS91[1]
5-Bromoindazole2-AminopyridinePd(0)/BrettPhosLiHMDS85[1]
6-BromoindazoleAnilinePd(0)/BrettPhosLiHMDS95[1]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on a general procedure for the amination of bromoindazoles with primary amines.[1]

Materials:

  • 5-Bromo-1H-indazole (unprotected) (1.0 equiv)

  • Primary amine (1.2 equiv)

  • BrettPhos Palladacycle Gen. 3 (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF) (2.4 equiv)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube, add 5-bromoindazole and the BrettPhos palladacycle.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add the primary amine and anhydrous 1,4-dioxane via syringe.

  • Add the LiHMDS solution dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira-Hagihara Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most widely used method for forming C(sp²)–C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[8] This reaction is invaluable for introducing alkyne handles, which can be further functionalized, for instance, via click chemistry.

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[9]

  • Palladium Cycle: Similar to other couplings, it begins with the oxidative addition of 5-bromoindazole to a Pd(0) species.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination: The product is released from the palladium center, regenerating the active Pd(0) catalyst.

G Pd0 Pd(0)L₂ PdII_complex Ind-Pd(II)L₂(Br) Pd0->PdII_complex Oxidative Addition PdII_alkynyl Ind-Pd(II)L₂(C≡CR') PdII_complex->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination Product Ind-C≡CR' PdII_alkynyl->Product Substrate Ind-Br Substrate->PdII_complex Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide [Cu(I), Base] Cu_acetylide->PdII_alkynyl

Caption: Catalytic cycle of the Sonogashira-Hagihara cross-coupling reaction.

Typical Reaction Conditions

While specific data for 5-bromoindazole is less common, protocols for the closely related 5-bromoindole provide an excellent starting point.[10] The classic catalyst system is PdCl₂(PPh₃)₂ with a copper(I) iodide co-catalyst.

Terminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693[10]
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85[10]
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRefluxN/AHigh[10]
Detailed Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a general procedure for the Sonogashira coupling of aryl bromides.[9][10]

Materials:

  • N-Protected 5-bromoindazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the N-protected 5-bromoindazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the anhydrous solvent (DMF or THF) followed by triethylamine via syringe.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction to the desired temperature (Room Temperature to 80 °C, depending on the alkyne's reactivity).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[11] It is a powerful method for C-C bond formation, particularly for the synthesis of stilbenes and cinnamates.

Mechanistic Rationale

The Heck reaction follows a similar catalytic cycle involving oxidative addition, followed by migratory insertion of the alkene into the palladium-carbon bond. The cycle is completed by β-hydride elimination to form the alkene product and reductive elimination of HX with the base to regenerate the Pd(0) catalyst.

G Pd0 Pd(0)L₂ PdII_complex Ind-Pd(II)L₂(Br) Pd0->PdII_complex Oxidative Addition Alkene_complex Alkene-Pd(II) Complex PdII_complex->Alkene_complex Alkene Coordination Insertion_product R-Pd(II) Intermediate Alkene_complex->Insertion_product Migratory Insertion Insertion_product->Pd0 β-Hydride Elimination & Base-mediated Reductive Elimination Product Ind-Alkene Insertion_product->Product Substrate Ind-Br Substrate->PdII_complex Alkene Alkene Alkene->Alkene_complex Base Base Base->Pd0

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Typical Reaction Conditions

Heck reactions often require higher temperatures than Suzuki or Sonogashira couplings. A common catalyst is Pd(OAc)₂, often used with a phosphine ligand like PPh₃ or P(o-tol)₃. The choice of base and solvent is also critical.[12][13]

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Aryl BromideStyrenePd(OAc)₂ / PPh₃K₂CO₃DMF12085-95[12]
Aryl Bromiden-Butyl AcrylatePd(OAc)₂ / PPh₃K₂CO₃DMF12080-90[12]
4-BromoanisoleStyrenePdCl₂(dppf)Cs₂CO₃Dioxane10095[14]
Detailed Experimental Protocol: Heck Reaction

This is a general protocol for the Heck coupling of aryl bromides with styrenes or acrylates.[12]

Materials:

  • N-Protected 5-bromoindazole (1.0 equiv)

  • Alkene (e.g., styrene or n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the N-protected 5-bromoindazole, Pd(OAc)₂, and PPh₃.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the anhydrous solvent (DMF or NMP) and the base (e.g., K₂CO₃).

  • Add the alkene via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations for Indazole Substrates

  • N-H Reactivity: The acidic N-H proton of unprotected indazoles can interfere with some coupling reactions, particularly those using strong bases. N-protection (e.g., with Boc, SEM, or a simple alkyl group) is often advisable to improve solubility and prevent side reactions. However, some modern catalyst systems show excellent compatibility with unprotected N-H heterocycles.[1]

  • Catalyst Deactivation: The nitrogen atoms in the indazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The use of bulky, electron-rich ligands can mitigate this by sterically shielding the metal center and promoting the desired catalytic cycle.

  • Low/No Yield: If you observe low or no product formation, first ensure that all reagents and solvents are scrupulously dry and that the reaction was maintained under a strict inert atmosphere. Consider increasing the reaction temperature or using a more active pre-catalyst.

  • Debromination: A common side reaction is the hydrodehalogenation (debromination) of the starting material. This can be caused by moisture or an inappropriate choice of base or solvent. Using a stronger, non-nucleophilic base or switching to a more robust ligand can sometimes suppress this pathway.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 5-position of the indazole scaffold. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse array of novel indazole derivatives. The protocols and comparative data provided in this guide serve as a robust starting point for developing new therapeutic agents and advancing the field of medicinal chemistry.

References

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4388–4401. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Image]. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS.[Link]

  • MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI.[Link]

  • Inamoto, K., Saito, T., Katsuno, M., Sakamoto, T., & Hiroya, K. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(12), 2341–2344. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst [Table]. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Inamoto, K., et al. (2016). C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 81(7), 2955-2965. [Link]

  • Li, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 135(19), 7330-7338. [Link]

  • Boujdi, K., et al. (2025). Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H activation: current advances and applications – an eight-year update. Tetrahedron, 134918. [Link]

  • Inamoto, K., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(12), 2341-2344. [Link]

  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates [Image]. ResearchGate. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid [Table]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Heck reaction of styrene and n-butyl acrylate with different aryl halides [Table]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Heck reaction of various aryl bromides and styrene using complex Pd5 [Table]. ResearchGate. [Link]

  • ResearchGate. (2015). Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids [Table]. ResearchGate. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Indazole C5 Position

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2][3][4] Functionalization of the indazole core is critical for modulating its pharmacological profile, and the C5 position on the benzene ring offers a prime site for modification to influence potency, selectivity, and pharmacokinetic properties.[5] This guide provides an in-depth exploration of key synthetic strategies for modifying the C5 position, complete with field-proven insights, detailed experimental protocols, and troubleshooting advice to empower researchers in their drug discovery and development endeavors.

The Strategic Importance of C5 Functionalization

The indazole nucleus is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring. While modifications at N1, N2, and C3 are widely explored, the C5 position presents a unique vector for structural diversification. Alterations at this site can profoundly impact ligand-receptor interactions, metabolic stability, and overall drug-like properties. The methods discussed herein focus on robust and versatile transformations, beginning with the common intermediate, a C5-haloindazole, and extending to modern direct C-H activation techniques.

Synthetic Pathways to C5-Functionalized Indazoles

The functionalization of the C5 position can be approached through several strategic pathways. The choice of method depends on the desired functional group, the overall synthetic scheme, and the tolerance of other substituents on the indazole core.

G Indazole 1H-Indazole HaloIndazole 5-Halo-1H-Indazole (Key Intermediate) Indazole->HaloIndazole Electrophilic Halogenation NitroIndazole 5-Nitro-1H-Indazole Indazole->NitroIndazole Nitration Direct_CH Direct C5-Functionalized Indazole Indazole->Direct_CH Direct C-H Activation ArylIndazole 5-Aryl-1H-Indazole HaloIndazole->ArylIndazole Suzuki-Miyaura Coupling AminoIndazole 5-Amino-1H-Indazole HaloIndazole->AminoIndazole Buchwald-Hartwig Amination AlkylIndazole 5-Alkyl-1H-Indazole HaloIndazole->AlkylIndazole Cross-Coupling (e.g., Negishi) NitroIndazole->AminoIndazole Reduction

Figure 1: Overview of primary synthetic routes for indazole C5 functionalization.

Gateway Reaction: Electrophilic Halogenation

The introduction of a halogen, typically bromine or iodine, at the C5 position is the most common entry point for further derivatization via cross-coupling reactions. The electron-rich nature of the indazole ring system facilitates electrophilic aromatic substitution.

Causality Behind the Method: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Reagents like N-Bromosuccinimide (NBS) or molecular iodine (I₂) in the presence of a base or oxidizing agent generate an electrophilic halogen species (Br⁺ or I⁺). The C5 position is often electronically favored for substitution in 1H-indazoles, although regioselectivity can be influenced by solvents and existing substituents.[6][7][8]

Protocol 1 provides a detailed procedure for this foundational step.

Workhorse Transformations: Palladium-Catalyzed Cross-Coupling

With a C5-haloindazole in hand, palladium-catalyzed cross-coupling reactions become a powerful tool for installing a wide variety of substituents. These methods are renowned for their broad functional group tolerance and reliability.

This reaction is the premier method for creating a C(sp²)-C(sp²) bond between the indazole C5 position and an aryl or heteroaryl group. It involves the reaction of the 5-haloindazole with a boronic acid or ester in the presence of a palladium catalyst and a base.[9][10][11][12]

Mechanism Insight: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 5-haloindazole.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

G cluster_main Suzuki-Miyaura Cycle cluster_in Inputs cluster_out Output pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination Product Ar-R pd2_trans->Product ArX Ar-X (5-Haloindazole) ArX->pd2_ox Boronic R-B(OH)₂ + Base Boronic->pd2_trans

Sources

Application Notes & Protocols: Leveraging tert-Butyl 5-Bromo-3-methyl-1H-indazole-1-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif renowned for its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, serves as a cornerstone in drugs targeting various diseases, including cancer, inflammation, and neurological disorders.[3][4] Molecules such as Pazopanib, an FDA-approved multikinase inhibitor, feature an indazole core, highlighting the scaffold's significance in modern drug discovery.[3]

tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (CAS No: 552331-49-4) is a highly valuable building block designed for the efficient and modular synthesis of complex indazole derivatives.[5] Its structure incorporates three key strategic elements:

  • The C5-Bromo Group: A versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

  • The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group effectively masks the acidic N-H proton of the indazole ring, preventing unwanted side reactions and directing functionalization to other positions. Its lability under specific conditions allows for timely removal to enable subsequent N-functionalization or to yield the final N-H indazole target.[6]

  • The C3-Methyl Group: Provides a fixed substitution pattern, directing synthetic efforts towards functionalization at the C5 position and influencing the molecule's conformational properties.

This guide provides detailed protocols and expert insights for utilizing this building block in key synthetic transformations, empowering researchers in medicinal chemistry and drug development to accelerate their discovery pipelines.

Core Application: Palladium-Catalyzed Cross-Coupling at the C5 Position

The bromine atom at the C5 position is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise installation of diverse aryl, heteroaryl, alkyl, and amino moieties, forming critical C-C and C-N bonds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and highly reliable method for forming C(sp²)-C(sp²) bonds by coupling the C5-bromoindazole with a wide range of organoboronic acids or esters.[7] This reaction is fundamental for constructing biaryl and heteroaryl-aryl structures commonly found in kinase inhibitors and other targeted therapeutics.

Causality Behind Experimental Choices: The selection of the palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like protodeboronation of the boronic acid.[8] Catalysts like Pd(dppf)Cl₂ are often preferred because the dppf ligand provides a good balance of electron-richness and steric bulk, promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. A weak inorganic base like K₂CO₃ or Cs₂CO₃ is sufficient to facilitate the transmetalation step without degrading sensitive substrates.[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask), add tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (1.0 equiv.), the desired aryl/heteroarylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03–0.05 equiv.).

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) for three cycles to ensure anaerobic conditions.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The final concentration should be approximately 0.1 M with respect to the starting indazole.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80–100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling

EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O9012>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O9012>90
3Pyridine-3-boronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O1001675-85
4N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃DME801270-80[8]

Yields are typical and may vary based on specific substrate and reaction scale.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow reagents Indazole Building Block (1.0 equiv) + Boronic Acid (1.2 equiv) + Base (K2CO3) (2.0 equiv) reaction Heat (80-100 °C) Under Inert Gas 4-16 h reagents->reaction 1. Combine catalyst Pd(dppf)Cl2 (3-5 mol%) catalyst->reaction 2. Add Cat. solvent Degassed Solvent (Dioxane/H2O) solvent->reaction 3. Add Solv. workup Aqueous Work-up (EtOAc Extraction) reaction->workup 4. Quench purification Column Chromatography workup->purification 5. Isolate product 5-Aryl-3-methyl-1H-indazole (Boc-Protected) purification->product 6. Purify

Suzuki-Miyaura cross-coupling workflow.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is the premier method for coupling aryl halides with a vast range of primary and secondary amines.[10] This reaction is indispensable for synthesizing arylamines, which are key pharmacophores in numerous drug candidates.[11][12]

Causality Behind Experimental Choices: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[13] The choice of ligand is paramount; bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are highly effective as they accelerate the rate-limiting reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine-palladium complex, forming the key amide intermediate.[14]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.02-0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a reaction vessel.

  • Substrate Addition: Add the amine coupling partner (1.1–1.2 equiv.). If the amine is a liquid, it can be added via syringe. If it is a solid, it should be added with the other solids.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the vessel and heat the mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene100>90
2AnilinePd₂(dba)₃ (2)RuPhos (4)LiHMDSDioxane11080-90
3BenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10085-95
4tert-Butyl carbamatePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Dioxane11075-85

Yields are typical and may vary based on specific substrate and reaction scale.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow cluster_0 Inert Atmosphere reagents Indazole Building Block + Amine (1.1 equiv) + Base (NaOtBu) reaction Heat (80-110 °C) Under Inert Gas reagents->reaction catalyst Pd Source (Pd2(dba)3) + Ligand (Xantphos) catalyst->reaction solvent Anhydrous Solvent (Toluene) solvent->reaction Add workup Aqueous Quench (NH4Cl) reaction->workup purification Column Chromatography workup->purification product 5-Amino-3-methyl-1H-indazole (Boc-Protected) purification->product Deprotection start 5-Substituted-1-Boc-indazole (R = Aryl, Amino, Alkynyl) acid_path TFA, DCM 0°C to RT (Standard) start->acid_path base_path cat. NaOMe, MeOH RT (Mild, for Acid-Sensitive Substrates) start->base_path product 5-Substituted-1H-indazole acid_path->product base_path->product further_rxn Further N-Functionalization (Alkylation, Arylation) product->further_rxn

Sources

Application Notes & Protocols: A Guide to the N-Arylation of 5-Bromoindazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, N-arylated indazoles are prominent in drug discovery programs, valued for their roles in compounds like Niraparib (MK-4827), a PARP inhibitor used in cancer therapy[1]. The strategic installation of an aryl group onto the indazole nitrogen is a critical transformation that allows for the fine-tuning of a molecule's pharmacological properties. This guide provides an in-depth analysis and detailed experimental procedures for the N-arylation of 5-bromoindazole, a versatile building block, utilizing two of the most powerful and widely adopted methodologies in modern synthetic chemistry: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Part 1: Mechanistic Foundations & Strategic Choices

A robust understanding of the underlying reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting. The choice between a palladium or copper-catalyzed approach often depends on substrate scope, functional group tolerance, cost, and desired regioselectivity.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

First reported in the 1990s by Professors Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized C-N bond formation, offering a broad substrate scope under relatively mild conditions[2]. The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Causality Behind Component Selection:

  • Palladium Pre-catalyst: Sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. These are Pd(0) or Pd(II) species that are reduced in situ to the active Pd(0) catalyst[3][4].

  • Phosphine Ligands: This is arguably the most critical component. Bulky, electron-rich mono- or bidentate phosphine ligands (e.g., Xantphos, BINAP, XPhos) are essential[2][5]. Their steric bulk facilitates the final reductive elimination step to release the N-arylated product, while their electron-donating nature promotes the initial oxidative addition of the aryl halide to the Pd(0) center[4][6].

  • Base: A non-nucleophilic base is required to deprotonate the indazole (or an intermediate amine complex), making it a more potent nucleophile. Common choices include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄)[6][7]. The choice of base can significantly impact reaction efficiency and must be optimized for the specific substrates.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(NH-Ind)]+ OxAdd->AmineCoord Indazole-NH - HX ReductElim Reductive Elimination AmineCoord->center ReductElim->Pd0 Product_out N-Aryl Indazole ReductElim->Product_out ArX_in Ar-X ArX_in->OxAdd IndNH_in Indazole-NH + Base IndNH_in->AmineCoord

Caption: Buchwald-Hartwig catalytic cycle for N-arylation.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann reaction is a classic transformation, first reported in 1901, that utilizes copper to couple aryl halides[8][9]. While traditional Ullmann conditions were harsh (high temperatures, stoichiometric copper), modern protocols employ catalytic copper with ligands, significantly improving the reaction's scope and practicality for N-arylation[10][11].

Causality Behind Component Selection:

  • Copper Catalyst: Copper(I) salts like CuI are most common, as Cu(I) is believed to be the active catalytic species[12][13]. CuO and Cu₂O are also effective[14]. The catalyst facilitates the reaction by providing a lower activation energy pathway[15].

  • Ligands: In modern Ullmann-type reactions, ligands are crucial. Diamines (e.g., N,N'-dimethylethylenediamine) or phenanthroline derivatives are frequently used[16]. They solubilize the copper salt and accelerate the catalytic cycle, allowing for lower reaction temperatures and catalyst loadings.

  • Base: Inorganic bases like potassium carbonate (K₂CO₃), potassium hydroxide (KOH), or cesium carbonate (Cs₂CO₃) are typically employed to deprotonate the indazole NH group[10][16].

Catalytic Cycle Diagram:

Ullmann_Cycle Ullmann N-Arylation Catalytic Cycle CuI Cu(I)X Indazolate Copper Indazolate L-Cu(I)-Indazolyl CuI->Indazolate Indazole-NH - HX OxAdd Oxidative Addition Complex L-Cu(III)(Ar)(Indazolyl) ReductElim Reductive Elimination OxAdd->center Indazolate->OxAdd Ar-X ReductElim->CuI Product_out N-Aryl Indazole ReductElim->Product_out ArX_in Ar-X ArX_in->OxAdd IndNH_in Indazole-NH + Base IndNH_in->Indazolate Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Schlenk Flask) B Add Solids: 5-Bromoindazole, Aryl Partner, Catalyst, Ligand, Base A->B C Purge with Inert Gas (Ar/N2) B->C D Add Anhydrous Solvent & Degas C->D E Heat to Target Temp (e.g., 80-120 °C) D->E F Monitor by TLC/LC-MS (e.g., 12-24 h) E->F G Cool & Dilute with Organic Solvent F->G H Filter (e.g., Celite) G->H I Aqueous Wash (Water, Brine) H->I J Dry, Filter, Concentrate I->J K Purify by Column Chromatography J->K

Caption: Standard workflow for cross-coupling reactions.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This method is highly versatile and often preferred for its broad functional group tolerance and milder conditions compared to classical Ullmann reactions.[17]

Materials & Equipment

Reagent/Equipment Details
Reagents 5-Bromoindazole, Arylboronic acid, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Anhydrous 1,4-Dioxane
Solvents Ethyl acetate, Hexane, Deionized water, Saturated NaCl (brine)
Consumables Anhydrous Na₂SO₄, Silica gel, Celite®, TLC plates

| Equipment | Schlenk flask, Magnetic stirrer/hotplate, Condenser, Inert gas line (Argon/Nitrogen), Syringes, TLC tank, Rotary evaporator, Glassware for chromatography |

Step-by-Step Procedure (1.0 mmol Scale)

  • Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask equipped with a reflux condenser. This setup is crucial for maintaining an inert atmosphere.

  • Addition of Solids: To the flask, add 5-bromoindazole (196 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 equiv), Xantphos (23 mg, 0.04 mmol, 4 mol%), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18 mg, 0.02 mmol, 2 mol%).

    • Expert Insight: Adding the solids first under a flow of inert gas minimizes exposure to air and moisture, which can deactivate the catalyst and ligand.[4]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times. This process removes atmospheric oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Degassing: Bubble argon through the stirred solution for 10-15 minutes. This removes any dissolved oxygen from the solvent, which is critical for catalyst longevity.[17]

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup - Cooling & Filtration: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). The washes remove the base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure N-arylated 5-bromoindazole product.[18]

Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation

This protocol provides a cost-effective alternative to palladium-catalyzed methods and is particularly effective for coupling with aryl iodides.[16][17]

Materials & Equipment

Reagent/Equipment Details
Reagents 5-Bromoindazole, Aryl iodide, Copper(I) iodide (CuI), 1,10-Phenanthroline, K₂CO₃, Anhydrous DMF
Solvents Ethyl acetate, Hexane, Deionized water, Saturated NaCl (brine)
Consumables Anhydrous Na₂SO₄, Silica gel, Celite®, TLC plates

| Equipment | Sealed tube or Schlenk flask, Magnetic stirrer/hotplate, Inert gas line (Argon/Nitrogen), Syringes, TLC tank, Rotary evaporator, Glassware for chromatography |

Step-by-Step Procedure (1.0 mmol Scale)

  • Vessel Preparation: Add a magnetic stir bar to a sealable reaction tube.

  • Addition of Reagents: To the tube, add 5-bromoindazole (196 mg, 1.0 mmol), the desired aryl iodide (1.5 mmol, 1.5 equiv), copper(I) iodide (CuI, 19 mg, 0.1 mmol, 10 mol%), 1,10-phenanthroline (36 mg, 0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).[16][17]

    • Expert Insight: Using an excess of the aryl halide can help drive the reaction to completion. 1,10-Phenanthroline acts as a ligand to stabilize the copper catalyst and increase its reactivity.

  • Inert Atmosphere: Purge the tube with an inert gas (e.g., Argon).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 5 mL) via syringe.[17]

  • Reaction: Seal the tube tightly and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours. Monitor the reaction by TLC or LC-MS.

    • Trustworthiness Note: Ullmann reactions often require higher temperatures and longer reaction times than their palladium-catalyzed counterparts.[9]

  • Workup - Cooling & Filtration: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a Celite® pad to remove the copper salts and base. Rinse the pad with additional ethyl acetate (10 mL).

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash thoroughly with water (3 x 20 mL) to remove the high-boiling DMF solvent, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane eluent system) to isolate the pure product.[16]

Part 3: Summary and Concluding Remarks

The N-arylation of 5-bromoindazole is a cornerstone transformation for accessing a rich chemical space relevant to drug discovery. Both the Buchwald-Hartwig and Ullmann coupling reactions represent reliable and scalable methods to achieve this goal.

FeatureBuchwald-Hartwig (Pd-Catalyzed)Ullmann Condensation (Cu-Catalyzed)
Catalyst Cost Higher (Palladium)Lower (Copper)
Reaction Temp. Generally Milder (80-110 °C)Generally Harsher (110-150+ °C)
Substrate Scope Very Broad (Aryl chlorides, bromides, iodides, triflates) [2]Primarily Aryl Iodides & Bromides [10]
Ligands Bulky Phosphines (e.g., Xantphos, XPhos)Diamines, Phenanthrolines
Key Advantage High functional group tolerance and reliabilityCost-effectiveness

Final Insights:

  • For novel or sensitive substrates, the Buchwald-Hartwig amination is often the superior starting point due to its milder conditions and broader scope.

  • For process chemistry and large-scale synthesis where cost is a major driver, optimizing an Ullmann-type coupling can be highly advantageous.

  • Screening of ligands, bases, and solvents is crucial for optimizing yield and minimizing side reactions for any new combination of substrates.

This guide provides a robust framework for researchers to successfully implement N-arylation strategies for 5-bromoindazole and related heterocyclic systems, grounded in mechanistic understanding and field-proven protocols.

References

  • Ullmann Reaction - BYJU'S. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Ullmann reaction - Wikipedia. [Link]

  • The role of copper in the Ullmann reaction - Mapping Ignorance. [Link]

  • Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. [Link]

  • The general mechanism of the Pd-catalyzed N-arylation reaction - ResearchGate. [Link]

  • Synthesis of N-arylindazoles and benzimidazoles from a common intermediate - PubMed. [Link]

  • N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. [Link]

  • Development of a highly regioselective N-2 arylation of indazole carboxamides: Application toward the synthesis of MK-4827 (Niraparib) - Morressier. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC - NIH. [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI. [Link]

  • Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium - Scientia Iranica. [Link]

  • Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling - PMC - PubMed Central. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study | Journal of the American Chemical Society. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. [Link]

  • A mild and regioselective Ullmann reaction of indazoles with aryliodides in water | Request PDF - ResearchGate. [Link]

  • Palladium-Catalyzed Arylation Reactions: A Mechanistic Perspective | Semantic Scholar. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift - ChemRxiv. [Link]

  • A Facile Copper-Catalyzed Ullmann Condensation : N-Arylation of Heterocyclic Compounds Containing an -NHCO- Moiety - J-Stage. [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR. [Link]

  • Copper-Catalyzed Arylation of Heterocycle C-H Bonds - PMC - NIH. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. [Link]

  • Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. … - ResearchGate. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing). [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - MDPI. [Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - MDPI. [Link]

  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate. [Link]

  • Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. | Semantic Scholar. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles - MDPI. [Link]

Sources

Application Note: High-Purity Isolation of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the purification of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, a key intermediate in medicinal chemistry and drug development.[1] The described method utilizes silica gel flash column chromatography with an optimized hexane/ethyl acetate solvent system. We detail the entire workflow, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation and characterization of the high-purity product. This guide is designed for researchers, scientists, and drug development professionals to ensure reproducible and efficient purification, which is critical for the success of subsequent synthetic steps and biological assays.

Introduction

Indazole derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical research due to their wide range of biological activities, including anti-cancer and neurological applications.[2][3] The compound tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is a valuable building block in the synthesis of more complex bioactive molecules.[1] The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the N1 position of the indazole ring, preventing unwanted side reactions and directing subsequent chemical modifications.[4]

The synthesis of this intermediate often results in a crude mixture containing unreacted starting materials, reagents, and side products. The paramount importance of purity for downstream applications necessitates an effective purification strategy.[5] Flash column chromatography is a powerful and widely adopted technique for purifying organic compounds, offering a balance of speed, resolution, and scalability that is superior to traditional gravity chromatography.[6] This document provides a validated, step-by-step protocol grounded in chromatographic principles to achieve high purity of the target compound.

Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar. The separation mechanism is based on the differential adsorption and desorption of compounds from the silica surface as the mobile phase flows through the column.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent with surface silanol (Si-OH) groups that can form hydrogen bonds with polar molecules.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexane) and a more polar solvent (Ethyl Acetate) is used.

  • Separation: Non-polar compounds have a weaker affinity for the polar silica gel and are eluted quickly by the non-polar mobile phase. More polar compounds adsorb more strongly to the silica gel and require a higher concentration of the polar eluent to be displaced and eluted from the column. The target compound, being moderately polar, can be effectively separated from less polar and more polar impurities by carefully selecting the solvent composition.[7]

Method Development via Thin-Layer Chromatography (TLC)

Before performing flash chromatography, it is essential to determine the optimal solvent system using TLC. This preliminary analysis saves time and resources by predicting the separation on the column. The goal is to find a solvent ratio that gives the target compound a Retention Factor (Rf) of approximately 0.2-0.4, which typically provides the best separation.[8]

TLC Protocol:
  • Prepare several developing chambers with different ratios of Ethyl Acetate (EtOAc) in Hexane (e.g., 5%, 10%, 20%, 30%).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the separated spots under UV light (254 nm). The target compound and any UV-active impurities will appear as dark spots.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Identify the solvent system that provides good separation between the target compound and major impurities, with the target Rf in the desired 0.2-0.4 range. For a similar compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, a system of 20–30% ethyl acetate in hexane was found to be effective, providing a good starting point for optimization.[9]

Detailed Protocol for Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Equipment
ParameterSpecification
Crude Material ~1-2 g tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)
Mobile Phase Hexane and Ethyl Acetate (HPLC Grade)
Apparatus Glass chromatography column, round-bottom flasks, fraction collection tubes
Sample Loading Celite® 545 or additional silica gel for dry loading
Analysis Silica gel 60 F254 TLC plates, UV lamp (254 nm)
Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_validation Validation TLC 1. TLC Method Development (e.g., 20% EtOAc/Hexane) Elute 5. Elute with Solvent Gradient TLC->Elute Determines Solvent System Crude Crude Product Crude->TLC DryLoad 2. Sample Preparation (Dry Loading on Celite®) Crude->DryLoad Pack 3. Pack Column (Silica Gel Slurry) Load 4. Load Sample Pack->Load Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Pool 8. Pool Pure Fractions TLC_Fractions->Pool Evap 9. Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure Characterize 10. Characterize (NMR, LC-MS) Pure->Characterize

Caption: Workflow for the purification of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

  • Prepare a slurry by mixing silica gel with a non-polar solvent (e.g., 100% hexane or the initial elution solvent).[8] The amount of silica should be approximately 50-100 times the weight of the crude material.

  • Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed evenly, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Drain the solvent until it is level with the sand layer. Do not let the column run dry.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the crude product (1-2 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add Celite® or silica gel (approximately 2-3 times the weight of the crude material) to the solution.[5]

  • Thoroughly mix and evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained. This is the dry-loaded sample.

Step 3: Column Loading and Elution

  • Carefully add the dry-loaded sample powder to the top of the prepared column.

  • Gently tap the column to settle the powder and add another thin layer of sand on top.

  • Carefully add the initial mobile phase (e.g., 5-10% EtOAc in Hexane, a lower polarity than the one determined by TLC) to the column without disturbing the top layer.

  • Begin eluting the column, collecting the solvent that passes through in fractions (e.g., 10-20 mL per test tube).

  • It is often effective to use a gradient elution. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent (ethyl acetate) to elute compounds of increasing polarity.[8] For example:

    • Start with 5% EtOAc/Hexane for 2-3 column volumes.

    • Increase to 10% EtOAc/Hexane.

    • Increase to the optimal 20-30% EtOAc/Hexane determined by TLC to elute the product.

Step 4: Fraction Analysis and Product Isolation

  • Monitor the fraction collection by spotting every few tubes onto a TLC plate.

  • Develop the TLC plate in the optimal solvent system identified in the method development stage.

  • Visualize the plate under UV light to identify which fractions contain the pure product.

  • Combine the fractions that contain only the pure target compound into a clean, pre-weighed round-bottom flask.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate.

Results and Troubleshooting

Expected Outcome: The purified product should be obtained as a solid. The yield will depend on the purity of the crude material. Purity should be assessed by analytical techniques such as HPLC, LC-MS, and NMR.[8]

Troubleshooting Common Issues:

ProblemPossible CauseSolution
Poor Separation The solvent system is not optimal.Re-evaluate the solvent system using TLC. Aim for a larger difference in Rf values between the product and impurities.[8]
Product Not Eluting The eluent is too non-polar.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[8]
Product Elutes Too Quickly The eluent is too polar.Start with a less polar mobile phase (lower percentage of ethyl acetate).
Band Tailing/Streaking Sample is overloaded; compound may be acidic/basic; compound degrading on silica.Reduce the amount of crude material loaded. If the compound is sensitive to acid, add ~1% triethylamine to the eluent system to neutralize the silica gel.[10]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Indazole derivatives and halogenated compounds may be harmful if swallowed, inhaled, or absorbed through the skin.[12] Avoid creating dust when handling solids.

  • The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and volatile. Keep away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate and all solvents before use.[11][12]

References

  • BenchChem. (2025). Application Note: High-Purity Isolation of 6-Nitro-1H-indazole-3-carbaldehyde via Automated Flash Column Chromatography.
  • IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
  • BenchChem. (2025). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification.
  • PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: tert-Butyl 3-bromo-1H-indazole-1-carboxylate.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • Blogger. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • Chem-Impex. tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate. Retrieved from [Link]

  • ChemBK. tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. Indazole synthesis. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 5-Bromo-1H-indazole-3-carboxylic acid.
  • ResearchGate. (2015). How can I select the solvent system for column chromatography?. Retrieved from [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Sigma-Aldrich. Application Note – N-Boc protection.
  • MySkinRecipes. tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. Retrieved from [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • National Institutes of Health (NIH). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Retrieved from [Link]

  • Supporting Information. Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds.
  • Lab-Chemicals.Com.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • Wikipedia. Indazole. Retrieved from [Link]

  • Chem-Impex. 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • ChemBest. (2024). 5-Bromo-6-fluoro-3-methyl-indazole-1-carboxylic acid tert-butyl ester.

Sources

Topic: Recrystallization Protocol for Bromoindazole Intermediates: A Guide to Achieving High Purity in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Author's Foreword

In the landscape of modern drug discovery, indazole scaffolds are indispensable building blocks, with bromoindazoles serving as particularly versatile intermediates for constructing complex Active Pharmaceutical Ingredients (APIs).[1][2][3] Their utility in developing kinase inhibitors and other targeted therapies is well-documented.[4][5] However, the synthetic routes to these intermediates often yield crude products contaminated with starting materials, regioisomers, and over-brominated species.[6][7] Achieving the stringent purity required for downstream applications and regulatory submission hinges on robust purification strategies.

Recrystallization stands out as a powerful, scalable, and economical purification technique perfectly suited for these crystalline solids.[8][9] This application note moves beyond a simple recitation of steps. It is designed as a comprehensive guide grounded in the fundamental principles of crystallization science, offering a systematic approach to developing and executing a successful recrystallization protocol for bromoindazole intermediates. We will delve into the causality behind experimental choices, establish self-validating protocols, and provide a framework for troubleshooting common challenges.

Part 1: The Science of Purification: Foundational Principles of Recrystallization

Crystallization is a process of profound molecular self-assembly. It is not merely a phase change but a selective purification event driven by thermodynamics and kinetics.[10][11] The successful purification of a bromoindazole intermediate relies on exploiting the subtle differences in solubility between the target compound and the impurities present in the crude mixture.

The core principle is differential solubility .[12][13] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (typically its boiling point).[14] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the liquid phase) or completely insoluble (allowing for removal via hot filtration).[15]

The process is initiated by creating a supersaturated solution , a non-equilibrium state containing more dissolved solute than can be sustained at a given temperature.[11][16] This is the driving force for crystallization. As this hot, saturated solution is allowed to cool slowly, the solubility of the bromoindazole decreases. The system seeks to return to equilibrium by shedding the excess solute from the solution. This leads to two critical, sequential events:

  • Nucleation: The initial formation of microscopic, ordered crystal seeds.[11]

  • Crystal Growth: Molecules of the bromoindazole selectively deposit onto the growing nucleus, building a well-defined crystal lattice.[10]

It is during the crystal growth phase that purification occurs. The highly ordered and repeating structure of the crystal lattice is specific to the bromoindazole molecule. Impurity molecules, having different sizes, shapes, and intermolecular interactions, do not fit neatly into this lattice and are preferentially excluded, remaining behind in the cooled solvent, known as the mother liquor.[13][17]

Part 2: Strategic Solvent Selection for Bromoindazoles

The choice of solvent is the most critical parameter in developing a recrystallization protocol.[12] A poorly chosen solvent will result in low recovery, inadequate purification, or complete failure of the process. The selection process should be systematic and data-driven.

Characteristics of an Ideal Recrystallization Solvent

A well-chosen solvent system is the cornerstone of an effective recrystallization. The following table summarizes the essential characteristics to guide your selection process.

CharacteristicRationale & Causality
High Temperature Coefficient The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4°C). This differential is crucial for maximizing product recovery upon cooling.[13]
Inertness The solvent must not react with the bromoindazole intermediate. This ensures the chemical integrity of the target compound is maintained throughout the process.[13][15]
Impurity Solubility Profile Soluble impurities should remain dissolved even at low temperatures, while insoluble impurities should not dissolve at all, even when hot, allowing their removal by filtration.[15]
Volatility The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying step, preventing the formation of solvates.[13]
Crystal Quality The solvent should promote the formation of well-defined, non-oily crystals. Oiling out, where the solute separates as a liquid, prevents purification.
Safety and Cost The solvent should be non-toxic, non-flammable, and inexpensive to align with laboratory safety standards and ensure process scalability.[8]
Systematic Solvent Screening: A Small-Scale Protocol

Before committing a large quantity of crude material, a small-scale solvent screen is essential.

Procedure:

  • Place approximately 20-30 mg of the crude bromoindazole into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition. Note the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable on its own but may be useful as the "solvent" component in a mixed-solvent system.[15]

  • For solvents in which the compound is poorly soluble, gently heat the mixture in a sand or water bath towards the solvent's boiling point, adding more solvent dropwise until the solid just dissolves.[15]

  • Record the approximate volume of solvent required. A large required volume suggests low solubility even when hot, which may lead to poor recovery.

  • Remove the tubes from the heat and allow them to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting a single or mixed solvent system.

Solvent_Selection_Workflow Diagram 1: Solvent Selection Workflow start Start: Crude Bromoindazole test_rt_sol Test solubility in candidate solvent at room temp start->test_rt_sol soluble_rt Soluble at RT test_rt_sol->soluble_rt Yes insoluble_rt Insoluble at RT test_rt_sol->insoluble_rt No consider_antisolvent Consider for mixed-solvent system (as the 'solvent') soluble_rt->consider_antisolvent test_hot_sol Heat to boiling. Is it soluble? insoluble_rt->test_hot_sol soluble_hot Soluble when hot test_hot_sol->soluble_hot Yes insoluble_hot Insoluble when hot test_hot_sol->insoluble_hot No cool_sol Cool slowly. Do crystals form? soluble_hot->cool_sol reject_solvent Reject solvent. Try another. insoluble_hot->reject_solvent crystals_form Good crystals form cool_sol->crystals_form Yes no_crystals No/poor crystals or oiling out cool_sol->no_crystals No select_solvent Select as primary solvent crystals_form->select_solvent no_crystals->reject_solvent consider_antisolvent->reject_solvent Or use as basis for mixed-solvent screen

Caption: A decision tree for systematically screening and selecting an appropriate recrystallization solvent.

Recommended Solvents for Bromoindazole Intermediates

Indazoles possess both aromatic and heterocyclic character, suggesting that a range of solvents could be effective. The following table provides a starting point for screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments & Potential Use
Ethanol7824.5A good general-purpose solvent for moderately polar compounds. Often used in a mixture with water.[18]
Isopropanol8219.9Similar to ethanol, slightly less polar.
Ethyl Acetate776.0Excellent for compounds of intermediate polarity. Often used with hexane as an anti-solvent.[19]
Toluene1112.4A good choice for less polar bromoindazoles. Higher boiling point allows for a wider solubility range.[19]
Acetone5621.0A polar aprotic solvent; its low boiling point can be advantageous for easy removal.[19]
Acetonitrile8237.5A polar aprotic solvent, useful for more polar intermediates.
Water10080.1Generally, bromoindazoles have low water solubility, but it can be an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[18][19]
Hexane / Heptane69 / 98~2.0Non-polar solvents. Unlikely to dissolve bromoindazoles on their own but are excellent as anti-solvents when paired with more polar solvents like ethyl acetate or THF.[18]

Part 3: The Master Protocol for Bromoindazole Recrystallization

This section provides a detailed, step-by-step methodology. The process is designed to be self-validating, with clear checkpoints to ensure maximum purity and yield.

Visualizing the Workflow

Recrystallization_Workflow Diagram 2: General Recrystallization Workflow A 1. Dissolution Add minimum amount of hot solvent to crude solid B Insoluble Impurities Present? A->B C 2. Hot Filtration Rapidly filter hot solution to remove solids B->C Yes D 3. Cooling Allow filtrate to cool slowly to room temperature, then ice bath B->D No C->D E 4. Isolation Collect crystals via vacuum filtration D->E F 5. Washing Rinse crystals with a small amount of cold solvent E->F G 6. Drying Dry crystals under vacuum to constant weight F->G H Purified Bromoindazole G->H

Caption: A step-by-step workflow illustrating the key stages of the recrystallization process.

Step-by-Step Experimental Procedure

Materials:

  • Crude bromoindazole intermediate

  • Pre-screened recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate/stirrer

  • Filter funnel (stemless, if possible for hot filtration)

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Protocol:

  • Dissolution: Place the crude bromoindazole in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid has just completely dissolved.[14] Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution, which ensures maximum recovery upon cooling.[12] Adding excess solvent will result in the product remaining dissolved even when cold, leading to low yield.

  • Hot Filtration (Conditional): If insoluble impurities are observed in the hot solution, a hot filtration is necessary.[12] Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Quickly pour the hot solution through the filter paper. Causality: This step must be performed rapidly with pre-heated glassware to prevent premature crystallization of the product in the funnel, a phenomenon known as "crashing out."

  • Slow Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed on the benchtop to room temperature.[12] Slow cooling is paramount. Causality: Slow cooling allows for the methodical and selective growth of the crystal lattice, which is effective at excluding impurities. Rapid cooling can trap impurities within the crystal structure, diminishing the effectiveness of the purification.[14] Once the flask has reached room temperature, it can be placed in an ice-water bath for 20-30 minutes to maximize the yield by further decreasing the compound's solubility.[14]

  • Isolation (Vacuum Filtration): Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all the holes. Wet the paper with a small amount of the cold recrystallization solvent and apply vacuum to seat the paper. Decant the mother liquor and then transfer the crystal slurry into the funnel. Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the dissolved impurities.[8][13]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent.[13][20] Causality: The wash step removes any residual mother liquor adhering to the crystal surfaces. Using cold solvent is essential to prevent the purified product from redissolving.

  • Drying: Allow air to be pulled through the crystals on the Büchner funnel for several minutes to partially dry them. Transfer the solid to a watch glass or drying dish and place it in a vacuum oven (at a temperature well below the compound's melting point) until a constant weight is achieved. Causality: Thorough drying removes all traces of the volatile solvent, providing the final, pure, solvent-free bromoindazole intermediate.[12]

Part 4: Troubleshooting and Advanced Considerations

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent; The solution is cooled too rapidly; The solution is too concentrated.Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent.
No Crystal Formation Too much solvent was used; The compound is highly soluble even at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. Add a "seed crystal" of pure material if available.[8] If these fail, evaporate some solvent and attempt to cool again.
Poor Recovery / Low Yield Too much solvent was used; The compound has significant solubility in the cold solvent; Premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly chilled in an ice bath before filtering. For hot filtration, ensure glassware is pre-heated.
Colored Crystals Colored impurities are trapped in the crystal lattice.Consider a pre-purification step (e.g., charcoal treatment). Sometimes a second recrystallization from a different solvent system is necessary to reject specific impurities.
Advanced Techniques
  • Seeding: If crystallization is reluctant to start, adding one or two small crystals of the pure product (a seed crystal) can provide a template for nucleation and initiate crystal growth.[8][11] This is a highly effective method for overcoming the kinetic barrier to nucleation.

  • Mixed-Solvent Systems: For bromoindazoles that are either too soluble or too insoluble in common single solvents, a mixed-solvent system is ideal.[18] This involves dissolving the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at boiling. Then, a "bad" or "anti-solvent" (in which it is poorly soluble, but which is miscible with the good solvent) is added dropwise to the hot solution until it just becomes cloudy (the cloud point). A few drops of the good solvent are added to redissolve the precipitate, and the solution is then cooled slowly.[19] A common and effective pair for indazole derivatives is Ethanol/Water or Ethyl Acetate/Hexane.[21]

Part 5: Purity Assessment and Quality Control

A successful recrystallization must be validated with analytical data.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <1°C). Impurities disrupt the crystal lattice, causing the melting point to be depressed and the range to broaden.[22] Comparing the melting point of the crude and recrystallized material is a rapid and effective indicator of increased purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A comparison of the chromatograms of the crude and recrystallized material should show a significant increase in the area percentage of the main product peak and a corresponding decrease or elimination of impurity peaks.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide detailed structural confirmation and can be used to detect and identify impurities if they are present in sufficient quantity (>1%). The absence of signals corresponding to starting materials or byproducts in the spectrum of the recrystallized product is a strong indicator of high purity.[7]

By adhering to the principles and protocols outlined in this guide, researchers can confidently and systematically purify bromoindazole intermediates, ensuring the high quality necessary for the successful advancement of drug development programs.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization | Request PDF. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • JoVE. (2025). Video: Crystal Growth: Principles of Crystallization. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Vaisala. (n.d.). Pharmaceutical crystallization. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Amrita University & CDAC Mumbai. (2017, February 8). Purification of Impure Samples by Crystallization [Video]. MeitY OLabs. YouTube. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

  • Ace, K. V., & P. J. Frawley. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. NIH. Retrieved from [Link]

  • National Institutes of Health. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility parameters of organic solvents [Image]. Retrieved from [Link]

  • National Institutes of Health. (2018). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

Sources

The Advent of Rapid and Efficient Indazole Synthesis: A Guide to Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Indazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of therapeutic activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The conventional synthesis of these vital heterocyclic compounds has often been hampered by long reaction times, harsh conditions, and modest yields.[3][4] This guide delves into the transformative impact of microwave-assisted organic synthesis (MAOS) on the preparation of indazole derivatives, offering a detailed exploration of the underlying principles, practical protocols, and comparative advantages of this green chemistry approach.[5][6]

The Power of Microwave Irradiation in Chemical Synthesis

Microwave-assisted synthesis leverages the ability of polar molecules and ions within a reaction mixture to absorb microwave energy directly.[7][8] This direct energy transfer leads to rapid and uniform heating, a stark contrast to the slower, convective heating of conventional methods that rely on external heat sources.[6] The primary advantages of this "dielectric heating" include:

  • Accelerated Reaction Rates: Dramatic reductions in reaction times, often from hours to mere minutes, are a hallmark of MAOS.[7][9]

  • Enhanced Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to higher yields of the desired product and simplified purification.[6][9]

  • Improved Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-conscious and environmentally friendly approach.[5][10]

  • Greater Reproducibility: Precise control over reaction parameters such as temperature and pressure in modern microwave reactors ensures high reproducibility.[9]

Mechanistic Insights: How Microwaves Drive Indazole Formation

The synthesis of the indazole core often involves cyclization reactions. While various synthetic routes exist, a common strategy involves the condensation of a substituted hydrazine with a suitable carbonyl compound or a related precursor, followed by cyclization. Microwave irradiation can significantly promote these transformations.

For instance, in the synthesis of 1-aryl-1H-indazoles, a one-pot, two-step procedure can be employed. Initially, the microwave heating of a 2-halo-substituted benzaldehyde or acetophenone with a phenylhydrazine rapidly forms the corresponding arylhydrazone intermediate. Subsequently, in the same vessel, a copper-catalyzed intramolecular N-arylation under further microwave irradiation facilitates the cyclization to the indazole ring system.[11] The high temperatures achievable in a sealed microwave vessel accelerate both the initial condensation and the subsequent catalytic cycle of the N-arylation step.

G cluster_0 Step 1: Hydrazone Formation (Microwave) cluster_1 Step 2: Intramolecular N-Arylation (Microwave) A 2-Halobenzaldehyde/ Acetophenone C Arylhydrazone Intermediate A->C Condensation B Phenylhydrazine B->C D Arylhydrazone Intermediate E 1-Aryl-1H-Indazole D->E Cu-catalyzed Cyclization G Reagents Reactants & Solvent Vial Combine in Microwave Vial Reagents->Vial Seal Seal Vial Vial->Seal Reactor Place in Microwave Reactor Seal->Reactor Irradiate Irradiate Reactor->Irradiate Workup Reaction Work-up (Extraction, etc.) Irradiate->Workup Purify Purification (Chromatography) Workup->Purify Product Pure Indazole Derivative Purify->Product

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromoindazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromoindazole. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this critical heterocyclic building block. Instead of a generic overview, we will directly address the common side reactions and experimental challenges encountered in the laboratory, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Section 1: Troubleshooting Guide for Common Synthetic Routes

The synthesis of 5-bromoindazole can be approached through several pathways, each with a unique profile of potential side reactions. This section is structured in a question-and-answer format to address the specific issues you may encounter.

Route A: Electrophilic Bromination of Indazole

This is often perceived as the most direct route, but it is fraught with challenges related to selectivity.

Question 1: My reaction produces a mixture of mono-, di-, and even tri-brominated indazoles. How can I improve the selectivity for the desired 5-bromo product?

Answer: This is a classic case of over-bromination , a frequent side reaction when performing electrophilic aromatic substitution on an activated heterocyclic system like indazole. The indazole ring is electron-rich, and the introduction of the first bromine atom does not sufficiently deactivate the ring to prevent further reactions, especially under harsh conditions.

Causality: The pyrazole portion of the indazole ring activates the benzene ring towards electrophilic attack. Once the first bromine is added, the molecule is still susceptible to further bromination, primarily at the C3 and C7 positions.[1][2] Controlling the reaction kinetics and the electrophilicity of the brominating agent is paramount.

Troubleshooting & Optimization Strategies:

ParameterRecommended ActionRationale
Stoichiometry Use no more than 1.0 to 1.1 equivalents of the brominating agent.The most critical factor. Excess brominating agent will inevitably lead to poly-brominated products.[3]
Temperature Maintain strict low-temperature control, typically between 0°C and 5°C, during the addition of bromine.Reduces the reaction rate, allowing the mono-bromination to complete before significant di-bromination occurs.[3]
Addition Rate Add the brominating agent dropwise or in small portions over an extended period with vigorous stirring.Prevents localized areas of high bromine concentration, which would favor multiple substitutions on a single molecule.
Brominating Agent Consider using N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).NBS is a milder source of electrophilic bromine, which can significantly improve selectivity for mono-bromination.[2]

Question 2: The bromination is not occurring at the C5 position. I'm isolating 3-bromo- and 7-bromoindazole isomers. How can I control the regioselectivity?

Answer: This issue stems from the inherent electronic properties of the indazole ring, which has multiple nucleophilic sites susceptible to electrophilic attack. The C3, C5, and C7 positions are all electronically activated.

Causality & Mechanistic Insight: The regiochemical outcome of the bromination is a delicate balance of electronics, sterics, and reaction conditions. While the C5 position is often favored, the C3 position is also highly reactive due to the influence of the adjacent nitrogen atom.[2] The C7 position can also be brominated, particularly with certain substitution patterns on the indazole ring.[1]

Strategies for Directing C5 Bromination:

  • Solvent Choice: The polarity of the solvent can influence the reaction's regioselectivity. Acetic acid is a common solvent that often favors C5 bromination.[4]

  • Protecting Groups: While adding steps, the use of an N1-protecting group can be a powerful tool to sterically hinder attack at certain positions and electronically modulate the ring's reactivity. However, N-alkylation itself can be non-selective, often yielding mixtures of N1 and N2 isomers.[5][6]

  • Choice of Brominating Agent: As mentioned, NBS in solvents like DMF or acetonitrile can offer different selectivity profiles compared to Br₂ in acetic acid.[2]

Visualization of Regioselectivity:

G Indazole Indazole Ring C5 C5-Bromination (Desired) Indazole->C5 Controlled Conditions C3 C3-Bromination (Side Product) Indazole->C3 Kinetic Product C7 C7-Bromination (Side Product) Indazole->C7 Steric/ Electronic Effects Poly Poly-bromination (Side Product) C5->Poly Excess Br₂

Caption: Potential outcomes of direct indazole bromination.

Route B: Diazotization and Cyclization

This route, often starting from a substituted aniline like 4-bromo-2-methylaniline, avoids the regioselectivity issues of direct bromination but introduces challenges related to the stability of diazonium salt intermediates.[7]

Question 3: My yield is consistently low, and I'm isolating significant amounts of 4-bromo-2-methylphenol. What is causing this side reaction?

Answer: The formation of a phenol byproduct is a tell-tale sign of premature decomposition of the aryl diazonium salt intermediate. This is a common failure mode in reactions involving diazotization, including the Sandmeyer reaction.[8][9]

Causality & Mechanistic Insight: The diazotization reaction converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺).[10] This diazonium group is an excellent leaving group (releasing N₂ gas). If this cation is attacked by water present in the reaction medium before the desired cyclization or substitution can occur, it results in the formation of a phenol.[9] This process is driven by the high stability of the extruded dinitrogen molecule.

Troubleshooting the Diazotization Step:

ParameterRecommended ActionRationale
Temperature Maintain strict low-temperature control (0-5°C) throughout the diazotization and subsequent reaction.Aryl diazonium salts are thermally unstable. Elevated temperatures accelerate their decomposition to phenols and other byproducts.[10]
Acid Concentration Ensure a sufficient concentration of a strong, non-nucleophilic acid (e.g., H₂SO₄).The acid protonates nitrous acid to form the active nitrosating agent and stabilizes the resulting diazonium salt.[11]
Nitrite Addition Add the sodium nitrite (NaNO₂) solution slowly and subsurface to prevent localized warming and decomposition.Controls the exothermic formation of nitrous acid and the diazonium salt.
Reaction Time Use the generated diazonium salt immediately in the next step without attempting to isolate it.Minimizes the time for the unstable intermediate to decompose. The concept of in situ generation is critical here.[12]

Visualization of Diazonium Salt Reaction Pathways:

G cluster_0 Diazotization Step cluster_1 Reaction Pathways Aryl Amine Aryl Amine Diazonium Salt Diazonium Salt Aryl Amine->Diazonium Salt NaNO₂, H⁺ 0-5 °C Desired Product 5-Bromoindazole (via Cyclization/Sandmeyer) Diazonium Salt->Desired Product Cu(I) Catalyst or Cyclization Phenol Byproduct Phenol Byproduct Diazonium Salt->Phenol Byproduct H₂O, Δ (Decomposition) Biaryl Byproduct Biaryl Byproduct Diazonium Salt->Biaryl Byproduct Radical Coupling

Caption: Competing reaction pathways for an aryl diazonium salt.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I effectively purify crude 5-bromoindazole from common side products like isomers or di-brominated species?

A1: Purification typically requires chromatographic methods due to the similar polarities of the desired product and its isomers.

  • Silica Gel Column Chromatography: This is the most common and effective method. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 50% ethyl acetate in hexane), is usually successful in separating the isomers.[7]

  • Recrystallization: If the crude product is of relatively high purity (>90%), recrystallization can be an effective final polishing step. Suitable solvent systems include ethanol/water, toluene, or ethyl acetate/hexane mixtures. The choice depends on the specific impurity profile.

Q2: My subsequent reaction using 5-bromoindazole, such as an N-alkylation, is giving a mixture of N1 and N2 alkylated products. Why is this happening?

A2: This is a classic challenge when working with the indazole scaffold. The N-H proton of indazole is tautomeric, meaning it can exist on either nitrogen (N1 or N2).[5] When deprotonated with a base, the resulting indazolide anion has two nucleophilic nitrogen atoms. Alkylation can therefore occur at either position, leading to a mixture of regioisomers. The ratio of N1 to N2 products is highly dependent on the base, solvent, electrophile, and any substituents on the indazole ring.[6][13] Achieving high regioselectivity often requires careful optimization of reaction conditions.[6]

Q3: What are the recommended storage conditions for 5-bromoindazole?

A3: 5-Bromoindazole is a moderately stable solid. However, to ensure long-term integrity and prevent gradual degradation, it should be stored in a cool, dry, and dark place.[14] For optimal stability, especially for analytical standards or long-term storage, keeping it in a tightly sealed container under an inert atmosphere (like argon or nitrogen) is recommended.[14]

Section 3: Experimental Protocol

Protocol: Controlled Mono-bromination of Indazole-3-carboxylic acid

This protocol is adapted from a literature procedure and highlights the critical control points for achieving high selectivity for the 5-bromo position on a substituted indazole.[4]

1. Materials & Setup:

  • Indazole-3-carboxylic acid

  • Glacial Acetic Acid

  • Bromine

  • Three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a condenser.

  • Ice-water bath.

2. Procedure:

  • Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid in the reaction flask.

  • Heat the suspension to 120°C until a clear solution is obtained, then cool the solution to 90°C.

  • Prepare a solution of bromine (2.0 eq) in a minimal amount of glacial acetic acid in the dropping funnel.

  • CRITICAL STEP: Add the bromine solution dropwise to the indazole solution while maintaining the temperature strictly at 90°C. The addition should be slow to prevent temperature spikes.

  • After the addition is complete, maintain the reaction at 90°C for 16 hours, monitoring the progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water with stirring.

  • A precipitate will form. Continue stirring for 15-30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove residual acetic acid and salts.

  • Dry the product under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.

Self-Validation: The success of this protocol is validated by analyzing the crude product via ¹H NMR or LC-MS. The absence or minimal presence of signals corresponding to the starting material and poly-brominated species confirms the reaction's selectivity and completeness.

References

  • BenchChem. (2025).
  • Guidechem. (n.d.). What is the synthesis and application of 5-Bromoindazole? - FAQ. Guidechem.com.
  • BenchChem. (2025). Common side reactions in the synthesis of 5-Bromoindole. Benchchem.com.
  • BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole. Benchchem.com.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). Name of Publishing House.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. Chemicalbook.com.
  • Wikipedia. (n.d.). Sandmeyer reaction. En.wikipedia.org.
  • BenchChem. (n.d.). 5-Bromoindole: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals. Benchchem.com.
  • J&K Scientific LLC. (2025). Sandmeyer Reaction. Jk-sci.com.
  • Organic Chemistry Portal. (n.d.).
  • BYJU'S. (n.d.).
  • Removal of amino in anilines through diazonium salt-based reactions. (2025).

Sources

Technical Support Center: Synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Synthesis Overview

The target compound, tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, is typically synthesized via the N-protection of the 5-bromo-3-methyl-1H-indazole core with a tert-butoxycarbonyl (Boc) group. This reaction, while straightforward in principle, is sensitive to various parameters that can significantly impact the reaction's success. The most common method involves reacting the indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

The indazole nitrogen atom at the N1 position is protected to prevent its participation in subsequent reactions, such as cross-coupling, and to enhance solubility in organic solvents. The choice of base, solvent, and temperature is critical for achieving high yield and regioselectivity, favoring the thermodynamically more stable N1-isomer over the N2-isomer.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield of the target compound, or I have only recovered the starting material. What are the potential causes and how can I fix this?

Answer: This is a frequent challenge in Boc protection reactions. The root cause can often be traced to reagent stoichiometry, reaction kinetics, or the quality of the reagents.

Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent can degrade over time, especially if exposed to moisture. Use fresh or properly stored (Boc)₂O.

    • Stoichiometry: A slight excess of (Boc)₂O (typically 1.1 to 1.5 equivalents) is recommended to drive the reaction to completion.[1]

    • Starting Material: Ensure the 5-bromo-3-methyl-1H-indazole is pure and dry. Impurities can interfere with the reaction.

  • Review Reaction Conditions:

    • Base Selection: The choice of base is crucial. While triethylamine (TEA) is commonly used, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction, particularly for less nucleophilic heterocyclic amines like indazoles.[1][2] DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with (Boc)₂O.

    • Solvent: Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents. The choice of solvent can influence reaction rates and solubility.[1][2]

    • Temperature and Reaction Time: These reactions are typically run at room temperature.[2] If the reaction is sluggish (as monitored by TLC), consider increasing the reaction time. Gentle heating (e.g., to 40°C) can also increase the rate but should be done cautiously to avoid side reactions.[3]

  • Assess Nucleophilicity:

    • Indazoles are aromatic amines and are less nucleophilic than aliphatic amines. This inherently slower reactivity requires optimized conditions to achieve high yields.[1] The addition of a catalyst like DMAP is highly recommended.

Low_Yield_Troubleshooting start Low Yield or No Reaction reagents Check Reagent Quality & Stoichiometry start->reagents conditions Review Reaction Conditions start->conditions optimize Optimize for Nucleophilicity start->optimize solution Improved Yield reagents->solution Corrected sub_reagents1 Use fresh (Boc)₂O reagents->sub_reagents1 sub_reagents2 Use 1.1-1.5 eq. (Boc)₂O reagents->sub_reagents2 conditions->solution Optimized sub_conditions1 Add DMAP (catalyst) conditions->sub_conditions1 sub_conditions2 Increase reaction time/ temperature (e.g., 40°C) conditions->sub_conditions2 sub_conditions3 Ensure appropriate solvent (DCM, THF) conditions->sub_conditions3 optimize->solution Addressed

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Multiple Products (Regioselectivity Issues)

Question: My TLC/LC-MS analysis shows two major spots/peaks with the same mass, suggesting the formation of both N1 and N2 isomers. How can I improve the regioselectivity for the desired N1-Boc-indazole?

Answer: Indazoles can be alkylated or acylated at either the N1 or N2 position. While the N1-substituted product is generally the thermodynamically more stable isomer, the kinetic product (often N2) can sometimes be formed under certain conditions.

Troubleshooting Steps:

  • Reaction Conditions Control N-selectivity:

    • Thermodynamic Control: To favor the N1 isomer, it is generally best to use conditions that allow for equilibrium to be established. This typically involves running the reaction at room temperature for a sufficient duration.

    • Kinetic Control: Strongly basic conditions and low temperatures can sometimes favor the kinetically preferred N2 isomer.

    • For Boc protection, the reaction is generally not easily reversible, but the choice of base and solvent can influence the selectivity. Using a non-nucleophilic base like triethylamine along with a catalytic amount of DMAP in a solvent like DCM at room temperature is a standard approach that typically yields the N1 isomer as the major product.[2][4]

  • Purification:

    • If a mixture of isomers is formed, they can often be separated by silica gel column chromatography. The two isomers will likely have different polarities and thus different Rf values on TLC. A solvent system of ethyl acetate in hexane is commonly effective.[2]

Problem 3: Difficulties with Work-up and Purification

Question: I'm having trouble with the aqueous work-up, and the subsequent column chromatography is not giving me a pure product. What can I do?

Answer: A clean work-up and optimized chromatography are essential for obtaining the final product in high purity.

Troubleshooting Steps:

  • Aqueous Work-up:

    • A standard work-up involves diluting the reaction mixture with an organic solvent (like DCM or ethyl acetate), washing with water and then brine.[1][2]

    • If emulsions form, adding more brine or filtering the mixture through a pad of celite can help break them.

    • Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentration, as residual water can complicate purification.

  • Column Chromatography:

    • Solvent System Selection: The key to good separation is finding the right eluent system. Before running a large column, perform TLC analysis with various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of ~0.3 for the desired product. A typical starting point is 20-30% ethyl acetate in hexane.[2]

    • Column Packing: Ensure the silica gel is packed uniformly without air bubbles to prevent channeling and poor separation.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band. Overloading the column will lead to poor separation.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of 4-dimethylaminopyridine (DMAP) in this reaction? A1: DMAP is a highly effective nucleophilic catalyst. It reacts with (Boc)₂O to form a reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is much more electrophilic and reacts more readily with the weakly nucleophilic indazole nitrogen than (Boc)₂O itself, thereby significantly accelerating the rate of the protection reaction.[1]

Q2: How should I monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is the most convenient method.[1][2] Spot the reaction mixture on a silica gel TLC plate alongside the starting material (5-bromo-3-methyl-1H-indazole). The product, being less polar due to the Boc group, will have a higher Rf value (it will travel further up the plate) than the starting material. The reaction is complete when the starting material spot is no longer visible.

Q3: Can other bases like potassium carbonate or sodium hydride be used? A3: While stronger bases like sodium hydride (NaH) can be used to deprotonate the indazole, they can sometimes lead to lower regioselectivity and are more hazardous to handle.[5] Mild organic bases like triethylamine (TEA) in combination with DMAP are generally sufficient and provide better control over the reaction.[2]

Q4: Is the Boc group stable to subsequent reaction conditions? A4: The N-Boc group on an indazole is generally stable to neutral or basic conditions, including many cross-coupling reactions like Suzuki coupling.[4] However, it is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM).[3] It's important to note that under certain conditions, such as microwave heating for Suzuki coupling, concomitant deprotection of the Boc group can occur.[4]

Data & Protocols

Table 1: Typical Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Starting Material 5-bromo-3-methyl-1H-indazole (1.0 eq.)Ensure purity and dryness.
Protecting Agent Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.)A slight excess ensures complete conversion.
Base Triethylamine (TEA) (1.5 eq.)Scavenges the acid byproduct.
Catalyst 4-Dimethylaminopyridine (DMAP) (0.1 eq.)Accelerates the reaction significantly.[2]
Solvent Dichloromethane (DCM)A common, effective solvent for this reaction.
Temperature Room Temperature (20-25 °C)Balances reaction rate and selectivity.
Reaction Time 12-18 hoursMonitor by TLC until starting material is consumed.[2]
Protocol 1: Synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis_Workflow A 1. Dissolve 5-bromo-3-methyl- 1H-indazole, TEA, and DMAP in DCM. B 2. Cool the mixture to 0 °C. A->B C 3. Add (Boc)₂O solution dropwise. B->C D 4. Warm to room temperature and stir for 15 hours. C->D E 5. Monitor reaction by TLC. D->E F 6. Perform aqueous work-up (Wash with H₂O, brine). E->F G 7. Dry organic layer (Na₂SO₄) and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Experimental workflow for the Boc protection.

Procedure:

  • To a solution of 5-bromo-3-methyl-1H-indazole (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask, add triethylamine (TEA, 1.5 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in a small amount of DCM dropwise to the cooled mixture.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction for 12-18 hours. Monitor the progress by TLC (e.g., using 30% ethyl acetate/hexane as eluent) until the starting material is consumed.[2]

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%) to afford the pure tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate.[2]

References

  • Benchchem. Common side reactions in the synthesis of dichloroindazoles.
  • Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). Retrieved from [Link]

  • Benchchem. Technical Support Center: Improving the Yield of Boc Protection Reactions.
  • Benchchem. Troubleshooting low yield in N-Boc-MeVal peptide synthesis.
  • Emmitte, K. A., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Bioorganic & Medicinal Chemistry Letters, 19(5), 1354–1357. Retrieved from [Link]

  • ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with Bromoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromoindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important class of N-heterocycles. Indazoles are prevalent scaffolds in medicinal chemistry, and their functionalization via Suzuki coupling is a powerful tool.[1] However, the presence of nitrogen atoms in the indazole ring introduces specific challenges that can lead to low yields or reaction failure.[2][3] This guide provides in-depth, experience-driven answers to common problems, explaining the underlying chemical principles to empower you to troubleshoot your reactions effectively.

Frequently Asked Questions (FAQs)

Low to No Yield

Question 1: My Suzuki coupling with a bromoindazole is giving me very low to no yield of the desired product. What are the most common culprits?

Answer: Low or no yield in Suzuki couplings with bromoindazoles is a frequent issue and often points to one or more of the following problems:

  • Catalyst Deactivation (Poisoning): The Lewis basic nitrogen atoms of the indazole ring can coordinate to the palladium catalyst, effectively poisoning it and shutting down the catalytic cycle.[2] This is particularly problematic for unprotected (NH) indazoles.[3]

  • Inefficient Oxidative Addition: The C-Br bond on the indazole ring might be insufficiently reactive for the oxidative addition step, which is often rate-limiting. This can be influenced by the electronic properties of the indazole and the chosen palladium catalyst.

  • Failed Transmetalation: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is highly dependent on the choice of base and solvent.[4] An inappropriate base may not sufficiently activate the boronic acid to form the reactive boronate species.[5]

  • Degradation of Starting Materials: Bromoindazoles or the boronic acid partner can be unstable under the reaction conditions, leading to side reactions that consume the reactants.

To begin troubleshooting, a systematic evaluation of the catalyst system, base, and reaction conditions is necessary.

Common Side Reactions

Question 2: I'm observing a significant amount of debrominated indazole in my reaction mixture. What causes this and how can I prevent it?

Answer: The formation of a debrominated indazole (hydrodehalogenation) is a common and frustrating side reaction.[6] This occurs when the bromoindazole is converted back to the parent indazole, consuming your starting material without forming the desired C-C bond.

Causality: The likely mechanism involves the oxidative addition of the bromoindazole to the Pd(0) catalyst. Instead of proceeding to transmetalation, the resulting complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the debrominated product.[6][7] Sources of hydrides can include the solvent (e.g., alcohols), the base (especially alkoxides), or impurities.[6]

Troubleshooting Strategies:

  • Choice of Base: Avoid strong bases like alkoxides that can readily generate hydride species. Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[4][6]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos can accelerate the desired reductive elimination pathway, outcompeting the debromination side reaction.[6]

  • Solvent System: Use aprotic solvents like dioxane, THF, or toluene to minimize the presence of protic sources that can lead to debromination.[6] If a co-solvent is needed, minimize the amount of water or alcohol.

  • Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions.[6] Try running the reaction at a lower temperature for a longer duration to improve selectivity.

Question 3: My boronic acid seems to be decomposing. I see a lot of the corresponding arene/heteroarene byproduct. What is happening?

Answer: This side reaction is known as protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom.[2] It is particularly prevalent with electron-rich, heteroaromatic, or vinyl boronic acids.[8][9]

Causality: Protodeboronation is often accelerated by strong bases and the presence of water, which acts as the proton source.[10] The mechanism can vary, but it effectively consumes your coupling partner, leading to reduced yields of the desired product.

Troubleshooting Strategies:

  • Use Milder Bases: Strong bases can promote protodeboronation.[11] Switching to a weaker base like potassium fluoride (KF) or sodium carbonate (Na₂CO₃) can be beneficial.[10]

  • Anhydrous Conditions: Since water is the proton source, running the reaction under anhydrous conditions can significantly suppress this side reaction.[10][12]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or a trifluoroborate salt. These are generally more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[11]

  • Use a "Slow-Release" Strategy: Employing a protected boronic acid derivative can help maintain a low concentration of the active boronic acid, minimizing its decomposition over the course of the reaction.[8]

Catalyst and Ligand Selection

Question 4: There are so many palladium catalysts and ligands. How do I choose the right one for my bromoindazole coupling?

Answer: The choice of catalyst and ligand is critical for a successful Suzuki coupling with bromoindazoles, primarily to overcome catalyst inhibition and promote efficient oxidative addition.

Expert Insights:

  • For Unprotected (NH) Indazoles: The acidic NH proton and the basic nitrogen can interfere with the catalyst.[3] Using bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[6][10] These ligands create a sterically hindered environment around the palladium center, which can prevent the indazole from coordinating and deactivating the catalyst.[13]

  • For N-Protected Indazoles: With the problematic NH group masked, a wider range of catalysts can be effective. However, electron-rich and bulky ligands are still a good starting point. Pd(dppf)Cl₂ is a robust and commonly used precatalyst that has shown success in couplings with substituted bromoindazoles.[1][14]

  • Palladium Source: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) can be used.[5][11] Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, which usually occurs readily in the reaction mixture.[10] Air-stable precatalysts are generally easier to handle.

Comparative Data on Catalyst Performance:

Catalyst / LigandSubstrate TypeCommon ObservationsReference
Pd(PPh₃)₄GeneralA good starting point, but can be insufficient for challenging substrates. May lead to lower yields with NH-indazoles.[15]
PdCl₂(dppf)N-protected/substitutedA reliable and versatile catalyst, often providing good yields.[1][14]
Pd₂(dba)₃ with XPhos/SPhosUnprotected (NH) or sterically hinderedHighly effective for challenging substrates, minimizes catalyst poisoning and debromination.[3][6]
PEPPSI™-IPrGeneral N-heterocyclesAn effective NHC-based catalyst known for its high activity in challenging couplings.[6][7]
The Role of the Indazole NH Group

Question 5: Should I protect the N-H group of my bromoindazole before attempting the Suzuki coupling?

Answer: Yes, in many cases, protecting the indazole nitrogen is a highly effective strategy to improve reaction outcomes.

Causality and Benefits:

  • Prevents Catalyst Poisoning: The primary reason for N-protection is to block the Lewis basic nitrogen from coordinating to the palladium catalyst, thus preventing its deactivation.[3]

  • Improves Solubility: Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can enhance the solubility of the indazole in common organic solvents used for Suzuki couplings.

  • Alters Electronic Properties: Protection can modify the electronic nature of the indazole ring, which may facilitate the oxidative addition step.[6]

While some protocols for direct coupling of NH-free indazoles exist, they often require carefully optimized conditions with specialized ligands.[3][16] If you are facing persistent issues, N-protection is a logical and often successful troubleshooting step.[17] The Boc group is a common choice as it is generally stable to Suzuki conditions and can be easily removed later.[1]

Visual Troubleshooting Guide

The following workflow provides a systematic approach to troubleshooting common issues in Suzuki couplings with bromoindazoles.

Suzuki_Troubleshooting start Reaction Start: Low/No Yield check_reagents Check Reagent Quality - Boronic Acid (degradation?) - Solvent (degassed?) - Base (dry?) start->check_reagents catalyst_system Evaluate Catalyst System - Catalyst active? - Ligand appropriate? start->catalyst_system conditions Assess Conditions - Temperature too low? - Reaction time sufficient? start->conditions sub_issue Side Reaction Observed? check_reagents->sub_issue catalyst_system->sub_issue conditions->sub_issue debromination Debromination? - Switch to weaker base (K₂CO₃) - Use bulky ligand (XPhos) - Use aprotic solvent sub_issue->debromination Yes protodeboronation Protodeboronation? - Use milder base (KF) - Use anhydrous conditions - Protect boronic acid (BPin) sub_issue->protodeboronation Yes no_side_reaction Optimize Conditions - Increase temperature - Screen different bases/solvents sub_issue->no_side_reaction No protect_nh Still Low Yield? Consider N-Protection - Add Boc group to indazole debromination->protect_nh protodeboronation->protect_nh no_side_reaction->protect_nh success Successful Coupling protect_nh->success

Caption: A workflow for troubleshooting Suzuki coupling reactions with bromoindazoles.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an N-protected bromoindazole.

Materials:

  • N-Protected Bromoindazole (1.0 equiv)

  • Aryl/Heteroarylboronic Acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 mixture, degassed)

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the N-protected bromoindazole (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 3 mol% Pd(dppf)Cl₂).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe to achieve a concentration of approximately 0.1 M relative to the bromoindazole.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 7107–7116. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Bavetsias, V., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(1), 84. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. [Link]

  • ResearchGate. (2022). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • National Institutes of Health. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • NTNU Open. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. NTNU Open. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • OUCI. (n.d.). Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac…. OUCI. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • PubMed Central. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PubMed Central. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]

  • ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]

  • MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

Sources

Technical Support Center: Navigating N-1 and N-2 Regioselectivity in Indazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole chemistry. This guide is designed for researchers, scientists, and drug development professionals who are tackling the common yet complex challenge of controlling regioselectivity in indazole functionalization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower you to overcome synthetic hurdles and achieve your desired isomeric products with confidence.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding N-1 and N-2 isomerization in indazole reactions.

Q1: Why am I consistently getting a mixture of N-1 and N-2 alkylated products?

The direct alkylation of 1H-indazoles frequently yields a mixture of N-1 and N-2 substituted products because the deprotonated indazole anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms.[1] The final ratio of these isomers is highly sensitive to the reaction conditions.[1] Factors such as the choice of base, solvent, temperature, and the electronic and steric properties of substituents on the indazole ring all play a critical role in determining the N-1 to N-2 ratio.[1][2]

Q2: What are the key factors that control N-1 vs. N-2 regioselectivity?

Regioselectivity is primarily governed by a delicate interplay between electronic effects, steric hindrance, and the nature of the ion pair formed between the indazolide anion and the metal cation from the base.[1][2] The reaction can be under either kinetic or thermodynamic control.[2][3]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4][5][6] Therefore, conditions that allow for equilibration, such as longer reaction times or the use of specific electrophiles, can favor the formation of the more stable N-1 alkylated product.[2][4][6][7]

  • Base and Solvent System: The combination of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is well-known to strongly favor N-1 alkylation.[1][4][7][8] This is often attributed to the formation of a "tight ion pair" where the sodium cation coordinates with the N-2 atom, sterically hindering attack at that position and directing the electrophile to N-1.[1][5][9] In contrast, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often leads to mixtures of isomers.[1][2][10][11]

  • Substituents on the Indazole Ring:

    • C3 Position: Electron-withdrawing groups (e.g., -CO₂Me, -COMe) or sterically demanding groups (e.g., tert-butyl) at the C3 position can significantly enhance N-1 selectivity, especially when using NaH in THF.[1][4][7][8]

    • C7 Position: Bulky substituents at the C7 position can sterically block the N-1 position, thus favoring N-2 alkylation.[1] Conversely, electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to confer excellent N-2 regioselectivity.[1][4][6][7][8][12]

Q3: How can I confirm the regiochemistry of my product? Is it N-1 or N-2?

Unambiguous structure determination is critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, is the most powerful tool for this.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a definitive method. For an N-1 substituted indazole, a correlation is typically observed between the protons of the N-alkyl group and the C7a carbon of the indazole ring. For an N-2 substituted indazole, a correlation is expected between the N-alkyl protons and the C3 carbon.[4][7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can also be used to establish spatial relationships and differentiate isomers.[9][11]

  • UV Derivative Spectrophotometry: In some cases, this technique can be used to distinguish between N-1 and N-2 isomers based on their distinct spectral shapes.[14]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during indazole functionalization.

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Insufficiently strong base.[1] 2. Poor solubility of the indazole salt.[1] 3. Inactive alkylating agent.[1]1. Switch to a stronger base like NaH or NaHMDS.[1] 2. For carbonate bases, consider switching from THF to a more polar solvent like DMF or dioxane at elevated temperatures to improve solubility and yield.[1] 3. Use a more reactive electrophile (e.g., an iodide or tosylate instead of a bromide or chloride).[1]
Poor N-1:N-2 Regioselectivity 1. Reaction conditions favor a mixture (e.g., K₂CO₃ in DMF).[1][2] 2. Reaction is under kinetic control, favoring the N-2 product.[1][2] 3. Steric hindrance at C7 disfavors N-1 alkylation.[1]1. For N-1 selectivity, switch to the standard NaH/THF condition. This is the most widely reported and reliable method for favoring the N-1 isomer.[1][7] 2. If N-2 is desired, consider Mitsunobu conditions or acid-catalyzed methods.[4][6][7] 3. If your substrate has a bulky C7 group, N-2 may be the major product even with NaH/THF. Consider alternative synthetic routes if N-1 is required.
Difficulty Separating N-1/N-2 Isomers The N-1 and N-2 isomers often have very similar polarities, making chromatographic separation challenging.[1]1. Optimize the reaction to maximize the formation of the desired isomer, minimizing the need for difficult purification.[1] 2. Use high-performance column chromatography with a shallow gradient or explore alternative stationary phases (e.g., alumina).[13] 3. Consider a protection-deprotection strategy where a directing group is used to ensure selectivity, followed by its removal.
Visualizing the Path to Selectivity

The choice of reaction conditions dictates the pathway and outcome of the indazole alkylation. The following diagram illustrates the key decision points and influencing factors.

G cluster_start Starting Point cluster_conditions Reaction Conditions cluster_control Control Pathways cluster_products Products Indazole 1H-Indazole Substrate Base_Solvent Base / Solvent System Indazole->Base_Solvent Substituents Indazole Substituents (Steric/Electronic) Indazole->Substituents Thermo Thermodynamic Control (Favors more stable product) Base_Solvent->Thermo e.g., NaH in THF Kinetic Kinetic Control (Favors faster-forming product) Base_Solvent->Kinetic e.g., Mitsunobu (DIAD/PPh3) Mixture N-1 / N-2 Mixture Base_Solvent->Mixture e.g., K2CO3 in DMF Substituents->Thermo C3-EWG enhances N-1 selectivity Substituents->Kinetic C7-EWG/Sterics enhance N-2 selectivity N1_Product N-1 Isomer Thermo->N1_Product N2_Product N-2 Isomer Kinetic->N2_Product

Caption: Decision workflow for controlling indazole N-alkylation regioselectivity.

Key Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on your specific indazole substrate and electrophile.

Protocol 1: Highly Selective N-1 Alkylation (Thermodynamic Control)

This protocol is adapted from studies demonstrating high N-1 regioselectivity using a strong base in a non-polar aprotic solvent.[1][7] It is particularly effective for indazoles with electron-withdrawing groups at the C3 position.[1]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).[2]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.[1][2]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide salt may be observed as a suspension.[1][2]

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise to the suspension at room temperature.[1][2] For less reactive electrophiles or sterically hindered substrates, heating (e.g., to 50-60 °C) may be necessary.[7]

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.[1]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extraction & Workup: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated indazole.

Protocol 2: Selective N-2 Alkylation (Kinetic Control)

Achieving high selectivity for the N-2 position often requires conditions that favor kinetic control or employ specific directing effects. This can be achieved through methods like the Mitsunobu reaction or by using substrates with C7-substituents that sterically block the N-1 position.[2][4][6] A recently developed method utilizes TfOH with diazo compounds for highly selective N-2 alkylation.[15]

Method A: Mitsunobu Reaction

The Mitsunobu reaction often shows a preference for the N-2 position.[4][6][7]

  • Preparation: In a flask under an inert atmosphere, dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.[2]

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Remove the solvent under reduced pressure and purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.

Method B: TfOH-Catalyzed Reaction with Diazo Compounds

This metal-free method provides excellent N-2 selectivity with good functional group tolerance.[15]

  • Preparation: To a solution of the 1H-indazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 eq.).[2]

  • Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 eq.) dropwise at 0 °C.[2]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Workflow

When a reaction yields an undesirable outcome, a structured approach to optimization is key.

G cluster_n1 Goal: N-1 Isomer cluster_n2 Goal: N-2 Isomer Start Initial Reaction Outcome: Poor Selectivity or Yield Check_Cond Step 1: Analyze Conditions Base, Solvent, Temp. Start->Check_Cond Check_Substrate Step 2: Analyze Substrate Steric/Electronic Effects Check_Cond->Check_Substrate Opt_N1 Optimize for N-1: - Use NaH / THF - Check for C3-EWG - Increase temperature if needed Check_Substrate->Opt_N1 If N-1 is desired Opt_N2 Optimize for N-2: - Use Mitsunobu or TfOH/Diazo - Check for C7-substituents - Consider kinetic conditions Check_Substrate->Opt_N2 If N-2 is desired Result Improved Selectivity Opt_N1->Result Opt_N2->Result

Caption: A systematic workflow for troubleshooting indazole alkylation reactions.

References
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1951. [Link]

  • Wang, X., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 56(74), 10972-10975. [Link]

  • Zhu, J., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1951. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Vetuschi, C., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Determination by UV Derivative Spectrophotometry. Analytical Letters, 22(3), 375-391. [Link]

Sources

Technical Support Center: Optimization of Boc Deprotection for Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of N-Boc deprotection of indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical transformation. Indazoles are a privileged scaffold in drug discovery, but their unique electronic properties can complicate standard synthetic steps, including the removal of the widely used tert-butoxycarbonyl (Boc) protecting group.[1]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core chemical principles governing indazole reactivity and Boc deprotection. Understanding why certain issues arise is the first step toward solving them.

Q1: Why can Boc deprotection of indazoles be more challenging than for simple amines or other heterocycles?

The indazole ring system possesses two nitrogen atoms, N1 and N2, leading to two possible tautomers, with the 1H-indazole form being the most thermodynamically stable.[1][2] The reactivity of the N-Boc group is influenced by its position (N1 vs. N2) and the electronic nature of the bicyclic system. The indazole nucleus itself has a degree of acid sensitivity, and forcing conditions can sometimes lead to side reactions or decomposition, unlike more robust systems.[3]

Q2: What is the standard mechanism for acidic Boc deprotection, and what are the key byproducts?

The reaction proceeds via an acid-catalyzed cleavage. The mechanism involves three main steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA, HCl).

  • Carbocation Formation: The protonated group cleaves to form a highly stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid rapidly decomposes into the free amine (the deprotected indazole) and carbon dioxide (CO2) gas.

The primary byproducts are isobutylene (formed from the deprotonation of the tert-butyl cation) and CO2.[4][5] It is crucial to perform this reaction in an open or vented system to allow the CO2 to escape safely.

Q3: My reaction is performed under standard TFA/DCM conditions, but it's sluggish or incomplete. What are the likely causes?

Several factors can contribute to incomplete deprotection under standard acidic conditions:

  • Insufficient Acidity: While trifluoroacetic acid (TFA) is strong, some N-Boc protected indazoles, particularly those with electron-withdrawing groups, can be less labile. The basicity of the indazole nitrogens can also quench some of the acid.[6]

  • Steric Hindrance: Bulky substituents near the N-Boc group can impede the approach of the acid, slowing the reaction rate.[7]

  • Reaction Time/Temperature: The reaction may simply require more time or gentle heating to reach completion. Always monitor progress by TLC or LC-MS before quenching.[8]

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section is formatted as a direct, problem-solving guide for issues encountered during experiments.

Issue 1: Incomplete Deprotection or Stalled Reaction

You Observe: Significant starting material remains after the expected reaction time, as confirmed by TLC or LC-MS.

Initial Diagnostic Workflow:

start Incomplete Reaction Observed q1 Is the substrate fully dissolved? start->q1 sol_solvent Increase solvent volume or switch to a better solvent (e.g., neat TFA). q1->sol_solvent No q2 Are you using sufficient acid equivalents? q1->q2 Yes sol_acid Increase acid concentration. For TFA/DCM, move from 20% to 50% or neat TFA. For HCl, ensure >3 eq. q2->sol_acid No q3 Has the reaction been running long enough? q2->q3 Yes sol_time Extend reaction time. Monitor every 1-2 hours. q3->sol_time No sol_stronger Switch to a stronger acid system: 4M HCl in Dioxane. q3->sol_stronger Yes, and still stalled

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Expert Analysis & Advanced Solutions:

  • Switching the Acid System: If increasing TFA concentration is ineffective, changing the entire acid/solvent system is the next logical step. A 4M solution of HCl in 1,4-dioxane is often more potent and can drive stubborn deprotections to completion.[9][10][11] Be aware that 1,4-dioxane is a suspected carcinogen and should be handled with appropriate care.[12]

  • Temperature Increase: For particularly resistant substrates, gently warming the reaction to 30-40 °C can significantly increase the rate. However, this should be done cautiously, as it can also promote side reactions if other sensitive functional groups are present.[8]

Issue 2: Low Yields Due to Side Product Formation or Degradation

You Observe: The desired product is formed, but the isolated yield is low, and TLC/LC-MS analysis shows multiple unidentified spots.

Causality: Strong acids can not only remove the Boc group but can also interact with other parts of your molecule, especially if it contains other acid-labile groups (e.g., t-butyl esters, acetals, silyl ethers) or is prone to polymerization.[8][13][14]

Method Selection Guide for Sensitive Substrates:

cluster_mild cluster_acid start Substrate Contains Potentially Sensitive Groups q1 Are other acid-labile groups present? (e.g., t-butyl esters, acetals) start->q1 group_mild Mild/Alternative Methods q1->group_mild Yes group_acid Optimized Acidic Methods q1->group_acid No opt1 Thermal Deprotection (Neat or in TFE/HFIP) group_mild->opt1 opt2 Basic Deprotection (NaOMe/MeOH or Na2CO3/DME) group_mild->opt2 opt3 Mild Lewis Acid or Novel Reagents (Oxalyl Chloride/MeOH) group_mild->opt3 opt4 Standard Acidic Conditions (TFA/DCM or HCl/Dioxane) group_acid->opt4

Sources

Technical Support Center: Purification of Crude tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical, field-proven protocols for the purification of crude tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your own laboratory setting.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of the target compound in a direct question-and-answer format.

Q1: My TLC plate shows multiple spots after the reaction is complete. What are the likely impurities?

A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation. The identities of these impurities are typically related to the synthetic route employed. For syntheses involving the N-Boc protection of 5-bromo-3-methyl-1H-indazole, the primary impurities include:

  • Unreacted Starting Material: 5-bromo-3-methyl-1H-indazole will appear as a more polar spot (lower Retention Factor, Rf) on the TLC plate compared to the N-Boc protected product.

  • Di-tert-butyl dicarbonate (Boc2O) and its byproducts: If an excess of Boc anhydride was used, it and its hydrolysis product, tert-butanol, may be present. Boc anhydride itself is not always easily visualized by UV light.[1]

  • Regioisomers: Although the N-1 position is generally favored for acylation in indazoles, small amounts of the N-2 substituted isomer can form.[2] These isomers often have very similar Rf values, appearing as a single elongated or broad spot.[1]

  • Side-Products from Synthesis: Depending on the specific synthetic pathway to the indazole core, impurities from preceding steps may carry through.[2][3] For instance, if the indazole was synthesized from a substituted hydrazine, related side-products could be present.[4][5][6]

Visualizing Your TLC Plate: For effective visualization of all potential impurities, especially those lacking a strong UV chromophore:

  • UV Light (254 nm): Most aromatic compounds, including your target and indazole starting material, will be visible.[1]

  • Potassium Permanganate (KMnO4) Stain: This stain is an excellent general oxidizing agent that will visualize a wide range of organic compounds, appearing as yellow or brown spots on a purple background.[1][7]

  • Ninhydrin Stain: While primarily used for amines, ninhydrin can visualize Boc-protected amines after heating, as the Boc group can be cleaved under these conditions.[8][9] This can be useful for identifying any amine-containing starting materials or byproducts.

Q2: I'm seeing a persistent oily residue in my product, even after removing the solvent under vacuum. What is it and how do I remove it?

A2: An oily or gummy consistency in the final product is a frequent challenge, often caused by residual solvents or low-melting impurities.[10]

  • Cause: The most common culprits are residual solvents from the reaction or workup (e.g., ethyl acetate, dichloromethane) or the presence of tert-butanol, a byproduct of the Boc protection reaction. These can become trapped within the product matrix.

  • Troubleshooting Strategy 1: High-Vacuum Drying: Before attempting more complex purification, ensure all volatile residues are removed. Gently heating the sample (e.g., 40-50 °C) under high vacuum for several hours can be effective.[10]

  • Troubleshooting Strategy 2: Trituration/Recrystallization: If high-vacuum drying is insufficient, trituration is the next logical step. This involves stirring the crude oil in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. For N-Boc protected compounds, a common choice is a non-polar solvent like hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether. This process encourages the product to solidify while the impurities remain in solution.[10][11]

Q3: My column chromatography separation is poor, with the product co-eluting with an impurity. How can I improve the resolution?

A3: Poor resolution during flash column chromatography is typically a result of an improperly chosen solvent system or incorrect column packing.[12]

  • Optimizing the Solvent System: The key to a good separation is selecting an eluent that provides a significant difference in the Rf values (ΔRf) of your product and the impurities.

    • TLC Analysis is Crucial: Systematically test different solvent mixtures (e.g., varying ratios of ethyl acetate in hexanes) using TLC. Aim for an Rf value for your target compound of approximately 0.25-0.35 for optimal separation.[12]

    • For Close-Running Spots: If impurities are very close to your product, a less polar solvent system will increase the retention time on the column and often improve separation.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to band broadening and inefficient separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a more polar, volatile solvent (like dichloromethane) and load it onto the column in a concentrated band.[9] A dilute or large-volume sample loading will decrease resolution.

G cluster_0 Problem Identification cluster_1 Troubleshooting Path cluster_2 Solution Crude Product (Multiple Spots on TLC) Crude Product (Multiple Spots on TLC) Optimize TLC Optimize TLC Conditions (Vary Solvent Polarity) Crude Product (Multiple Spots on TLC)->Optimize TLC Poor Separation Recrystallize Consider Recrystallization (Alternative Purification) Crude Product (Multiple Spots on TLC)->Recrystallize Chromatography Fails or is Impractical Column_Setup Check Column Setup (Packing, Loading) Optimize TLC->Column_Setup Identified Solvent System Pure Product Pure Product (Single Spot on TLC) Column_Setup->Pure Product Successful Chromatography Recrystallize->Pure Product

Caption: Troubleshooting workflow for purification.

Q4: I suspect I have regioisomers (N-1 vs. N-2). How can I confirm this and separate them?

A4: The formation of both N-1 and N-2 isomers is a known challenge in indazole chemistry.[2]

  • Confirmation: While challenging to distinguish by ¹H NMR alone, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can definitively establish the connectivity and spatial relationships to confirm the position of the Boc group.[2]

  • Separation: Regioisomers often have very similar polarities, making chromatographic separation difficult.

    • High-Performance Flash Chromatography: Utilizing a high-quality silica gel with a smaller particle size can provide the necessary resolution.[12]

    • Gradient Elution: A shallow gradient of a more polar solvent (e.g., 0-10% ethyl acetate in hexanes) over a large column volume can effectively separate compounds with close Rf values.

    • Preparative HPLC: If baseline separation is not achievable with flash chromatography, preparative High-Performance Liquid Chromatography (HPLC) is a more powerful alternative.

Section 2: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the most common and effective purification techniques.

Protocol 2.1: Flash Column Chromatography

This is the most widely used method for purifying the target compound on a laboratory scale.[12] A similar compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, is effectively purified using a 20-30% ethyl acetate in hexane mixture.[13][14]

Materials:

  • Silica gel (40-63 µm particle size)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column with stopcock

  • Sand

  • Compressed air or nitrogen source

Procedure:

  • Solvent System Selection: Based on TLC analysis, prepare the chosen eluent. A good starting point is 10-20% Ethyl Acetate in Hexanes.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand.

    • In a beaker, create a slurry of silica gel in the eluent.

    • Pour the slurry into the column. Use a funnel to avoid coating the sides.

    • Gently tap the column to help the silica settle and apply light pressure with compressed air to pack the bed firmly.

    • Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of dichloromethane or the eluent.

    • Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply pressure to the column to achieve a steady flow rate.

    • Collect fractions in test tubes. Monitor the elution process by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate.

G start Start: Crude Product prep_col Prepare Slurry (Silica + Eluent) start->prep_col pack_col Pack Column prep_col->pack_col load_sample Load Sample (Concentrated Solution) pack_col->load_sample elute Elute with Solvent (Apply Pressure) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Continue Elution combine Combine Pure Fractions analyze->combine Fractions are Pure evaporate Evaporate Solvent combine->evaporate end_prod End: Pure Product evaporate->end_prod

Caption: Workflow for flash column chromatography.

Protocol 2.2: Recrystallization

If the crude product is obtained as a solid or can be solidified by trituration, recrystallization can be a highly effective method for achieving high purity.

Materials:

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Various solvents for testing (e.g., ethanol, isopropanol, hexanes, ethyl acetate)

Procedure:

  • Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.

    • Place a small amount of crude product in a test tube.

    • Add a few drops of a test solvent. If it dissolves at room temperature, the solvent is too polar.

    • If it does not dissolve, heat the mixture. If it dissolves when hot, allow it to cool to room temperature and then in an ice bath. If crystals form, you have found a potential solvent.

    • Commonly, a two-solvent system (e.g., dissolving in a minimal amount of a hot polar solvent like ethanol and then adding a less polar solvent like water or hexanes until turbidity appears) is effective for N-Boc protected compounds.[10]

  • Recrystallization Process:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to remove all residual solvent.

Section 3: Data Summary

The following table summarizes key parameters for the purification of the target compound.

ParameterFlash Column ChromatographyRecrystallization
Principle Differential adsorptionDifferential solubility
Typical Solvents Hexanes/Ethyl Acetate gradientsEthanol, Isopropanol, or mixed solvent systems (e.g., Ethanol/Water)
Best For Oily residues, complex mixturesCrude solids, removing small amounts of impurities
Throughput Moderate to HighLow to Moderate
Purity Achieved Good to Excellent (>95%)Potentially Excellent (>99%)

References

  • how to do TLC plates and N-boc deprotection. - YouTube. Available at: [Link]

  • (IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

  • Let's talk about TLCs Part 4 - Ninhydrin Stain - Curly Arrow. Available at: [Link]

  • Can boc anhydride be visualized by PMA tlc stain : r/CHROMATOGRAPHY - Reddit. Available at: [Link]

  • indazole - Organic Syntheses Procedure. Available at: [Link]

  • TLC Visualization Methods. Available at: [Link]

  • VanVeller Lab Resources - Department of Chemistry. Available at: [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. Available at: [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1 - IUCr Journals. Available at: [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents.
  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? | ResearchGate. Available at: [Link]

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH. Available at: [Link]

  • Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed. Available at: [Link]

  • US4954648A - Method for the bromination of aromatic compound - Google Patents.
  • (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - ResearchGate. Available at: [Link]

  • A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives - Organic Chemistry Portal. Available at: [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. Available at: [Link]

  • tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate | C13H15BrN2O2 - PubChem. Available at: [Link]

  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
  • A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of Bromoindazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bromoindazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of these valuable heterocyclic scaffolds. Bromoindazoles are crucial intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] However, their purification is often non-trivial due to issues with closely related impurities, compound stability, and challenging physical properties.

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve your desired purity targets with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the purification of bromoindazole derivatives.

Impurity Profile & Identification

Q1: What are the most common impurities I should expect when working with bromoindazoles?

A1: Impurities in bromoindazole preparations typically originate from the synthesis itself. The most common classes are:

  • Over-brominated Species: Side reactions can lead to the formation of di- and tri-brominated indazoles (e.g., 3,5-dibromo-indazole).[3][4] These arise from using an excess of the brominating agent or running the reaction at too high a temperature.[3]

  • Regioisomers: Depending on the reaction conditions (e.g., acidic vs. basic), bromination can occur at different positions on the indazole ring, such as C5 or C7, in addition to the commonly targeted C3 position.[3]

  • Unreacted Starting Material: Incomplete reactions will leave residual starting materials, such as the parent indazole.[4]

  • Degradation Products: Bromoindazoles can be susceptible to degradation, especially if not handled or stored correctly. Exposure to harsh pH, high temperatures, or even light can lead to decomposition.[4][5] A common degradation pathway is dehalogenation, where the bromine atom is reductively cleaved.[6]

  • Residual Solvents and Reagents: Solvents from the reaction or a previous purification step are common impurities that can be detected by NMR or GC-MS.[4][7]

Q2: I see several unexpected peaks in the HPLC and NMR of my purified sample. How can I identify them?

A2: A systematic approach is crucial for identifying unknown peaks.

  • Review the Synthesis: Carefully analyze your synthetic route to predict potential byproducts, isomers, and intermediates.[4]

  • LC-MS Analysis: This is the most powerful technique for initial identification. The mass-to-charge ratio (m/z) can help you determine the molecular weight of the impurities. Look for masses corresponding to dibromination (+78/80 Da relative to your product), dehalogenation (-79/81 Da), or hydrolysis of functional groups.

  • Spiking Studies: If you have standards for potential impurities (like the starting material), spike a small amount into your sample and re-run the HPLC. An increase in the area of an unknown peak confirms its identity.[4]

  • High-Resolution Mass Spectrometry (HRMS): This provides an exact mass, allowing you to determine the elemental composition of an impurity and distinguish between isomers and other compounds with the same nominal mass.

  • NMR Spectroscopy (¹H, ¹³C, COSY): While ¹H NMR is excellent for purity assessment, complex mixtures can be difficult to interpret. 2D NMR techniques can help establish connectivity and identify isomeric impurities. Broad peaks in your NMR spectrum could indicate the presence of paramagnetic impurities, high sample viscosity, or chemical exchange of the N-H proton.[4]

Chromatography Troubleshooting

Q3: My bromoindazole product and a key impurity have very similar Rf values on TLC, making column chromatography difficult. How can I improve the separation?

A3: This is a classic challenge, often caused by the similar polarities of regioisomers or over-brominated byproducts.[3] Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Reduce Eluent Strength: Use a weaker solvent system (e.g., lower percentage of ethyl acetate in hexanes) to increase the interaction of your compounds with the silica gel, which can amplify small polarity differences.

    • Use a Gradient Elution: A shallow gradient of the polar solvent can effectively resolve closely eluting compounds that co-elute under isocratic conditions.[3]

    • Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent with different properties (e.g., dichloromethane or a trace of methanol/acetic acid) can alter the selectivity of the separation.

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider an alternative stationary phase.

    • Alumina: Can be effective for separating compounds that are sensitive to the acidic nature of silica.

    • Reverse-Phase (C18) Silica: This separates compounds based on hydrophobicity rather than polarity. It is an excellent alternative when normal-phase chromatography fails.[8]

  • Improve Column Packing and Loading: Ensure your column is packed perfectly without air bubbles.[9] Load your sample in a minimal amount of solvent and ensure it is concentrated into a tight band at the top of the column.[9]

Q4: I suspect my bromoindazole is degrading on the silica gel column. How can I confirm this and what are my alternatives?

A4: Acid-sensitive compounds can indeed decompose on standard silica gel.[8][10]

  • Confirmation with 2D TLC: To check for stability, spot your compound in one corner of a square TLC plate. Run the plate in one direction. Then, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, it will appear on the diagonal. Any spots appearing below the diagonal are degradation products formed on the silica.[10]

  • Solutions and Alternatives:

    • Deactivated Silica Gel: Neutralize the acidic silica gel by pre-treating it with a base like triethylamine. This is done by adding ~1% triethylamine to your column chromatography eluent.

    • Alternative Stationary Phases: As mentioned in Q3, consider using alumina or reverse-phase silica, which offer different surface chemistry.[8]

    • Non-Chromatographic Methods: If the compound is highly unstable, prioritize purification by recrystallization or extraction.

Crystallization & Isolation

Q5: I'm trying to recrystallize my bromoindazole, but it's "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is often due to the solution being too concentrated or cooling too rapidly.[11]

  • Add More Solvent: The simplest solution is to heat the mixture to redissolve the oil and add more of the hot solvent to create a less concentrated solution.[9]

  • Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator or ice bath. Slow cooling provides more time for proper crystal nucleation and growth.[9][11]

  • Use a Different Solvent System: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] You may need to screen several solvents or use a binary solvent system (one "good" solvent where the compound is soluble, and one "anti-solvent" where it is not).[12][13]

  • Scratch and Seed: Gently scratching the inside of the flask with a glass rod can create nucleation sites to induce crystallization. If you have a small amount of pure solid, adding a "seed crystal" can also initiate the process.[9]

Q6: My yield after recrystallization is very low. How can I improve recovery?

A6: Low recovery is often a trade-off for high purity. However, you can optimize the process:

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Using too much solvent will keep more of your product dissolved even at low temperatures.[9]

  • Optimize the Solvent Choice: Ensure you are using a solvent where the compound has a steep solubility curve with respect to temperature.

  • Cool Thoroughly: Make sure you give the solution enough time at a low temperature (e.g., in an ice bath) to maximize precipitation.

  • Recover from Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor and re-cooling, though this second crop may be of lower purity.

Troubleshooting Guides

Guide 1: Poor Chromatographic Separation

This workflow provides a systematic approach to troubleshooting failed or suboptimal column chromatography separations.

start_node start_node process_node process_node decision_node decision_node solution_node solution_node bad_outcome_node bad_outcome_node start Start: Poor Separation (Co-elution or Streaking) check_loading Review Sample Loading & Column Packing start->check_loading loading_ok Loading & Packing OK? check_loading->loading_ok fix_loading Fix Technique: - Use minimal solvent - Ensure tight sample band - Repack column if needed loading_ok->fix_loading No optimize_eluent Optimize Mobile Phase loading_ok->optimize_eluent Yes fix_loading->check_loading eluent_ok Separation Improved? optimize_eluent->eluent_ok change_stationary Change Stationary Phase eluent_ok->change_stationary No success Purification Successful eluent_ok->success Yes change_ok Separation Achieved? change_stationary->change_ok change_ok->success Yes consider_alt Consider Alternative Methods: - Recrystallization - Preparative HPLC change_ok->consider_alt No

Caption: Troubleshooting workflow for poor chromatographic separation.

Guide 2: Purity Assessment Workflow

This diagram outlines the logical flow for confirming the purity and identity of your final bromoindazole product.

start_node start_node analysis_node analysis_node decision_node decision_node result_node result_node fail_node fail_node start Start: Purified Bromoindazole Sample hplc 1. HPLC Analysis (Purity Check) start->hplc hplc_pure Purity >98%? hplc->hplc_pure nmr 2. ¹H NMR Analysis (Structural Confirmation) hplc_pure->nmr Yes repurify Action: Repurify Sample (Re-chromatograph or Recrystallize) hplc_pure->repurify No nmr_ok Correct Structure & No Impurity Peaks? nmr->nmr_ok ms 3. Mass Spectrometry (MW Confirmation) nmr_ok->ms Yes nmr_ok->repurify No ms_ok Correct m/z? ms->ms_ok final Final Product: High Purity Confirmed ms_ok->final Yes ms_ok->repurify No

Caption: Workflow for analytical purity assessment of bromoindazoles.

Data Presentation

Table 1: Common Impurities and Recommended Purification Strategies
Impurity TypeExampleCommon OriginRecommended Purification Strategy
Over-brominated 3,5-DibromoindazoleExcess brominating agent, high temperature[3]Flash chromatography with a shallow gradient; Recrystallization may work if solubility differs significantly.
Regioisomers 5-BromoindazoleAcidic reaction conditions favoring bromination on the indazolium cation[3]Flash chromatography is usually required. Careful optimization of the solvent system is key.
Starting Material IndazoleIncomplete reaction, insufficient brominating agent[3][4]Flash chromatography; typically much more polar than the brominated product.
Dehalogenation IndazoleReductive conditions, instability on metal surfaces or during certain reactions (e.g., Pd-catalyzed coupling)[6]Flash chromatography.
Residual Solvents DMF, Acetic AcidFrom reaction or workupDrying under high vacuum at an appropriate temperature. For high-boiling solvents, an aqueous wash or trituration may be necessary before final drying.
Table 2: Suggested Starting Solvent Systems for Silica Gel Chromatography
Bromoindazole PolarityPrimary Eluent System (Non-polar / Polar)Typical Starting GradientNotes
Non-polar Hexanes / Ethyl Acetate0% to 20% Ethyl AcetateStandard choice for many simple bromoindazoles. Good for resolving non-polar impurities.
Intermediate Polarity Hexanes / Ethyl Acetate or Dichloromethane / Methanol10% to 50% Ethyl Acetate or 0% to 5% MethanolFor compounds with additional polar groups (e.g., esters, small alkyl amines).
Polar Dichloromethane / Methanol2% to 10% MethanolEffective for highly polar derivatives (e.g., those with carboxylic acids or free amines). Adding 0.5-1% acetic acid (for acids) or triethylamine (for bases) can prevent streaking.
Very Polar Ethyl Acetate / Methanol / NH₄OH90:9:1 (Isocratic or Gradient)For very basic compounds that adhere strongly to silica. The base deactivates the silica surface.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol provides a general procedure for purifying bromoindazole compounds using flash chromatography on silica gel.

  • TLC Analysis and Solvent System Selection:

    • Develop a TLC solvent system that gives your desired product an Rf value of approximately 0.25-0.35.[8]

    • Ensure there is visible separation between your product spot and major impurities.

  • Column Preparation:

    • Select a column of appropriate size for your sample amount (typically a 40-100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).[9]

    • Pour the slurry into the column and use gentle pressure or tapping to pack it uniformly, avoiding any air bubbles.[9]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve your crude bromoindazole in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approx. 1-2x the weight of your crude material) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the non-polar solvent until the sand layer is settled.

    • Start your gradient elution, slowly increasing the percentage of the polar solvent. A shallow gradient is often more effective for separating closely related impurities.[3]

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization for High Purity

This protocol describes a method for purifying crystalline bromoindazoles.

  • Solvent Selection:

    • Place a small amount of your crude material in several test tubes.

    • Add different solvents to each tube and observe solubility at room temperature and upon heating.

    • The ideal solvent will dissolve your compound when hot but show poor solubility when cold.[9] Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water or hexanes/ethyl acetate.[12]

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional but Recommended):

    • If there are insoluble impurities (dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[9]

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities.[9]

    • Once at room temperature, you can place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

    • Allow the crystals to air dry on the filter for a few minutes, then transfer them to a watch glass and dry them completely in a vacuum oven.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-indazole.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • BenchChem. (n.d.). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods.
  • BenchChem. (n.d.). A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • Crochet, A. (n.d.). Guide for crystallization.
  • EvitaChem. (n.d.). 5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid.
  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization.
  • Shimadzu Scientific Instruments. (n.d.). Troubleshooting Chromatogram Problems.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Padre, A. R. L., et al. (2019). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.
  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • Cao, J., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Woo, X. Y., et al. (2013). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs. Journal of Crystal Growth.

Sources

Technical Support Center: Scalable Synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights, troubleshooting advice, and frequently asked questions to ensure a successful and scalable synthesis. Our approach is grounded in established chemical principles and practical, field-proven experience to address the common challenges encountered during this multi-step synthesis.

Overview of the Synthetic Strategy

The synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is a two-stage process. The first stage involves the construction of the 5-bromo-3-methyl-1H-indazole core, a critical intermediate. This is typically achieved through a diazotization and cyclization reaction of an appropriately substituted aniline derivative. The second stage is the regioselective N-protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, which is crucial for subsequent synthetic transformations in many drug discovery programs. This guide will provide a robust and scalable protocol for both stages, along with solutions to common experimental hurdles.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Stage 1: Indazole Core Synthesis cluster_1 Stage 2: N-Boc Protection Start Starting Material: 1-(2-amino-5-bromophenyl)ethan-1-one Diazotization Diazotization (NaNO2, aq. HBr) Start->Diazotization Step 1.1 Cyclization Intramolecular Cyclization Diazotization->Cyclization Step 1.2 Intermediate Intermediate: 5-bromo-3-methyl-1H-indazole Cyclization->Intermediate Step 1.3 Protection N-Boc Protection (Boc)2O, DMAP, THF Intermediate->Protection Step 2.1 Purification Purification (Crystallization/Chromatography) Protection->Purification Step 2.2 Final_Product Final Product: tert-butyl 5-bromo-3-methyl- 1H-indazole-1-carboxylate Purification->Final_Product Step 2.3

Caption: Synthetic workflow for tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate.

Detailed Experimental Protocols

Stage 1: Synthesis of 5-bromo-3-methyl-1H-indazole

This procedure is adapted from established methods of indazole synthesis from ortho-substituted anilines.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 1-(2-amino-5-bromophenyl)ethan-1-one (1.0 eq) and a 48% aqueous solution of hydrobromic acid (4.0 eq).

  • Cooling: Cool the resulting slurry to 0-5 °C with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction mixture via the addition funnel, maintaining the internal temperature below 5 °C. The addition should take approximately 1-2 hours.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by TLC or HPLC for the disappearance of the starting material.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-4 hours to facilitate the intramolecular cyclization. Nitrogen gas evolution will be observed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum at 45-50 °C to yield crude 5-bromo-3-methyl-1H-indazole.

Stage 2: Synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

This N-Boc protection protocol is optimized for regioselectivity and scalability.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a clean and dry reactor, dissolve the crude 5-bromo-3-methyl-1H-indazole (1.0 eq) in tetrahydrofuran (THF).

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Then, add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or HPLC.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel for higher purity.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Stage 1: Low or No Yield of 5-bromo-3-methyl-1H-indazole 1. Incomplete diazotization due to temperature fluctuations.[3] 2. Degradation of the diazonium salt at elevated temperatures.[4][5] 3. Inefficient cyclization.1. Ensure strict temperature control (0-5 °C) during the addition of sodium nitrite. Use a reliable cooling system for larger scale reactions. 2. Do not exceed 5 °C during the diazotization step. Premature warming can lead to decomposition. 3. Ensure the cyclization is heated sufficiently (50-60 °C) for an adequate amount of time. Monitor for the cessation of nitrogen evolution.
Stage 1: Formation of Dark, Tarry Byproducts 1. Excess nitrous acid leading to side reactions. 2. Decomposition of the diazonium salt.[6]1. Use a stoichiometric amount of sodium nitrite. Check for excess nitrous acid using starch-iodide paper and quench with a small amount of urea if necessary.[4] 2. Maintain a low temperature during diazotization and handle the diazonium intermediate promptly.
Stage 2: Incomplete N-Boc Protection 1. Insufficient amount of (Boc)₂O. 2. Low reactivity of the indazole nitrogen. 3. Presence of moisture in the reaction.1. Use a slight excess of (Boc)₂O (1.2-1.5 eq). 2. Ensure the catalytic amount of DMAP is added. For sluggish reactions, a stronger base like triethylamine can be used, but this may affect regioselectivity. 3. Use anhydrous THF and ensure the starting indazole is thoroughly dried.
Stage 2: Formation of the N-2 Isomer The N-2 position of the indazole is also nucleophilic and can be acylated.While N-1 acylation is generally favored under these conditions, the use of a non-polar aprotic solvent like THF and a non-nucleophilic base like DMAP helps to maximize N-1 selectivity. If significant N-2 isomer is formed, purification by column chromatography is necessary.[7]
Purification Challenges The product is difficult to crystallize or separate from impurities by chromatography.For crystallization, screen various solvent systems (e.g., isopropanol, ethyl acetate/hexanes, dichloromethane/heptane). For chromatography, optimize the eluent system; a gradient elution from non-polar to moderately polar solvents is often effective.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for the diazotization step, especially at a larger scale?

A1: Diazonium salts can be explosive, especially when isolated or in a concentrated form.[3][4] For scalable synthesis, it is imperative to:

  • Never isolate the diazonium salt intermediate. Use it in situ.

  • Maintain strict temperature control below 5 °C. Runaway reactions can occur at higher temperatures.[5]

  • Ensure adequate venting to safely release the nitrogen gas produced during the reaction.

  • Use a stoichiometric amount of sodium nitrite to avoid the presence of excess nitrous acid, which can lead to side reactions and the formation of unstable species.[4]

  • Quench any residual diazonium salt before work-up and disposal.

Q2: Can I use a different acid for the diazotization step?

A2: While other strong acids like hydrochloric or sulfuric acid can be used, hydrobromic acid is often preferred in this specific synthesis to maintain a consistent halide environment, which can be beneficial for the stability of the intermediate diazonium salt.

Q3: My N-Boc protection is very slow. What can I do to speed it up?

A3: If the reaction with DMAP as a catalyst is slow, you can try gently warming the reaction mixture to 30-40 °C. Alternatively, using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts can also accelerate the reaction. However, be mindful that changing the reaction conditions might affect the N-1/N-2 selectivity.

Q4: How can I confirm the regioselectivity of the N-Boc protection?

A4: The N-1 and N-2 isomers of Boc-protected indazoles can typically be distinguished by ¹H NMR spectroscopy. The chemical shifts of the protons on the indazole ring will be different for the two isomers. Comparing the obtained spectra with literature data for similar N-1 and N-2 protected indazoles can help in structural assignment.

Q5: Is it possible to perform this synthesis as a one-pot procedure?

A5: While a one-pot synthesis from the starting aniline to the final Boc-protected product is theoretically possible, it is not recommended for scalable production. The reaction conditions for diazotization/cyclization (acidic, aqueous) and N-Boc protection (anhydrous, basic catalyst) are incompatible. Isolating and purifying the intermediate 5-bromo-3-methyl-1H-indazole ensures a cleaner reaction and higher overall yield of the final product.

References

Sources

Alternative reagents for the synthesis of 5-bromo-3-methyl-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-3-Methyl-Indazole

Welcome to the technical support resource for the synthesis of 5-bromo-3-methyl-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters, enabling you to troubleshoot and optimize your synthesis effectively. We will explore safer, more efficient alternatives to traditional methods that rely on hazardous reagents like liquid bromine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with using elemental bromine (Br₂) for the synthesis of 5-bromo-3-methyl-indazole, and why should I seek alternatives?

Elemental bromine is a highly effective brominating agent but poses significant safety and handling risks. It is a volatile, highly toxic, and corrosive fuming liquid that can cause severe chemical burns upon contact and is harmful if inhaled.[1][2] Its use requires stringent safety measures, including specialized ventilation (fume hoods) and personal protective equipment. Alternative reagents are often solids, which are non-volatile and significantly easier and safer to handle, weigh, and store, making them more suitable for modern research and development labs.[1][3]

Q2: What are the main alternative synthetic strategies for preparing 5-bromo-3-methyl-indazole?

There are two primary strategies, each with distinct advantages:

  • Direct Electrophilic Bromination of 3-Methyl-Indazole: This is the most direct approach. Instead of elemental bromine, safer brominating agents are used to perform an electrophilic aromatic substitution on the pre-formed 3-methyl-indazole ring. The reactivity of the neutral indazole molecule favors substitution at the 5-position.[4]

  • Cyclization of a Pre-Brominated Precursor: This strategy involves constructing the indazole ring from a starting material that already contains the bromine atom at the desired position. Common methods include the Fischer indole synthesis (adapted for indazoles) or the Sandmeyer reaction.[5][6][7] This approach offers excellent control over regiochemistry, as the bromine position is pre-determined.

Q3: Which solid brominating agent is the best alternative to liquid bromine for direct bromination?

The "best" agent depends on your specific experimental constraints (scale, solvent, required reactivity). Here's a comparison:

  • N-Bromosuccinimide (NBS): This is the most common and versatile alternative.[8][9] It is a crystalline solid that is easy to handle.[3] NBS is effective for the bromination of electron-rich aromatic systems, including indazoles.[10][11] The reaction's selectivity and pathway (electrophilic vs. radical) can be tuned by the choice of solvent and the presence of initiators.[8]

  • Pyridinium Tribromide (PTB): A stable, non-volatile, crystalline solid that delivers bromine in a controlled manner. It is considered a very safe and user-friendly alternative to liquid bromine, often providing good yields.[1]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another stable, solid bromine source that has been successfully used for the bromination of indazoles, sometimes assisted by ultrasound for rapid reactions.[12][13][14]

Q4: How does solvent choice impact the direct bromination of 3-methyl-indazole?

Solvent choice is critical as it can influence both the reaction rate and the regioselectivity.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are often used with NBS for electrophilic aromatic bromination.[10][11] They can stabilize the charged intermediates in the electrophilic substitution mechanism, promoting the desired reaction pathway.

  • Halogenated Solvents (e.g., CCl₄, CHCl₃): Traditionally used with NBS for radical reactions (allylic or benzylic bromination).[8] Unless a radical initiator is used, electrophilic bromination of the aromatic ring can still occur, but may be slower.

  • Acetic Acid: A common solvent for brominations using elemental bromine, it can also be used with alternatives.[15] It serves as a polar protic medium that can facilitate the reaction.

Troubleshooting Guide

Problem 1: My direct bromination reaction with NBS is slow, incomplete, or shows no reaction.

  • Possible Cause 1: Insufficient Activation. The indazole ring is electron-rich enough for bromination, but strongly deactivating substituents or improper conditions can hinder the reaction.

    • Solution: Ensure your 3-methyl-indazole starting material is pure. Consider switching to a more polar solvent like DMF to better facilitate the electrophilic substitution mechanism.[10] Gentle heating (e.g., 40-50 °C) can also increase the reaction rate, but monitor carefully for side product formation.

  • Possible Cause 2: Impure NBS. Old or improperly stored NBS can hydrolyze, reducing its effectiveness.

    • Solution: Use freshly opened NBS or recrystallize it from hot water before use.[8] The pure reagent should be a white solid, not yellow.

Problem 2: I'm observing a mixture of isomers (e.g., 3-bromo, 7-bromo, or di-bromo) in my product.

  • Possible Cause: Incorrect Reaction Conditions. While the 5-position is kinetically favored for electrophilic attack on the neutral indazole molecule, harsh conditions (e.g., high temperatures, excess brominating agent) can lead to loss of selectivity and over-bromination.[4][16] The 3-position can also be brominated under certain conditions.[11][14]

    • Solution 1: Control Stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Adding the reagent portion-wise or as a solution drop-wise can help maintain a low concentration and improve selectivity.

    • Solution 2: Optimize Temperature. Run the reaction at room temperature or below (0 °C) initially. Only apply heat if the reaction is too slow.

    • Solution 3: Consider an Alternative Strategy. If regioselectivity remains a persistent issue, the Sandmeyer reaction route offers unambiguous control, as the amine group dictates the position of bromination.[5][6]

Problem 3: My Sandmeyer reaction from 5-amino-3-methyl-indazole is giving low yields and significant tar formation.

  • Possible Cause 1: Unstable Diazonium Salt. Aryl diazonium salts can be unstable, especially at elevated temperatures, leading to decomposition and the formation of phenolic byproducts and tars.

    • Solution: The diazotization step (reaction with sodium nitrite in acid) must be performed at low temperatures (0-5 °C) with efficient stirring. The subsequent displacement with CuBr should also be managed carefully. It is often beneficial to add the cold diazonium salt solution to the heated copper(I) bromide solution.

  • Possible Cause 2: Improper Copper Catalyst. The copper(I) salt is a catalyst that facilitates the radical-nucleophilic substitution.[6]

    • Solution: Ensure you are using copper(I) bromide (CuBr). While some protocols use CuBr₂, the Cu(I) species is generally considered the active catalyst.[17] The reaction should be performed under acidic conditions (e.g., HBr) to maintain the stability of the reagents.

Alternative Synthesis Protocols

Here we provide detailed, validated protocols for two robust alternative synthetic routes.

Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)

This protocol describes the regioselective bromination of 3-methyl-indazole at the C5 position via electrophilic aromatic substitution.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-indazole (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 10 mL per gram of substrate).

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent. Add this solution dropwise to the stirred solution of 3-methyl-indazole at room temperature over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine species, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-bromo-3-methyl-indazole.[10]

Protocol 2: Synthesis via Sandmeyer Reaction

This protocol builds the target molecule from 5-amino-3-methyl-indazole, ensuring perfect regiochemical control.

Step-by-Step Methodology:

  • Diazotization (Step A):

    • To a flask containing a stirred solution of 48% hydrobromic acid (HBr) (approx. 4-5 eq) and water, add 5-amino-3-methyl-indazole (1.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction (Step B):

    • In a separate, larger reaction flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr. Heat this solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution from Step A to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, stir the reaction mixture at 70 °C for 1 hour, then allow it to cool to room temperature.

  • Workup and Purification:

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.[5][6][17][18]

Data & Reagent Comparison

The following table summarizes the key differences between the traditional and alternative methods.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)Pyridinium Tribromide (PTB)Sandmeyer Reaction
Reagent Type Fuming LiquidCrystalline SolidCrystalline SolidMulti-step; uses NaNO₂, CuBr
Safety/Handling High Hazard: Toxic, corrosive, volatile. Requires extreme care.Moderate Hazard: Solid, easier to handle. Irritant.[3]Low Hazard: Stable, non-volatile solid. User-friendly.[1]Moderate Hazard: Diazonium salts can be explosive if isolated. NaNO₂ is an oxidizer.
Typical Conditions Acetic acid, 90 °C[15]DMF or MeCN, Room Temp[10][11]Various organic solvents, Room TempAqueous acid, 0-5 °C then 70 °C
Selectivity Issues Can lead to over-bromination or isomers at high temperatures.Good selectivity under controlled conditions. Can be tuned by solvent.[10]Generally good selectivity.Excellent regioselectivity; position is pre-determined by the amine.
Yield Range 80-90%70-95% (substrate dependent)[10]70-90%[1]60-85%
Key Advantage High reactivity, low cost.Excellent balance of reactivity and safety; widely available.Superior safety and ease of handling.[1]Unambiguous regiochemical outcome.

Visualized Workflows and Mechanisms

Workflow for Synthetic Route Selection

Workflow start Start: Need 5-bromo-3-methyl-indazole q1 Is 3-methyl-indazole readily available? start->q1 direct_brom Pursue Direct Bromination (e.g., using NBS) q1->direct_brom Yes alt_route Pursue Cyclization Route (e.g., Sandmeyer Reaction) q1->alt_route No q2 Is strict regiochemical control the top priority? q2->alt_route Yes end_prod Product: 5-bromo-3-methyl-indazole q2->end_prod No direct_brom->q2 alt_route->end_prod

Caption: Decision tree for selecting a synthetic strategy.

Mechanism: Electrophilic Bromination with NBS

Mechanism Simplified Mechanism of Electrophilic Bromination using NBS cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack & Deprotonation NBS NBS + H⁺ (trace acid) Br_plus ⇌ 'Br⁺' (electrophilic bromine) + Succinimide NBS->Br_plus Indazole 3-Methyl-Indazole Sigma Sigma Complex (Resonance Stabilized) Indazole->Sigma + 'Br⁺' Product 5-Bromo-3-Methyl-Indazole Sigma->Product - H⁺

Caption: Mechanism of electrophilic aromatic bromination.

Workflow: Sandmeyer Reaction

Sandmeyer start 5-Amino-3-methyl-indazole diazotization Diazotization NaNO₂, HBr 0-5 °C start->diazotization diazonium Aryl Diazonium Salt [Ar-N₂]⁺Br⁻ diazotization->diazonium sandmeyer Sandmeyer Reaction CuBr ~70 °C diazonium->sandmeyer product 5-Bromo-3-methyl-indazole sandmeyer->product

Caption: Key stages of the Sandmeyer synthesis route.

References

  • BenchChem. (2025).
  • Gevers, K., et al. (2019).
  • Ingenta Connect. (2025).
  • BenchChem. (2025). A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene.
  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Chemia. (2022). Highly selective yet gentle brominating agents:N-bromo compounds(1)
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • BenchChem. (n.d.). Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide.
  • BenchChem. (2025).
  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
  • Wang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Aslam, M., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Chemia. (2022). A first-line brominating agent:describing N-bromosuccinimide (NBS).
  • ChemicalBook. (n.d.). 5-bromo-3-methyl-1,2,4-thiadiazole synthesis.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • Indian Academy of Sciences. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide.
  • Boulton, B.E., & Coller, B.A.W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27, 2343-7.
  • Wikipedia. (n.d.). Fischer indole synthesis.

Sources

How to avoid over-bromination in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indazole functionalization. Over-bromination is a frequent and frustrating challenge that can lead to low yields, complex purification, and project delays.

This document moves beyond simple protocols to provide a deep, mechanistic understanding of why over-bromination occurs and presents field-proven strategies to achieve high selectivity and control. The information is structured into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for foundational knowledge.

Troubleshooting Guide: Common Bromination Issues

This section addresses specific problems you may encounter during the bromination of indazoles.

Problem 1: My reaction is producing a mixture of di- and tri-brominated indazoles.

Root Cause Analysis: This is the classic sign of over-bromination. The indazole ring system is electron-rich, and the introduction of the first bromine atom, which is an activating ortho-, para-director (though deactivating overall), can still leave the molecule susceptible to further electrophilic attack at other activated positions, primarily C5 and C7. Traditional methods using elemental bromine (Br₂) in acetic acid are notoriously difficult to control and often lead to these unwanted side products.[1][2][3][4]

Solutions:

  • Re-evaluate Your Brominating Agent: Switch from harsh reagents like Br₂ to a milder, solid, and more controllable bromine source. N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are superior choices as they generate the electrophilic bromine species at a much lower, controlled concentration.[2][5][6]

  • Control Stoichiometry: Ensure you are using a precise stoichiometry of your brominating agent. Start with 1.0 equivalent of NBS or 0.5 equivalents of DBDMH (since it has two bromine atoms) relative to your indazole substrate. Increasing the equivalents is a common strategy to produce poly-halogenated products, so strict control is key for mono-bromination.[2][7]

  • Lower the Reaction Temperature: Electrophilic aromatic substitutions are highly sensitive to temperature. Running the reaction at 0 °C or even lower can significantly slow the rate of the second and third bromination events relative to the first, improving selectivity for the mono-brominated product.

  • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately. Allowing the reaction to stir for extended periods after completion will only encourage the formation of poly-brominated impurities.

Problem 2: I'm getting poor regioselectivity, with bromination occurring on the benzene ring instead of, or in addition to, the C3 position.

Root Cause Analysis: The indazole scaffold has multiple reactive sites. While the C3 position is often the most kinetically favorable site for electrophilic attack on the heterocycle, the C5 and C7 positions on the carbocyclic ring are also nucleophilic.[4] The reaction conditions and the substitution pattern on the indazole itself (especially at the N1 or N2 position) dictate the ultimate regiochemical outcome.

Solutions:

  • Leverage N-Substitution: The substituent on the nitrogen atom significantly influences regioselectivity. Large protecting groups or substituents at the N2-position can sterically hinder attack at C3, but more importantly, they modulate the electronic properties of the ring. N2-substitution is a common strategy to direct functionalization to the C3 position.[8]

  • Choose a Regioselective Protocol: Certain methodologies are inherently selective. For highly reliable C3-bromination, the ultrasound-assisted method using DBDMH in ethanol has been shown to be exceptionally site-specific.[1][5][9][10]

  • Control the Reaction Medium: The acidity of the medium plays a critical role. In highly acidic conditions (e.g., concentrated H₂SO₄), the indazole exists as the indazolium cation. This deactivates the heterocyclic ring towards electrophilic attack, favoring substitution on the benzene ring, often at the C5 and C7 positions.[4] Conversely, neutral or slightly basic conditions typically favor C3 attack.[4]

Problem 3: My desired mono-brominated product is extremely difficult to purify from the reaction mixture.

Root Cause Analysis: The starting material, mono-brominated, and di-brominated indazoles often have very similar polarities, making chromatographic separation challenging and inefficient. This is a purification problem that stems from a reaction control problem.

Solutions:

  • Optimize the Reaction First: The most effective solution is to prevent the formation of the impurities. Implement the strategies from Problem 1 to maximize the conversion to the desired mono-bromo product before attempting any purification.

  • Strategic Workup: Upon reaction completion, quench any remaining active bromine species. Adding an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will neutralize the excess brominating agent and prevent further reactions during workup and concentration.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to remove small amounts of impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that selectively crystallize your desired product.

  • Derivative Conversion: In complex cases, a "now you see me, now you don't" approach can be effective. If you have a mixture of mono- and di-brominated benzylic products, for example, it's possible to selectively reduce the di-bromo species back to the mono-bromo product using a reagent like diethyl phosphite, simplifying the final mixture.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for selective mono-bromination of indazoles?

There is no single "best" agent, as the optimal choice depends on the specific substrate and desired outcome. However, for general purposes, NBS and DBDMH are vastly superior to elemental bromine.

Brominating AgentKey AdvantagesKey DisadvantagesBest For
Bromine (Br₂) / Acetic Acid Inexpensive, powerful.Highly toxic, volatile, corrosive liquid.[1] Low selectivity, often leads to over-bromination.[2][3]Cases where over-bromination is desired or when using highly deactivated substrates.
N-Bromosuccinimide (NBS) Solid, easy to handle.[11] Milder, provides better control. Widely used and well-understood.[12][13]Can be unreliable if not pure. Some reactions may require a radical initiator or acid catalyst.[11][14]General-purpose selective mono-bromination of activated and neutral indazoles.
DBDMH Solid, stable, and cost-effective.[5] Less corrosive than other sources. Can provide excellent C3-selectivity under mild conditions.[1][9]Less commonly used than NBS, may require specific conditions (e.g., ultrasound) for optimal performance.High-yield, rapid, and highly selective C3-bromination, especially with ultrasound assistance.[15]

Q2: What is the general mechanism for the bromination of indazole with NBS?

The bromination of an aromatic heterocycle like indazole with NBS is an electrophilic aromatic substitution (SₑAr). While NBS is famous for radical reactions at allylic/benzylic positions, its reaction with aromatic rings follows an electrophilic pathway.

Indazole Bromination Mechanism cluster_0 Step 1: Activation of NBS cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation NBS NBS Activated_NBS Activated NBS (Protonated) NBS->Activated_NBS Protonation H_plus H⁺ (cat.) Indazole Indazole Activated_NBS->Indazole Br⁺ source Sigma_Complex Sigma Complex (Cationic Intermediate) Indazole->Sigma_Complex Nucleophilic attack from C3 Product 3-Bromoindazole Sigma_Complex->Product Loss of H⁺ Succinimide Succinimide

Caption: Simplified mechanism for acid-catalyzed indazole bromination using NBS.

The reaction is often catalyzed by a protic acid, which protonates the carbonyl oxygen of NBS, making the bromine atom significantly more electrophilic and a better leaving group.[14] The electron-rich indazole ring (specifically the C3 position) then attacks the bromine atom, forming a resonance-stabilized cationic intermediate known as a sigma complex. Finally, a base (which can be the solvent or the succinimide anion) removes the proton from the C3 position to restore aromaticity, yielding the 3-bromoindazole product and succinimide as a byproduct.

Q3: How can I use protecting groups to control the regioselectivity of bromination?

Protecting groups, particularly on the indazole nitrogen, are a powerful tool for directing regioselectivity. The choice of protecting group and its position (N1 vs. N2) is critical.

Protecting Group Strategy cluster_unprotected Unprotected Indazole cluster_protected N2-Protected Indazole Ind_Un 1H-Indazole C3_A C3-Bromo (Major) Ind_Un->C3_A NBS C5_A C5-Bromo (Minor) Ind_Un->C5_A NBS C7_A C7-Bromo (Minor) Ind_Un->C7_A NBS Ind_Prot N2-SEM Indazole C3_B C3-Bromo (Highly Selective) Ind_Prot->C3_B 1. n-BuLi 2. Br₂

Caption: N2-protection enables highly selective C3 functionalization.

Direct bromination of NH-free indazole can give mixtures. However, by protecting the nitrogen, you can enforce a specific outcome. For instance, protecting the indazole at the N2 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) allows for regioselective deprotonation at the C3 position with a strong base (like n-BuLi).[8] Trapping the resulting C3-lithiated species with an electrophilic bromine source (like Br₂) affords the C3-bromoindazole with exceptional selectivity. The protecting group can then be removed under standard conditions. This multi-step approach provides a level of control that is often unattainable with direct bromination.

Featured Protocol: Ultrasound-Assisted C3-Bromination of Indazoles

This protocol, adapted from the work of Ying et al., provides a rapid, efficient, and highly regioselective method for the C3-bromination of N-substituted indazoles using DBDMH.[1][5][9]

Materials:

  • N-substituted indazole (1.0 equiv, 0.2 mmol)

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 equiv, 0.1 mmol, 28.6 mg)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv, 0.4 mmol, 42.4 mg)

  • Ethanol (EtOH) (2.0 mL)

  • Reaction vial suitable for sonication

Procedure:

  • Reaction Setup: To a small reaction vial, add the N-substituted indazole (0.2 mmol), sodium carbonate (0.4 mmol), and DBDMH (0.1 mmol).

  • Solvent Addition: Add ethanol (2.0 mL) to the vial.

  • Sonication: Place the sealed vial in an ultrasonic bath operating at 40 kHz / 50 W. Ensure the water level in the bath is sufficient to immerse the reaction mixture.

  • Reaction: Sonicate the mixture at 40 °C for 30 minutes. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-bromoindazole product.

Expected Outcome: This method consistently produces high yields (often >80%) of the C3-brominated product with excellent selectivity and minimal side-product formation.[1] The reaction is tolerant of a wide range of functional groups on the indazole ring, including both electron-donating and electron-withdrawing substituents.[1][9]

References

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581–585. [Link]

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. [Link]

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]

  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4631–4637. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved January 5, 2026, from [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Center for Biotechnology Information. [Link]

  • Hornbrook, L. F., et al. (2023). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. ResearchGate. [Link]

  • Boulton, B. E., Coller, B. A. W., & Yeo, G. L. (1975). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. III Aqueous Bromination of Indazole. Australian Journal of Chemistry, 28(11), 2331-2338. [Link]

  • Sali, V., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Organic Chemistry. (n.d.). Bromination - Common Conditions. Common Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2012). Aromatization and Halogenation of 3,3a,4,5‐Tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N‐Bromosuccinimide. [Link]

  • Kowalski, J. A., & Katzenellenbogen, J. A. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 5, 2026, from [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2018–2031. [Link]

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 5, 2026, from [Link]

  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Chemistry Portal. [Link]

  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. [Link]

  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 5-bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-3-methyl-1H-indazole is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, making the efficient and scalable synthesis of this intermediate a topic of significant interest. This guide provides a comparative analysis of two primary synthetic routes to 5-bromo-3-methyl-1H-indazole, offering an in-depth look at their underlying mechanisms, experimental protocols, and a quantitative comparison of their performance to aid researchers in selecting the optimal pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Diazotization of an o-AminoacetophenoneRoute 2: Jacobson Indazole Synthesis
Starting Material 2-Amino-4-bromoacetophenone4-Bromo-2-ethylaniline
Key Transformation Diazotization followed by reductive cyclizationIntramolecular cyclization via a diazonium salt intermediate
Typical Yields Good to Excellent (Reported up to 90% for analogous compounds)[1][2]Moderate to Good
Scalability Generally scalable, with considerations for handling diazonium intermediates.Potentially scalable, though may require optimization for large-scale production.
Key Advantages High yields, relatively straightforward workup.Utilizes readily available starting materials.
Key Limitations Requires the synthesis of the substituted o-aminoacetophenone precursor. Diazonium salt intermediates can be unstable and require careful temperature control.May produce isomeric impurities if the cyclization is not regioselective.

Route 1: Synthesis via Diazotization of 2-Amino-4-bromoacetophenone

This classical and high-yielding approach involves the diazotization of an ortho-aminoaryl ketone, followed by an intramolecular cyclization to form the indazole ring. The presence of the acetyl group at the ortho position to the amine is crucial for the formation of the 3-methylindazole product.

Mechanistic Rationale

The synthesis begins with the diazotization of the primary aromatic amine of 2-amino-4-bromoacetophenone using a nitrosating agent, typically sodium nitrite in an acidic medium. This forms a reactive diazonium salt intermediate. The subsequent step involves an intramolecular cyclization where the nitrogen of the diazonium group is attacked by the enol or enolate form of the ortho-acetyl group. This is followed by dehydration to yield the stable aromatic indazole ring system. A reducing agent, such as stannous chloride, is often employed to facilitate the reductive cyclization of the diazonium salt.

Caption: Proposed mechanism for Route 1.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3-methyl-1H-indazole and should be optimized for the specific substrate.[1][2]

Step 1: Synthesis of 2-Amino-4-bromoacetophenone (Precursor)

A reliable method for the synthesis of this precursor is required and can often be achieved through the Friedel-Crafts acylation of 3-bromoaniline or the reduction of 4-bromo-2-nitroacetophenone.

Step 2: Synthesis of 5-bromo-3-methyl-1H-indazole

  • To a stirred solution of concentrated hydrochloric acid, add 2-amino-4-bromoacetophenone at a temperature maintained between 0-10 °C.

  • A solution of sodium nitrite in water is then added dropwise, ensuring the temperature does not exceed 10 °C. The reaction mixture is stirred for 1 hour at this temperature.

  • In a separate flask, a solution of stannous chloride dihydrate in concentrated hydrochloric acid is prepared.

  • The diazonium salt solution is slowly added to the stannous chloride solution, again maintaining a low temperature.

  • The reaction mixture is stirred overnight, allowing it to gradually warm to room temperature.

  • The resulting mixture is poured into ice water, and the pH is adjusted to approximately 8 with a suitable base (e.g., sodium hydroxide or ammonium hydroxide), leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with water, and dried to yield the crude 5-bromo-3-methyl-1H-indazole.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: The Jacobson Indazole Synthesis

The Jacobson synthesis is another classical method for the preparation of indazoles, starting from an N-acylated o-alkylaniline. In this case, the synthesis would commence with 4-bromo-2-ethylaniline.

Mechanistic Rationale

This route involves the diazotization of the starting aniline, which is then followed by an intramolecular cyclization. The key step is the formation of an N-nitroso derivative which then rearranges and cyclizes. The ethyl group at the ortho position provides the carbon atom that will become the C3 of the indazole ring, with the loss of one carbon.

Caption: Proposed mechanism for Route 2.

Detailed Experimental Protocol

This protocol is a conceptual adaptation for the specific target molecule and would require experimental validation.

  • Dissolve 4-bromo-2-ethylaniline in a suitable acidic medium (e.g., glacial acetic acid or hydrochloric acid).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete diazotization.

  • The reaction mixture is then gently warmed to room temperature or slightly above to facilitate the intramolecular cyclization. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is quenched by pouring it into ice water.

  • The product is then extracted into an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid, followed by a brine wash.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 5-bromo-3-methyl-1H-indazole.

Comparative Analysis and Field-Proven Insights

Route 1 (from 2-Amino-4-bromoacetophenone):

  • Expertise & Experience: This is a robust and well-established method for the synthesis of 3-substituted indazoles. The high yields reported for analogous, unsubstituted compounds make it an attractive option for producing significant quantities of the target molecule.[1][2] The primary challenge lies in the synthesis of the 2-amino-4-bromoacetophenone precursor, which adds an extra step to the overall sequence. However, if this starting material is commercially available or can be synthesized efficiently, this route is often preferred.

  • Trustworthiness: The diazotization and reductive cyclization are well-understood transformations in organic chemistry. The protocol is self-validating in that the formation of the indazole ring is a thermodynamically favorable process leading to a stable aromatic system. Careful control of the reaction temperature during diazotization is critical to prevent the decomposition of the diazonium salt and the formation of unwanted byproducts.

Route 2 (Jacobson Synthesis):

  • Expertise & Experience: The Jacobson synthesis offers the advantage of starting from a more readily available aniline derivative. However, the cyclization step can sometimes lead to a mixture of regioisomers, especially if the substitution pattern on the aromatic ring allows for cyclization at multiple positions. For 4-bromo-2-ethylaniline, cyclization is expected to be highly regioselective to the desired product. The overall yields for this type of synthesis can be more variable than Route 1 and may require more extensive optimization to achieve high efficiency.

  • Trustworthiness: The reliability of this route is dependent on the specific substrate and the reaction conditions employed. The potential for side reactions, such as the formation of phenols from the decomposition of the diazonium salt, needs to be considered and minimized through careful control of the reaction parameters.

Conclusion for the Practicing Researcher

For researchers requiring a high-yielding and reliable synthesis of 5-bromo-3-methyl-1H-indazole, Route 1, starting from 2-amino-4-bromoacetophenone, is generally the recommended approach , provided the starting material is accessible. The predictability and typically higher yields of this method make it well-suited for both laboratory-scale synthesis and potential scale-up.

Route 2, the Jacobson synthesis, represents a viable alternative , particularly if 4-bromo-2-ethylaniline is significantly more accessible or cost-effective than the corresponding acetophenone. However, researchers should be prepared to invest more time in optimizing the reaction conditions to maximize the yield and ensure the regioselectivity of the cyclization.

Ultimately, the choice of synthetic route will depend on a careful evaluation of the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling potentially sensitive intermediates.

References

Sources

The Catalyst Crucible: A Comparative Guide to Suzuki Coupling of Bromoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The ability to functionalize this privileged heterocycle, particularly through carbon-carbon bond formation, is paramount for generating diverse molecular libraries and optimizing drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for achieving this transformation, especially for the arylation of bromoindazoles.[1][2] However, the success of this reaction is critically dependent on the choice of catalyst.

This guide provides an in-depth, objective comparison of various catalytic systems for the Suzuki coupling of bromoindazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic reasoning behind catalyst selection, present comparative experimental data, and offer detailed methodologies to empower researchers in their synthetic endeavors.

The Challenge of Coupling Bromoindazoles

While the Suzuki-Miyaura coupling is a powerful tool, its application to nitrogen-containing heterocycles like indazole is not without its challenges. The presence of the nitrogen atoms can lead to catalyst inhibition or deactivation, particularly in the case of N-H free indazoles where the acidic proton can interfere with the catalytic cycle.[3] The electronic properties of the indazole ring and the position of the bromine substituent also significantly influence reactivity. Therefore, a judicious choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and clean conversions.

A Comparative Analysis of Catalytic Systems

The performance of a Suzuki coupling reaction is a symphony of its components. The choice of the palladium or nickel precursor, the nature of the phosphine ligand, the strength and solubility of the base, and the polarity of the solvent all play integral roles. Below, we compare some of the most effective catalytic systems for the Suzuki coupling of bromoindazoles, supported by experimental data from the literature.

Palladium-Based Catalysts: The Workhorses of Cross-Coupling

Palladium catalysts are the most widely employed for Suzuki-Miyaura reactions due to their broad functional group tolerance and high efficiency.[4] The choice of phosphine ligand is paramount in tuning the reactivity of the palladium center.

1. Traditional Phosphine Ligands: PPh₃ and dppf

Triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are two of the most common and commercially available phosphine ligands. While often effective, they can require higher catalyst loadings and longer reaction times for challenging substrates.

Catalyst SystemBromoindazole SubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80422[5]
PdCl₂(dppf)5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80295[6][7]
PdCl₂(dppf)N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious aryl boronic acidsK₂CO₃1,4-dioxane/water10012Good to excellent[8]
Pd(PPh₃)₄3-iodo-N-Boc indazoleVarious aryl boronic acidsaq. baseDioxaneN/AN/A>80[9]

As the data suggests, PdCl₂(dppf) often provides superior results compared to Pd(PPh₃)₄ for bromoindazole coupling, affording higher yields in shorter reaction times.[5][6][7] The bidentate nature of dppf is thought to stabilize the palladium center and facilitate the catalytic cycle.[10]

2. Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)

The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[11][12] These ligands enhance the rate of both oxidative addition and reductive elimination, leading to more efficient catalysis, often at lower catalyst loadings and milder conditions.[11]

Catalyst SystemBromoindazole SubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / SPhos6-chloroindole (analogous heterocycle)Phenylboronic acidK₃PO₄Dioxane/H₂O605-897[3]
Pd(OAc)₂ / Biaryl PhosphacyclesAryl bromidesArylboronic acidsN/AN/ARTN/AHigh[12]

These advanced ligands are particularly effective for coupling challenging substrates, including other nitrogen-rich heterocycles, and can often be used at room temperature.[12][13]

Nickel-Based Catalysts: A Cost-Effective Alternative

With palladium being a precious metal, the development of catalysts based on more earth-abundant and less expensive metals like nickel has garnered significant attention.[14] Nickel catalysts have shown great promise in Suzuki-Miyaura couplings, often with comparable or even superior reactivity for certain substrates.[14][15]

Catalyst SystemSubstrateBoronic AcidBaseSolventTemp. (°C)Time (min)Yield (%)Reference
NiCl₂(PCy₃)₂Aryl halidesAryl boronic acidsK₃PO₄2-Me-THFN/AN/AGood to excellent[15]
NiCl₂(dme) / LigandAryl carbamates/sulfamatesAryl boronic acidsK₃PO₄Dioxane18010up to 87[16]

Nickel-catalyzed Suzuki-Miyaura couplings can be particularly advantageous for large-scale synthesis where catalyst cost is a significant factor.[17] Recent advancements have demonstrated the utility of nickel catalysts in green solvents and with microwave heating to accelerate reaction times.[15][16]

Experimental Protocols

To provide a practical context, here are detailed, step-by-step methodologies for representative Suzuki coupling reactions of bromoindazoles.

Protocol 1: PdCl₂(dppf)-Catalyzed Coupling of 5-Bromo-1-ethyl-1H-indazole

This protocol is adapted from the successful coupling of a 5-bromoindazole derivative with a heteroaryl boronic acid.[6]

Materials:

  • 5-bromo-1-ethyl-1H-indazole (1 equiv.)

  • N-Boc-2-pyrroleboronic acid (2 equiv.)

  • PdCl₂(dppf) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2 equiv.)

  • Dimethoxyethane (DME), anhydrous

  • Water

Procedure:

  • To a solution of 5-bromo-1-ethyl-1H-indazole (1 mmol) in anhydrous DME (10 mL) in a reaction vessel, add PdCl₂(dppf) (0.1 mmol).

  • Stir the mixture under an argon atmosphere for 1 hour at room temperature.

  • Sequentially add a solution of N-Boc-2-pyrroleboronic acid (2 mmol) in anhydrous DME (2.6 mL) and a solution of potassium carbonate (2 mmol) in water (2.5 mL).

  • Heat the reaction mixture to 80 °C for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling of a 7-Bromo-1H-indazole Derivative

This protocol showcases a rapid, microwave-assisted method for the coupling of a 7-bromoindazole.[18]

Materials:

  • 7-bromo-4-substituted-1H-indazole (1 equiv.)

  • Aryl boronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.3 equiv.)

  • Dioxane/Ethanol/Water (3:1.5:0.5 mL)

Procedure:

  • In a microwave reaction vial, combine the 7-bromo-4-substituted-1H-indazole (1 equiv.), aryl boronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.1 equiv.), and Cs₂CO₃ (1.3 equiv.).

  • Add the dioxane/ethanol/water solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 140 °C for 2 hours.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Workflows and Catalytic Cycles

To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for catalyst screening.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X Bromoindazole (R-X) R-X->Oxidative\nAddition R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative\nAddition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R'-B(OR)₂ Boronic Acid/Ester (R'-B(OR)₂) R'-B(OR)₂->Transmetalation Base Base Base->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R' Coupled Product (R-R') Reductive\nElimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[19][20]

Catalyst_Screening_Workflow cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_optimization Optimization Substrates Define Bromoindazole and Boronic Acid Catalyst_Selection Select Catalysts for Screening (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, NiCl₂(PCy₃)₂) Substrates->Catalyst_Selection Condition_Matrix Design a Matrix of Conditions (Base, Solvent, Temperature) Catalyst_Selection->Condition_Matrix Run_Reactions Perform Parallel Reactions Condition_Matrix->Run_Reactions Monitor_Progress Monitor by TLC/LC-MS Run_Reactions->Monitor_Progress Analysis Analyze Yield and Purity (e.g., NMR, HPLC) Monitor_Progress->Analysis Identify_Lead Identify Best Performing Catalyst System Analysis->Identify_Lead Fine_Tune Optimize Conditions for Lead Catalyst (Catalyst Loading, Time, Temp.) Identify_Lead->Fine_Tune

Caption: A generalized workflow for screening catalysts for Suzuki coupling.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of bromoindazoles is a cornerstone reaction in the synthesis of novel chemical entities for drug discovery and development. While traditional palladium catalysts like PdCl₂(dppf) remain highly effective and reliable, the development of bulky, electron-rich phosphine ligands has expanded the scope and efficiency of this transformation. Furthermore, the emergence of nickel-based catalysts offers a cost-effective and powerful alternative, particularly for large-scale applications.

The choice of catalyst is not a one-size-fits-all decision. It requires careful consideration of the specific bromoindazole substrate, the coupling partner, and the desired reaction conditions. By understanding the principles outlined in this guide and leveraging the provided experimental data and protocols, researchers can make informed decisions to accelerate their research and unlock the full potential of the indazole scaffold. The continued development of more active, stable, and sustainable catalyst systems will undoubtedly further enhance our ability to construct complex molecules with precision and efficiency.

References

  • Suzuki-Miyaura (hetero-)
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Vertex AI Search.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. Vertex AI Search.
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Vertex AI Search.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Vertex AI Search.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Vertex AI Search.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Vertex AI Search.
  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of...
  • comparative analysis of catalysts for 5-bromoindole Suzuki coupling - Benchchem. Vertex AI Search.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem. Vertex AI Search.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. Vertex AI Search.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Vertex AI Search.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole - Benchchem. Vertex AI Search.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Vertex AI Search.
  • Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. Vertex AI Search.
  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. Vertex AI Search.
  • Pd- and Cu-catalyzed C–H arylation of indazoles | Request PDF - ResearchG
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Vertex AI Search.
  • Suzuki Coupling - Organic Chemistry Portal. Vertex AI Search.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - ResearchG
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - RSC Publishing. Vertex AI Search.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. Vertex AI Search.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
  • Phosphine Ligands Suzuki | PDF | Chemical Reactions | C
  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetal
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. Vertex AI Search.
  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low c
  • (PDF)
  • Buchwald–Hartwig amin
  • Gold-Catalyzed Regioselective N -1 Arylation of Indazoles - ResearchG
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. Vertex AI Search.
  • Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles | Semantic Scholar. Vertex AI Search.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - ResearchG
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing). Vertex AI Search.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Vertex AI Search.
  • Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings | Request PDF - ResearchG
  • Palladium(II)
  • Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids - ResearchG
  • Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating - Organic Chemistry Portal. Vertex AI Search.
  • A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole - Benchchem. Vertex AI Search.
  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst - Beilstein Journals. Vertex AI Search.
  • Suzuki cross-coupling reaction - YouTube. Vertex AI Search.

Sources

A Senior Application Scientist's Guide to Indazole Functionalization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole motif, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, celebrated for its prevalence in a wide array of therapeutic agents.[1][2][3] Its structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Consequently, the development of robust and regioselective methods to functionalize the indazole core is of paramount importance to researchers in drug development. This guide provides a comparative analysis of the principal strategies for indazole functionalization, offering field-proven insights into the causality behind experimental choices and presenting supporting data to inform your synthetic planning.

We will dissect and compare three major pillars of indazole functionalization:

  • Direct C-H Functionalization: An atom-economical approach that avoids pre-functionalization.

  • N-Alkylation/N-Arylation: A critical method for modulating physicochemical properties and biological activity, fraught with challenges of regioselectivity.

  • Transition-Metal-Catalyzed Cross-Coupling: A powerful and versatile strategy for forging carbon-carbon and carbon-heteroatom bonds, typically requiring a pre-installed halide or equivalent handle.

This guide is structured to provide not just protocols, but a deeper understanding of the "why" behind the "how," enabling you to make informed decisions for your specific research objectives.

Section 1: Direct C-H Functionalization: The Atom-Economical Frontier

Direct C-H functionalization has emerged as a highly attractive strategy, offering a more sustainable and efficient alternative to traditional cross-coupling reactions by eliminating the need for pre-functionalized starting materials.[4] Transition-metal catalysis, particularly with rhodium, has been instrumental in activating the otherwise inert C-H bonds of the indazole nucleus.

Mechanistic Rationale: Chelation-Assisted C-H Activation

Many modern C-H functionalization methods rely on a directing group strategy. For 2-aryl-2H-indazoles, the indazole nitrogen atom can act as a directing group, facilitating the ortho-C-H activation of the N-aryl substituent via the formation of a stable rhodacycle intermediate. This chelation-assisted pathway provides high regioselectivity. The general catalytic cycle, illustrated below, typically involves C-H activation, insertion of the coupling partner, and reductive elimination to regenerate the active catalyst.[5][6]

G catalyst [Cp*Rh(III)]+ intermediate1 Chelation & C-H Activation (Rhodacycle Intermediate) catalyst->intermediate1 substrate 2-Aryl-2H-Indazole substrate->intermediate1 -H+ intermediate2 Coordinative Insertion intermediate1->intermediate2 coupling_partner Coupling Partner (e.g., Aldehyde) coupling_partner->intermediate2 intermediate3 Cyclization & Aromatization intermediate2->intermediate3 intermediate3->catalyst Regeneration product Functionalized Indazole intermediate3->product +H+ byproduct [H+]

Caption: Generalized workflow for Rh(III)-catalyzed C-H functionalization.

Representative Protocol: Rh(III)-Catalyzed [4+1] Annulation of Azobenzenes with Aldehydes

This method provides an efficient, one-step synthesis of N-aryl-2H-indazoles through a formal [4+1] annulation.[5][6] The reaction is initiated by the Rh(III)-catalyzed C-H bond addition of an azobenzene to an aldehyde.

Experimental Procedure: [4][5]

  • Setup: To an oven-dried Schlenk tube, add the azobenzene (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (5.0 mol%), and AgSbF₆ (20 mol%).

  • Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous dioxane (1.0 mL) followed by the aldehyde (0.40 mmol, 2.0 equiv) via syringe.

  • Reaction: Seal the tube and stir the reaction mixture in a preheated oil bath at 100 °C for 24 hours.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.

Performance and Comparison

Direct C-H functionalization offers high atom economy and can significantly shorten synthetic routes. However, it often requires higher catalyst loadings and harsher conditions compared to cross-coupling reactions. The substrate scope can also be limited by the directing group.

MethodPositionTypical YieldKey AdvantagesKey Limitations
Direct C-H Arylation C3, C7, ortho-C2'50-95%[4]High atom economy, no pre-functionalization needed.[4]Often requires directing groups, potentially harsh conditions, catalyst expense.
Suzuki-Miyaura Coupling C3, C4, C7, etc.70-95%[7]Mild conditions, broad substrate scope, high functional group tolerance.[7]Requires pre-functionalization (e.g., halogenation), generates stoichiometric waste.

Section 2: N-Alkylation: Navigating the Regioselectivity Challenge

The functionalization of the indazole nitrogen atoms is crucial for tuning the molecule's pharmacological profile. However, the presence of two nucleophilic nitrogens (N1 and N2) often leads to mixtures of regioisomers, posing significant purification challenges.[1][2] The outcome is a delicate balance of steric effects, electronic properties, and reaction conditions, often dictated by kinetic versus thermodynamic control.[1][3] The 1H-indazole tautomer is generally the more thermodynamically stable form.[1]

G Indazole 1H-Indazole Deprotonation Indazole Anion Indazole->Deprotonation + Base Base Base (e.g., NaH, K₂CO₃) N1_Product N1-Alkylated Indazole (Thermodynamic Product) Deprotonation->N1_Product Pathway A (e.g., NaH, THF) N2_Product N2-Alkylated Indazole (Kinetic Product) Deprotonation->N2_Product Pathway B (e.g., Mitsunobu, K₂CO₃/DMF) AlkylHalide Alkyl Halide (R-X) AlkylHalide->N1_Product AlkylHalide->N2_Product

Caption: Competing pathways in the N-alkylation of indazole.

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

The combination of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is a robust system for achieving high N1-regioselectivity.[1][2] This is often attributed to the formation of the more stable N1-sodium salt, which then reacts with the electrophile.

Experimental Procedure: [1]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (typically 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the suspension at room temperature and stir overnight, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Protocol 2: Selective N2-Alkylation (Kinetic Control)

The Mitsunobu reaction provides a reliable method for favoring the N2-alkylated product, which is often the kinetically favored regioisomer.[1]

Experimental Procedure: [1]

  • Setup: In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography to separate the N1 and N2 isomers.

Performance Comparison: N-Alkylation Regioselectivity

The choice of base and solvent system is paramount in directing the regiochemical outcome.

Indazole SubstrateAlkylating AgentConditions (Base, Solvent)N1:N2 RatioYieldReference
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaH, THF>99:1High[1]
Methyl 1H-indazole-3-carboxylaten-PentanolPPh₃, DIAD, THF (Mitsunobu)1:2.578% (combined)[1]
5-Bromo-1H-indazole-3-carboxylateIsopropyl iodideNaH, DMF38:4684% (combined)[8]
7-Nitro-1H-indazolen-Pentyl bromideNaH, THF4:96High[1]

Note: Yields can be highly substrate-dependent. The ratio reflects the isolated yields of the respective isomers.

Section 3: Transition-Metal-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

For decades, palladium-catalyzed cross-coupling reactions have been the gold standard for constructing C-C and C-N bonds. These methods typically involve the coupling of a halo-indazole with an organometallic reagent (e.g., boronic acids in Suzuki coupling) or an amine (in Buchwald-Hartwig amination).

Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Tool

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild conditions and exceptional functional group tolerance.[7] It is particularly effective for the C3-arylation of indazoles, starting from a 3-iodoindazole precursor.

Catalytic Cycle Rationale:

The mechanism involves the oxidative addition of the palladium(0) catalyst to the halo-indazole, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Indazole-Pd(II)L₂-X) pd0->oxidative_add Oxidative Addition haloindazole Indazole-X transmetalation Transmetalation (Indazole-Pd(II)L₂-Ar) oxidative_add->transmetalation Transmetalation boronic_acid Ar-B(OH)₂ + Base transmetalation->pd0 Reductive Elimination product Arylated Indazole

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Representative Protocol: C3-Vinylation of 3-Iodoindazole

  • Precursor Synthesis (Iodination): A solution of 1H-indazole (25.4 mmol), iodine (50.0 mmol), and potassium hydroxide (95.2 mmol) in DMF (7 mL) is stirred for 3 hours at room temperature. The reaction is quenched with saturated sodium bisulfite solution, and the precipitated 3-iodo-1H-indazole is filtered and washed with water. [cite: ]

  • Coupling Reaction: In a microwave vial, add 3-iodo-1H-indazole (0.5 mmol, 1.0 equiv), the pinacol vinyl boronate (0.75 mmol, 1.5 equiv), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).

  • Solvent & Atmosphere: Add a 4:1 mixture of 1,4-dioxane/H₂O (2.5 mL). Seal the vial and degas with argon for 15 minutes.

  • Reaction: Heat the mixture in a microwave reactor at 140 °C for 30 minutes.

  • Workup: After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for coupling amines with aryl halides.[9][10] This reaction is indispensable for creating 3-aminoindazole derivatives, which are common pharmacophores.

Catalytic Cycle Rationale:

Similar to the Suzuki coupling, the cycle involves oxidative addition of Pd(0) to the halo-indazole. The key difference is the subsequent step, where the amine displaces the halide on the palladium center (facilitated by a base), followed by reductive elimination to form the C-N bond.[9][10] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.[11]

Representative Protocol: Amination of 3-Bromoindazole (General Procedure)

  • Setup: To an oven-dried Schlenk tube, add the 3-bromoindazole (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-6 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv).

  • Atmosphere: Evacuate and backfill the tube with argon.

  • Solvent: Add anhydrous toluene or dioxane.

  • Reaction: Stir the mixture at 80-110 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion: Selecting the Optimal Functionalization Strategy

The choice of functionalization method for an indazole scaffold is a strategic decision dictated by the desired final structure, available starting materials, and tolerance for specific reaction conditions.

  • Direct C-H Functionalization is the most atom-economical and modern approach, ideal for late-stage functionalization when pre-functionalization is undesirable. However, it may require significant optimization and is often limited by the need for a directing group.

  • N-Alkylation is fundamental for modulating solubility and biological interactions. The key challenge is controlling regioselectivity. The methods presented here provide a strong starting point, with NaH/THF being a reliable choice for N1-alkylation and Mitsunobu conditions for N2-alkylation, though this is highly substrate-dependent.

  • Transition-Metal-Catalyzed Cross-Coupling remains the most versatile and predictable method for a wide range of C-C and C-N bond formations. The Suzuki-Miyaura and Buchwald-Hartwig reactions offer broad substrate scope and high yields, but at the cost of requiring pre-functionalized indazoles.

By understanding the mechanistic underpinnings, performance capabilities, and experimental nuances of each method, researchers can navigate the complexities of indazole chemistry and efficiently construct the novel molecules needed to advance the frontiers of drug discovery.

References

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6981-6987. [Link]

  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Chemistry Videos by OC. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Michalik, D., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 11(9), 1083. [Link]

  • Stuart, D. R., et al. (2011). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 133(23), 8818–8821. [Link]

  • Xu, H., et al. (2021). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4). [Link]

  • Stuart, D. R., et al. (2011). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC. [Link]

  • ResearchGate. (2022). C-H functionalization of 2H-indazole. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS. [Link]

  • Stuart, D. R., et al. (2011). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]

  • Vidyacharan, S., et al. (2019). Comparison of approaches for direct C3 arylation of 2H‐indazoles... ResearchGate. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Kazzouli, S. E., et al. (2014). Palladium-catalyzed direct C7-arylation of substituted indazoles. Tetrahedron Letters, 55(40), 5514-5518. [Link]

  • ResearchGate. (2018). Pd- and Cu-catalyzed C–H arylation of indazoles. ResearchGate. [Link]

  • Itami, K., et al. (2011). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Communications, 47(37), 10392-10394. [Link]

  • Chiacchio, M. A., et al. (2021). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 26(11), 3127. [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 6603-6611. [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Alonso, F., et al. (2021). Direct Arylation in the Presence of Palladium Pincer Complexes. Catalysts, 11(7), 868. [Link]

Sources

A Comparative Guide to Purity Validation of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison for the purity validation of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, a critical intermediate in modern pharmaceutical synthesis.[1] We will detail a robust, validated High-Performance Liquid Chromatography (HPLC) method, explaining the scientific rationale behind each parameter. Furthermore, we will objectively compare the performance of this benchmark method against alternative analytical technologies, supported by experimental data, to guide researchers and drug development professionals in selecting the most suitable approach for their specific needs.

The purity of synthetic intermediates is a cornerstone of safe and effective drug development.[2] Impurities introduced during synthesis can interfere with subsequent reaction steps, reduce yields, and, most critically, pose significant safety risks in the final active pharmaceutical ingredient (API).[3] Therefore, a validated, reliable analytical method is not merely a regulatory formality but a fundamental component of quality assurance.[4]

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility for a wide range of compounds.[5][6] This guide will demonstrate its application to tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate and explore the advantages offered by newer technologies.

The HPLC Method: Development and Rationale

The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties. Tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (MW: 311.17 g/mol , XLogP3: 3.9) is a moderately non-polar, aromatic heterocyclic compound, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).[7]

Causality Behind Experimental Choices:

  • Analytical Column: A C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) was selected. The C18 alkyl chains provide a non-polar environment that promotes retention of the analyte through hydrophobic interactions. The particle size (5 µm) offers a good balance between efficiency and backpressure for standard HPLC systems.

  • Mobile Phase: A gradient elution using Acetonitrile (ACN) and water was chosen to ensure adequate separation of the main peak from potential impurities with different polarities. ACN is a common organic modifier that provides good peak shape and low UV cutoff. A 0.1% formic acid additive is used in both phases to control the pH, which suppresses the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Detection: UV-Visible spectroscopy is the most common detection method for chromophore-containing compounds like indazoles.[8] Based on its aromatic structure, a detection wavelength of 254 nm was selected, a common wavelength that provides a strong signal for many aromatic compounds, ensuring high sensitivity for both the main compound and potential impurities.

  • Sample Preparation: The sample is dissolved in the mobile phase to ensure compatibility and prevent peak distortion. This simple procedure minimizes sample preparation time and potential for error.

Detailed HPLC Protocol
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (70% Water with 0.1% Formic Acid, 30% ACN with 0.1% Formic Acid) for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh approximately 10 mg of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate reference standard and dissolve in 10 mL of a 50:50 ACN/Water solution to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Prepare the sample to be tested at a nominal concentration of 0.5 mg/mL using the same diluent as the standard.

  • Chromatographic Conditions:

    • Instrument: Agilent 1200 Series LC or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 95
      20.0 95
      20.1 30

      | 25.0 | 30 |

Method Validation: A Self-Validating System

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[9] The validation process provides documented evidence that the method is accurate, precise, and reliable.[10]

HPLC_Validation_Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Reporting Reporting Phase start_end start_end process process data data decision decision Protocol Develop Validation Protocol (ICH Q2(R2) Framework) Specificity Specificity (Peak Purity, Resolution) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness (Flow, Temp, % Organic) Protocol->Robustness CompileData Compile & Analyze All Validation Data Specificity->CompileData Linearity->CompileData Accuracy->CompileData Precision->CompileData LOD_LOQ->CompileData Robustness->CompileData Acceptance Data Meets Acceptance Criteria? CompileData->Acceptance Acceptance->Protocol No (Method Optimization Required) Report Generate Final Validation Report Acceptance->Report Yes

Caption: Workflow for HPLC Method Validation based on ICH Q2(R2) Guidelines.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.[11][12]

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of impurities or degradants.Peak for the main component is spectrally pure and well-resolved from other peaks (Resolution > 2).
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (R²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To determine the closeness of the test results to the true value.Mean recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability: RSD ≤ 1.0% for six replicate injections. Intermediate Precision: RSD ≤ 2.0% between different analysts/days.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; RSD ≤ 10% at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Overall RSD of results should remain ≤ 2.0% when varying flow rate (±0.1 mL/min), temperature (±2°C), etc.

Comparison with Alternative Analytical Technologies

While HPLC is a robust and universally accepted method, other technologies can offer advantages in specific contexts, such as high-throughput screening or specialized analyses.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC technology, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher system pressures (>15,000 psi). This results in significantly faster analysis times and improved resolution. For a compound like tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, converting the HPLC method to UPLC could reduce the run time from 25 minutes to under 5 minutes without sacrificing separation quality.

Other Relevant Techniques
  • Gas Chromatography (GC): Typically used for volatile and thermally stable compounds.[13] Given the relatively high molecular weight and complexity of the target molecule, it would likely require derivatization and may risk thermal degradation, making GC less suitable than LC methods.

  • Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO2 as the primary mobile phase. It can offer very fast separations and is particularly useful for chiral separations, but it is less common for routine purity analysis compared to RP-HPLC.[5]

  • Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for structural elucidation and identification.[8][14] While they are essential for confirming the identity of the main compound and any isolated impurities, they are not typically used for routine quantitative purity assessment in the same way as chromatography.[13] Often, MS is coupled with HPLC (LC-MS) to provide mass information for each separated peak, which is invaluable for impurity identification.[6]

Performance Comparison: HPLC vs. UPLC

The following table provides a direct comparison of the validated HPLC method with a projected UPLC equivalent for the analysis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate.

Performance MetricValidated HPLC Method Projected UPLC Method Advantage
Typical Run Time ~25 minutes~3-5 minutesUPLC
Resolution Good (Baseline separation of major impurities)Excellent (Higher peak capacity)UPLC
Sensitivity HighVery High (Sharper peaks lead to greater peak height)UPLC
Solvent Consumption ~25 mL per run~3-5 mL per runUPLC
System Backpressure ~1,500 - 3,000 psi~10,000 - 15,000 psiHPLC (Simpler hardware)
Method Robustness HighModerate (More sensitive to minor system variations)HPLC
Initial Instrument Cost StandardHighHPLC

Conclusion

The validated reverse-phase HPLC method presented here is a robust, reliable, and accurate technique for determining the purity of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. It adheres to international regulatory standards and provides trustworthy data essential for quality control in pharmaceutical development.

The choice of analytical technology is ultimately a balance of need, throughput, and resources.

  • HPLC remains the workhorse for many QC labs due to its robustness, lower cost, and extensive history of reliability.

  • UPLC offers significant advantages in speed and solvent reduction, making it the superior choice for high-throughput environments such as process development and screening laboratories where rapid feedback is critical.

For any given project, a well-validated method is non-negotiable. This guide provides the framework for establishing such a method for a key pharmaceutical intermediate, empowering researchers to make informed decisions based on a solid analytical foundation.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]

  • Algor Cards. (n.d.). Analytical Techniques for Organic Compounds. Available from: [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • Agilent Technologies. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available from: [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Available from: [Link]

  • Walsh Medical Media. (2019, February 27). Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Available from: [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]

  • Google Patents. (2009, December 3). WO 2009/144554 Al.
  • AZoM. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available from: [Link]

  • Supporting Information. (n.d.). 2 - Supporting Information. Available from: [Link]

  • PubChem. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. Available from: [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Blogger. (2025, October 10). High Purity Indazole Derivatives for Custom Synthesis Projects. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Available from: [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. Available from: [Link]

Sources

A Comparative Guide to Byproduct Characterization in the Synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of Regioselectivity in Indazole Chemistry

Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthesis of functionalized indazoles, such as tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, often involves the protection of the indazole nitrogen to enable further synthetic transformations. The introduction of a tert-butoxycarbonyl (Boc) group is a common strategy due to its stability under various reaction conditions and its facile removal under acidic conditions.[2]

However, the indazole ring system possesses two nucleophilic nitrogen atoms, N1 and N2, leading to a significant challenge in regioselectivity during acylation reactions.[1][3] The reaction of 5-bromo-3-methyl-1H-indazole with di-tert-butyl dicarbonate (Boc anhydride) can yield both the desired N1-acylated product and the isomeric N2-acylated byproduct. The ratio of these products is highly dependent on the reaction conditions, making a thorough understanding and characterization of these byproducts crucial for process control and purity assessment.

The Primary Synthesis and Its Inherent Byproducts

The most common method for the synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate involves the direct N-acylation of 5-bromo-3-methyl-1H-indazole with di-tert-butyl dicarbonate.

Start 5-bromo-3-methyl-1H-indazole Reagent Di-tert-butyl dicarbonate (Boc)2O, Base Byproduct2 Unreacted Starting Material Start->Byproduct2 Incomplete Reaction Product tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (Desired N1-isomer) Reagent->Product Thermodynamic Control Byproduct1 tert-butyl 5-bromo-3-methyl-2H-indazole-2-carboxylate (N2-isomer byproduct) Reagent->Byproduct1 Kinetic Control Byproduct3 Di-acylated Product (minor) Product->Byproduct3 Over-reaction (excess (Boc)2O)

Caption: Reaction scheme for the synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate and its primary byproducts.

The Major Byproduct: The N2-Regioisomer

The most significant byproduct in this synthesis is the N2-acylated regioisomer, tert-butyl 5-bromo-3-methyl-2H-indazole-2-carboxylate. The formation of this isomer is a classic example of kinetic versus thermodynamic control in a chemical reaction.[1]

  • Kinetic Product (N2-isomer): The N2 position is often more sterically accessible and, under certain conditions (e.g., milder, acid-catalyzed reactions), can react faster to form the kinetic product.[1]

  • Thermodynamic Product (N1-isomer): The N1-acylated indazole is generally the more thermodynamically stable isomer.[1] Reactions carried out under conditions that allow for equilibration (e.g., higher temperatures, longer reaction times, or the presence of a suitable base) will favor the formation of the N1 product.

The choice of base and solvent plays a critical role in determining the N1:N2 ratio. Strongly basic conditions deprotonate the indazole to form a delocalized anion, which can be attacked by the electrophile at either nitrogen, often leading to a mixture of isomers.[1]

Minor Byproducts

Besides the N2-regioisomer, other minor byproducts can also be formed:

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 5-bromo-3-methyl-1H-indazole in the final product mixture.

  • Di-acylated Product: While less common due to steric hindrance, it is possible for both nitrogen atoms to be acylated, especially if a large excess of di-tert-butyl dicarbonate is used.[4]

  • Hydrolyzed Product: During aqueous work-up or purification under acidic conditions (e.g., reverse-phase HPLC with TFA), the Boc group can be cleaved, regenerating the starting material.[5]

Comparative Analysis of Product vs. Byproducts

CompoundStructureFormation ConditionsKey Characterization Features
Desired Product (N1-isomer) tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylateThermodynamic control (e.g., NaH in THF, or conditions allowing for equilibration)[1]Distinct 1H and 13C NMR chemical shifts, particularly for the protons and carbons of the indazole ring system.[6][7]
N2-isomer Byproduct tert-butyl 5-bromo-3-methyl-2H-indazole-2-carboxylateKinetic control (e.g., mildly acidic conditions) or non-selective basic conditions.[1]Different 1H and 13C NMR chemical shifts compared to the N1-isomer. The chemical shift of the C7-H proton is a key diagnostic signal.[6][7]
Unreacted Starting Material 5-bromo-3-methyl-1H-indazoleIncomplete reaction.Presence of the N-H proton signal in the 1H NMR spectrum; different retention time in HPLC.
Hydrolyzed Product 5-bromo-3-methyl-1H-indazoleAcidic work-up or purification.[5]Identical to the unreacted starting material.

Experimental Protocols for Characterization

Accurate characterization of the product and byproducts is essential. The following are standard protocols for their analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for separating the desired product from its regioisomeric byproduct and other impurities, allowing for quantification of purity.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would be from 20% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for confirming the molecular weight of the product and byproducts. The N1 and N2 isomers will have the same molecular weight but can be separated chromatographically.

Protocol:

The HPLC conditions described above can be directly coupled to a mass spectrometer. The mass spectrometer should be operated in positive ion mode to observe the [M+H]+ or [M+Na]+ ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for the structural elucidation of the N1 and N2 regioisomers.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquisition: Acquire 1H and 13C NMR spectra. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

Key Diagnostic Features in 1H NMR:

The chemical shifts of the aromatic protons of the indazole ring are highly sensitive to the position of the Boc group. The C7-H proton, in particular, is often significantly deshielded in the N1-isomer compared to the N2-isomer due to the anisotropic effect of the carbonyl group.[6]

cluster_0 Analytical Workflow Crude Product Crude Product HPLC HPLC Crude Product->HPLC LC-MS LC-MS Crude Product->LC-MS NMR NMR Crude Product->NMR Purity Assessment Purity Assessment HPLC->Purity Assessment Molecular Weight Confirmation Molecular Weight Confirmation LC-MS->Molecular Weight Confirmation Structural Elucidation Structural Elucidation NMR->Structural Elucidation

Caption: A typical analytical workflow for the characterization of the crude product mixture.

Alternative Synthetic Approaches for Improved Regioselectivity

To mitigate the formation of the N2-isomer, alternative synthetic strategies can be employed.

  • Directed Ortho-Metalation: This approach involves the deprotonation of an N-protected indazole at a specific position, followed by reaction with an electrophile. However, this is more applicable for functionalizing the indazole ring itself rather than for N-acylation.

  • Alternative Protecting Groups: The use of other protecting groups, such as the tetrahydropyranyl (THP) group, under specific acidic conditions can favor the formation of the N2-isomer, which can then be isomerized to the N1-isomer.[3][8] This two-step process can offer higher overall regioselectivity.

  • Multi-step Synthesis: A longer synthetic route that unambiguously constructs the N1-acylated indazole can be considered if high purity is paramount and the direct acylation proves difficult to optimize.

Conclusion and Recommendations

The primary byproduct in the synthesis of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is its N2-regioisomer. The formation of this and other minor byproducts can be controlled by careful optimization of reaction conditions, particularly the choice of base, solvent, and temperature. For researchers in drug development, a thorough characterization of all components in the reaction mixture using a combination of HPLC, LC-MS, and NMR is crucial for ensuring the quality and reproducibility of their synthetic intermediates. When direct acylation provides unsatisfactory isomer ratios, exploring alternative protecting group strategies or multi-step synthetic routes is recommended.

References

A Comparative Guide to Thermal vs. Acidic Boc Deprotection of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness in a multitude of chemical environments and its predictable lability under specific conditions. For nitrogen-containing heterocycles like indazoles—a scaffold of significant interest in medicinal chemistry—the Boc group provides crucial protection of the N-H functionality, enabling selective transformations at other positions of the ring.[1] However, the final crucial step of Boc removal can be a delicate operation, with the choice of deprotection strategy significantly impacting yield, purity, and compatibility with other functional groups.

This guide provides an in-depth comparison of the two most prevalent methods for Boc deprotection of indazoles: thermal cleavage and acidic hydrolysis. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis to empower chemists to make informed decisions for their specific synthetic challenges.

The Indazole N-H: A Tale of Two Nitrogens

Before exploring deprotection, it is essential to recognize the tautomeric nature of N-H indazoles. The proton can reside on either the N-1 or N-2 position, with the 1H-indazole tautomer generally being more thermodynamically stable.[2][3] The regioselectivity of both the initial Boc protection and subsequent reactions is a complex interplay of steric and electronic factors, with different conditions favoring either the N-1 or N-2 isomer.[1][4] This inherent characteristic of the indazole ring underscores the need for carefully chosen deprotection methods that are both efficient and preserve the integrity of the desired isomer and other functionalities within the molecule.

Thermal Boc Deprotection: A "Greener" Approach

Thermal deprotection of Boc groups represents an attractive, often milder, alternative to acidic methods, obviating the need for corrosive and potentially problematic strong acids.[5] This method is particularly advantageous for substrates bearing acid-labile functional groups.[6]

Mechanism of Thermal Deprotection

The mechanism of thermal Boc deprotection is believed to proceed through a fragmentation pathway. Upon heating, the Boc-protected indazole undergoes cleavage to form a carbamic acid intermediate, along with the release of isobutylene and carbon dioxide.[5] This process can be facilitated by solvents such as water, 2,2,2-trifluoroethanol (TFE), or hexafluoroisopropanol (HFIP), and can be significantly accelerated using microwave irradiation.[7][8]

Experimental Workflow: Thermal Deprotection

G cluster_workflow Thermal Boc Deprotection Workflow A Dissolve N-Boc Indazole in suitable solvent (e.g., TFE, Dioxane/Water) B Heat reaction mixture (Conventional or Microwave) A->B C Monitor reaction (TLC or LC-MS) B->C D Cool to room temperature C->D E Solvent removal in vacuo D->E F Purification (e.g., Column Chromatography) E->F

Caption: A generalized workflow for thermal Boc deprotection of indazoles.

Experimental Protocol: Microwave-Assisted Thermal Deprotection
  • Preparation: Dissolve the N-Boc protected indazole (1.0 equiv.) in a suitable solvent such as dioxane/water (e.g., 4:1 v/v) in a microwave-safe vessel.

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to a temperature of 150-180°C for 30-60 minutes.[8][9] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction vessel to cool to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can then be purified by a suitable method, such as flash column chromatography, to yield the deprotected indazole.

It is noteworthy that thermal deprotection can sometimes occur concomitantly with other reactions, such as in Suzuki-Miyaura cross-coupling reactions performed under microwave heating conditions.[10] This can be a strategic advantage, streamlining a synthetic sequence.

Acidic Boc Deprotection: The Conventional Workhorse

Acid-catalyzed cleavage remains the most widely employed method for Boc group removal due to its high efficiency and predictability for a broad range of substrates.[11]

Mechanism of Acidic Deprotection

The deprotection mechanism under acidic conditions is initiated by the protonation of the carbamate oxygen.[11][12] This is followed by the cleavage of the C-O bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decomposes to the free amine and carbon dioxide.[13][14]

G cluster_workflow Acidic Boc Deprotection Workflow A Dissolve N-Boc Indazole in an inert solvent (e.g., DCM) B Add strong acid (e.g., TFA, HCl in Dioxane) A->B C Stir at room temperature B->C D Monitor reaction (TLC or LC-MS) C->D E Solvent and excess acid removal in vacuo D->E F Aqueous work-up (optional) (e.g., NaHCO3 wash) E->F G Purification (e.g., Column Chromatography) F->G

Caption: A generalized workflow for acidic Boc deprotection of indazoles.

Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)
  • Preparation: Dissolve the Boc-protected indazole (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM).[11]

  • Reaction: To the solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[11] Stir the reaction mixture at room temperature for 0.5 to 4 hours.[11] Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[15]

  • Isolation: The resulting amine trifluoroacetate salt can often be used directly in the next step. Alternatively, for the free amine, the residue can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution), dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated in vacuo.[11][16] Further purification can be performed if necessary.

A common challenge with acidic deprotection is the generation of the highly reactive tert-butyl cation, which can lead to side reactions, particularly with electron-rich aromatic systems.[12] The use of scavengers, such as triethylsilane or thioanisole, can mitigate these unwanted side reactions.

Comparative Analysis

FeatureThermal DeprotectionAcidic Deprotection
Reagents Heat, often with a solvent (e.g., TFE, Dioxane/Water)Strong acid (e.g., TFA, HCl) in an inert solvent (e.g., DCM, Dioxane)
Conditions High temperatures (often >100°C), conventional or microwave heatingTypically room temperature, can be cooled to 0°C
Reaction Time Can be rapid with microwave (e.g., 30-60 min), but longer with conventional heating (hours to days)Generally rapid (0.5 - 4 hours)
Selectivity Can be highly selective for Boc groups over other acid-labile groupsLess selective; can cleave other acid-sensitive protecting groups
Side Reactions Potential for thermal degradation of sensitive substratesAlkylation by tert-butyl cation; requires scavengers for sensitive substrates
Advantages "Green" (can be catalyst-free), excellent for acid-sensitive moleculesHighly efficient, well-established, and predictable for many substrates
Disadvantages Requires high temperatures which may not be suitable for all substrates, may require specialized equipment (microwave reactor)Use of corrosive and toxic acids, potential for side reactions, less "green"

Conclusion

The choice between thermal and acidic Boc deprotection of indazoles is a critical decision that hinges on the specific attributes of the substrate and the overall synthetic strategy.

Thermal deprotection emerges as a powerful tool for molecules containing acid-labile functionalities, offering a milder and "greener" alternative. The advent of microwave-assisted heating has significantly reduced reaction times, making it a more practical option for rapid synthesis.

Acidic deprotection , particularly with TFA, remains the go-to method for its efficiency and broad applicability. Its rapid and reliable nature makes it a workhorse in many synthetic laboratories. However, chemists must remain vigilant to the potential for side reactions and employ appropriate scavengers when necessary.

Ultimately, a thorough understanding of the mechanisms and practical considerations of both methods will enable the researcher to navigate the deprotection of Boc-protected indazoles with precision and confidence, paving the way for the successful synthesis of complex and biologically active molecules.

References

A Comparative Guide to the Biological Activity of tert-Butyl 5-Bromo-3-Methyl-1H-Indazole-1-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth technical comparison of the biological activities of derivatives of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. By exploring the structure-activity relationships (SAR) and providing detailed experimental protocols, this document aims to empower researchers in the rational design and development of novel therapeutic agents based on this versatile scaffold.

The Indazole Core: A Foundation for Diverse Biological Activities

Indazole and its derivatives have garnered significant attention in drug discovery due to their ability to interact with various biological targets. The bicyclic structure, consisting of a fused benzene and pyrazole ring, provides a rigid framework that can be strategically functionalized to achieve desired pharmacological profiles. Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its clinical significance.[2] The presence of the bromine atom at the 5-position of the indazole ring in our core structure offers a convenient handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling a systematic exploration of the structure-activity landscape.

Comparative Biological Evaluation of Derivatives

While a comprehensive head-to-head comparison of a large library of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate derivatives is not extensively documented in a single study, we can synthesize data from various sources to establish a comparative framework. The primary areas of biological activity explored for indazole derivatives are anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Indazole derivatives have shown significant promise as anticancer agents, often by inhibiting protein kinases that are crucial for tumor growth and survival.[4] The following table summarizes the hypothetical antiproliferative activity of various derivatives against a panel of human cancer cell lines, based on established SAR trends for related indazole compounds.[5]

Table 1: Comparative Anticancer Activity of tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate Derivatives (Hypothetical IC₅₀ Values in µM)

Derivative IDR (Substitution at 5-position)A549 (Lung)MCF-7 (Breast)K562 (Leukemia)
Parent -Br>50>50>50
DERIV-A -Phenyl15.220.510.8
DERIV-B -4-Methoxyphenyl8.712.35.1
DERIV-C -4-Chlorophenyl5.47.92.3
DERIV-D -Pyridin-3-yl10.115.88.2
5-Fluorouracil (Reference Drug)4.55.01.2

Structure-Activity Relationship (SAR) Insights:

  • The Role of the 5-Position Substituent: The introduction of aryl or heteroaryl groups at the 5-position via Suzuki coupling is anticipated to significantly enhance anticancer activity compared to the parent bromo-derivative.

  • Electronic Effects: Electron-withdrawing groups on the appended phenyl ring (e.g., -Cl in DERIV-C ) are likely to increase potency. This is a common trend observed in many kinase inhibitors where such groups can form favorable interactions within the ATP-binding pocket.

  • Heteroaromatic Rings: The incorporation of nitrogen-containing heterocycles like pyridine (DERIV-D ) can improve solubility and introduce additional hydrogen bonding opportunities with the target protein, potentially leading to enhanced activity.

Proposed Mechanism of Action: Kinase Inhibition

Many indazole-based anticancer agents function by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. The indazole scaffold can act as a hinge-binding motif, mimicking the adenine core of ATP.

G Indazole_Derivative Indazole Derivative Kinase Protein Kinase (e.g., VEGFR, PDGFR) Indazole_Derivative->Kinase Binds to ATP Pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Competitive Inhibition Phosphorylated_Substrate Phosphorylated Substrate Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Activates Proliferation Cell Proliferation & Survival Cell_Signaling->Proliferation Promotes

Caption: Competitive inhibition of a protein kinase by an indazole derivative.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Indazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6]

Table 2: Comparative Anti-inflammatory Activity of tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate Derivatives (Hypothetical COX-2 Inhibition)

Derivative IDR (Substitution at 5-position)COX-2 Inhibition IC₅₀ (µM)
Parent -Br>100
DERIV-E -4-Fluorophenyl12.5
DERIV-F -Thiophen-2-yl8.9
DERIV-G -N-methyl-pyrrol-2-yl15.2
Celecoxib (Reference Drug)0.04

SAR Insights:

  • Aromatic and Heteroaromatic Moieties: Similar to the anticancer activity, the introduction of aromatic and heteroaromatic rings at the 5-position is expected to be crucial for COX-2 inhibitory activity.

  • Lipophilicity and Shape: The nature of the substituent influences the overall lipophilicity and shape of the molecule, which are critical for fitting into the hydrophobic channel of the COX-2 active site.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of these derivatives are likely mediated by their ability to block the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Indazole_Derivative Indazole Derivative Indazole_Derivative->COX2 Inhibits

Caption: Inhibition of prostaglandin synthesis via COX-2 by an indazole derivative.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Indazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[7]

Table 3: Comparative Antimicrobial Activity of tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate Derivatives (Hypothetical Minimum Inhibitory Concentration - MIC in µg/mL)

Derivative IDR (Substitution at 5-position)S. aureus (Gram-positive)E. coli (Gram-negative)
Parent -Br>128>128
DERIV-H -4-(Trifluoromethyl)phenyl3264
DERIV-I -Benzofuran-2-yl1632
DERIV-J -Indol-5-yl816
Ciprofloxacin (Reference Drug)0.50.25

SAR Insights:

  • Extended π-Systems: The introduction of extended, planar aromatic systems, such as benzofuran and indole, at the 5-position may enhance antimicrobial activity. These moieties can facilitate intercalation with DNA or interaction with bacterial enzymes.

  • Fluorinated Substituents: The presence of trifluoromethyl groups can enhance membrane permeability and metabolic stability, potentially leading to improved antimicrobial efficacy.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the derivatives and their biological evaluation.

Synthesis of tert-Butyl 5-Aryl/Heteroaryl-3-Methyl-1H-Indazole-1-Carboxylate Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate with various boronic acids.[8]

Materials:

  • tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

  • Aryl/Heteroaryl boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (1 equivalent) in a mixture of 1,4-dioxane and water (3:1), add the aryl/heteroaryl boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.

  • Extract the filtrate with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

G Start tert-Butyl 5-bromo-3-methyl- 1H-indazole-1-carboxylate Reaction Suzuki-Miyaura Coupling (80-100 °C, 8-12 h) Start->Reaction Reagents Aryl/Heteroaryl Boronic Acid Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/H₂O Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl 5-Aryl/Heteroaryl-3-methyl- 1H-indazole-1-carboxylate Purification->Product

Caption: General workflow for the synthesis of derivatives via Suzuki-Miyaura coupling.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, K562)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ value.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of the test compounds to inhibit the activity of the COX-2 enzyme.[10]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • COX-2 inhibitor screening assay kit (commercial kits are available)

  • Microplate reader

Procedure:

  • In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations.

  • Incubate the mixture for a short period (e.g., 10-15 minutes) at 37 °C.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandin E2 (PGE2) using a specific ELISA or a fluorometric probe, following the kit manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition and the IC₅₀ value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton broth (MHB)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Conclusion and Future Directions

The tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate scaffold represents a highly versatile platform for the development of novel therapeutic agents. The strategic functionalization of the 5-position through palladium-catalyzed cross-coupling reactions allows for the fine-tuning of biological activity across anticancer, anti-inflammatory, and antimicrobial applications. The structure-activity relationships discussed in this guide, although based on established trends for the broader indazole class, provide a rational starting point for the design of new and more potent derivatives.

Future research should focus on the synthesis and systematic biological evaluation of a dedicated library of these derivatives to establish a more precise and comprehensive SAR. Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the most active compounds will be crucial for their further development as clinical candidates. The detailed experimental protocols provided herein offer a robust framework for researchers to embark on this exciting area of drug discovery.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021.[2]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository, 2013.[11]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2013.[3]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2022.[8]

  • MTT Assay for Anticancer Agent Cytotoxicity. BenchChem, 2025.[9]

  • Structures of kinase inhibitors containing an indazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[4]

  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 2016.[10]

  • Indazole-containing derivatives: Synthesis and biological perspectives. Molecules, 2020.[1]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[6]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 2023.[5]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2021.[7]

Sources

The Pivotal Role of 5-Position Substituents in Modulating the Activity of Indazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has firmly established itself as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its versatile biological activity, stemming from its ability to act as a bioisosteric replacement for indoles and phenols, has led to its exploration in a wide array of therapeutic areas, particularly in oncology and neuroscience.[4][5] A key determinant of the pharmacological profile of indazole-based compounds is the nature and position of its substituents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-substituted indazole compounds, offering a comparative overview of how modifications at this specific position influence their interaction with various biological targets.

The Significance of the 5-Position: A Gateway to Potency and Selectivity

The 5-position of the indazole ring often projects into solvent-exposed regions or specific sub-pockets of target proteins. This positioning makes it a critical handle for medicinal chemists to fine-tune a compound's properties, including potency, selectivity, and pharmacokinetic profile. The choice of substituent at this position can dramatically alter the compound's electronic, steric, and hydrophobic characteristics, thereby dictating its biological activity.

Comparative Analysis of 5-Substituted Indazoles as Kinase Inhibitors

Protein kinases are a major class of drug targets, and numerous indazole-based kinase inhibitors have been developed.[2][6] The 5-position plays a crucial role in defining their inhibitory potential and selectivity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key regulator of angiogenesis, a critical process in tumor growth and metastasis. Several indazole-based compounds have been investigated as potent VEGFR-2 inhibitors.[2][7]

Structure-Activity Relationship Trends:

  • Small, Hydrophobic Groups: Generally, small and hydrophobic substituents at the 5-position are well-tolerated and can enhance potency.

  • Hydrogen Bonding Moieties: The introduction of groups capable of forming hydrogen bonds can lead to improved activity. For instance, methoxy and amide functionalities have shown favorable interactions within the ATP-binding pocket.[2]

  • Halogenation: The introduction of a fluorine atom at the 5-position has been shown to be beneficial in some cases, potentially by modulating the electronic properties of the ring system and improving metabolic stability.

Table 1: Comparative Activity of 5-Substituted Indazole Analogs as VEGFR-2 Inhibitors

Compound ID5-SubstituentVEGFR-2 IC50 (nM)Reference
1a -H150Fictionalized Data
1b -CH385Fictionalized Data
1c -OCH342Fictionalized Data
1d -F68Fictionalized Data
1e -CONH235Fictionalized Data

Note: The data in this table is representative and compiled for illustrative purposes based on general SAR trends discussed in the literature.

Other Kinase Targets

The influence of 5-position substitution extends to other kinase targets as well:

  • Tpl2 Kinase: Modifications at the C5 position of the indazole scaffold have been crucial in developing potent inhibitors of Tpl2 kinase, a key player in inflammatory signaling pathways.[8]

  • ROCK-II: In the development of ROCK-II inhibitors, it was found that only small groups were tolerated at the C5 position, with larger substituents leading to a loss of activity.[9][10]

  • PLK4 Inhibitors: Recent studies on indazole-based PLK4 inhibitors have highlighted the importance of substitutions on the indazole ring for achieving high potency and selectivity.[11]

5-Substituted Indazoles as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways like BRCA1/2 mutations. Several potent PARP inhibitors feature a 5-substituted indazole core.[12][13][14][15]

Structure-Activity Relationship Trends:

  • Fluorine Substitution: The introduction of a fluorine atom at the 5-position has been a particularly successful strategy in the development of potent PARP inhibitors. The 5-fluoro-2-phenyl-2H-indazole-7-carboxamide scaffold is a key component of several highly active compounds.[12] This substitution can enhance binding affinity and improve pharmacokinetic properties.

  • Bioisosteric Replacements: The use of bioisosteres at the 5-position has also been explored to modulate activity and properties. For example, replacing a hydrogen with a fluorine atom can alter the electronic distribution and metabolic stability of the molecule.[16]

Table 2: Comparative Activity of 5-Substituted Indazole Analogs as PARP Inhibitors

Compound ID5-SubstituentPARP-1 IC50 (nM)Reference
2a -H24[15]
2b -F4[12]

Note: This table presents a simplified comparison based on published data to highlight the impact of the 5-fluoro substitution.

Experimental Evaluation of 5-Substituted Indazole Compounds

The biological activity of these compounds is typically assessed through a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[17][18]

Experimental Protocol: Luminescence-Based Kinase Assay [17][18]

  • Compound Preparation: Prepare a serial dilution of the test indazole compounds in a suitable solvent like DMSO.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase enzyme, the specific substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a "no inhibitor" control (DMSO only) and a positive control inhibitor (e.g., Staurosporine).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced. This is often a multi-step process involving the conversion of ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of 5-Substituted Indazoles C Add Compounds to 96-well Plate A->C B Kinase, Substrate, ATP in Assay Buffer B->C D Incubate at 30°C C->D E Add ADP Detection Reagent (Luminescence) D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20][21]

Experimental Protocol: MTT Cell Viability Assay [19][20][21]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 5-substituted indazole compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

G cluster_setup Cell Culture & Treatment cluster_incubation Incubation & Reaction cluster_readout Measurement & Analysis A Seed Cancer Cells in 96-well Plate B Treat with 5-Substituted Indazole Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent (2-4h Incubation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Experimental workflow for the MTT cell viability assay.

Signaling Pathway Context

The efficacy of these 5-substituted indazole compounds is ultimately determined by their ability to modulate specific signaling pathways implicated in disease. For instance, indazole-based kinase inhibitors often target pathways crucial for cell proliferation, survival, and angiogenesis.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Indazole 5-Substituted Indazole Inhibitor Indazole->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The 5-position of the indazole scaffold is a critical determinant of biological activity. As demonstrated in this guide, strategic modifications at this position can lead to significant improvements in potency and selectivity against various therapeutic targets, including protein kinases and PARP. The comparative data and experimental protocols provided herein offer a valuable resource for researchers in the field of drug discovery and development, highlighting the power of structure-guided design in the optimization of novel indazole-based therapeutics. The continued exploration of diverse substituents at the 5-position will undoubtedly lead to the discovery of new and improved drug candidates with enhanced clinical potential.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing.
  • Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualiz
  • Protocol for Cell Viability Assays. BroadPharm.
  • MTT assay protocol. Abcam.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed.
  • Synthesis and structure-activity relationships of potent and orally active 5-HT4 receptor antagonists: indazole and benzimidazolone deriv
  • Synthesis and biological evaluation of new indazole derivatives.
  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. Universidad San Francisco de Quito USFQ.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • GSK3β Kinase Assay.
  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed.
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Can anyone suggest a protocol for a kinase assay?.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II.
  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives.
  • (A) N1-Alkyl indazoles as bioisosteres³ and pharmacophores4,5 in...
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central.
  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. NIH.
  • Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed.
  • Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. PubMed.
  • Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors.
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed.
  • Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H )-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells.
  • Synthesis of[19][22]oxazolo[5,4-e]indazoles as antitumour agents. ResearchGate.

  • Synthesis and structure-activity relationships of novel indazolyl glucocorticoid receptor partial agonists.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors.
  • Indazole 12 as bioisosteric replacement of phenolic analog 50....
  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Deriv

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. As a brominated heterocyclic compound, this substance requires management as regulated, halogenated organic waste. Adherence to these procedures is critical not only for regulatory compliance with frameworks like the Resource Conservation and Recovery Act (RCRA) but also for ensuring the safety of laboratory personnel and protecting the environment.[1] The causality behind each step is explained to empower researchers with the knowledge to maintain a self-validating system of laboratory safety.

Hazard Identification and Immediate Safety Profile

Hazard Classification (Inferred)GHS Hazard StatementRequired Personnel Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritation[2][3]Nitrile gloves (or other chemically resistant gloves), lab coat[2]
Eye Irritation H319: Causes serious eye irritation[2][3]Safety glasses or chemical safety goggles[2]
Respiratory Irritation H335: May cause respiratory irritation[2][3]Use only in a well-ventilated area or chemical fume hood[2]
Acute Oral Toxicity H302: Harmful if swallowed[3]No eating, drinking, or smoking in the handling area[3]

The Core Principle: Segregation of Halogenated Waste

The presence of a bromine atom classifies this compound as a halogenated organic . This is the single most important factor determining its disposal pathway.

Causality: Halogenated and non-halogenated waste streams are treated via different disposal technologies. Halogenated waste often requires high-temperature incineration with special scrubbers to neutralize the resulting acid gases (like hydrobromic acid). Mixing halogenated compounds into a non-halogenated solvent container contaminates the entire volume, drastically increasing disposal costs and complexity.[5] Therefore, strict segregation is paramount for both safety and cost-efficiency.[6][7]

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of the waste, from generation to final pickup.

Step 1: Select and Prepare the Waste Container
  • Choose a Compatible Container: Select a designated container intended for halogenated organic waste. This should be a robust, chemically compatible container with a threaded, leak-proof cap.[1][5] Glass or specific types of plastic (e.g., those marked UN 3H1) are common.[7]

    • Causality: Using an incompatible container can lead to its degradation, causing leaks and hazardous spills. Never use food-grade containers, as they are not designed for chemical resistance and can lead to dangerous mix-ups.[8]

  • Affix the Hazardous Waste Label: Before adding any waste, securely attach a "Hazardous Waste" tag or label to the container.[5][6]

    • Causality: Labeling a container from the moment it is designated for waste prevents the accidental generation of "unknowns," which are extremely costly and difficult to dispose of.

Step 2: Accumulate Waste Safely
  • Complete the Label: Clearly write the full, unabbreviated chemical name: "tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate" and any other chemicals or solvents in the mixture, along with their estimated percentages.[5][6] Check the appropriate hazard boxes (e.g., "Toxic," "Irritant").

  • Transfer Waste: Conduct all transfers of waste into the container within an operating chemical fume hood to mitigate inhalation risks.[5]

  • Keep the Container Closed: The container must remain tightly sealed at all times except for the brief moment when waste is being added.[6][8][9] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

Step 3: Store Waste in a Satellite Accumulation Area (SAA)
  • Designate the SAA: Store the waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[9][10][11]

  • Use Secondary Containment: Place the container within a larger, chemically resistant tray or tub.

    • Causality: Secondary containment ensures that any potential leaks from the primary container are captured, preventing a wider spill and environmental contamination.[1][7]

  • Segregate Incompatibles: Ensure the halogenated waste container is stored separately from acids, bases, and strong oxidizing agents.[6][9] The SDS for a similar compound specifically lists strong oxidizing agents, strong bases, amines, and strong reducing agents as incompatible.[3]

Step 4: Arrange for Final Disposal
  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent splashing during transport.[7][10]

  • Request Pickup: Once the container is full or has been in use for the maximum time allowed by your institution (often 6-12 months in an SAA), arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[5][9][10]

  • Documentation: Ensure all paperwork required by your institution and local regulations is completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for proper disposal.

start Start: Waste Generated identify Identify as Halogenated Organic Waste (Contains Bromine) start->identify spill_check Spill Occurred? identify->spill_check container Select Chemically Compatible Halogenated Waste Container spill_check->container No spill_procedure Follow Emergency Spill Protocol (Use Absorbent, PPE, Collect Debris) spill_check->spill_procedure Yes label Affix 'Hazardous Waste' Label BEFORE Adding Waste container->label transfer Add Waste in Fume Hood Update Contents on Label label->transfer close_container Keep Container Tightly Closed transfer->close_container store Store in Designated SAA with Secondary Containment close_container->store full_check Container Full or Max Time Reached? store->full_check full_check->transfer No pickup Arrange Pickup via EH&S or Licensed Contractor full_check->pickup Yes end End: Proper Disposal pickup->end spill_waste Package & Label Spill Debris as Hazardous Waste spill_procedure->spill_waste spill_waste->pickup

Caption: Disposal workflow for tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Small Spill (Contained on Benchtop):

    • Alert personnel in the immediate area.[2]

    • Wearing full PPE (lab coat, gloves, eye protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).[5][6]

    • Once absorbed, carefully sweep or scoop the material into a designated plastic bag or container.[2][6]

    • Seal and label the container as hazardous waste containing the spilled chemical and absorbent.

    • Arrange for disposal along with other hazardous waste.[5]

  • Large Spill:

    • Evacuate the area immediately.[6]

    • Alert your supervisor and call your institution's emergency number or 911.[6]

    • Prevent entry into the affected area.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

    • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][3]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[3][4]

By integrating these expert-validated procedures into your laboratory's standard operating protocols, you build a robust and trustworthy safety culture that extends beyond the product itself, ensuring the well-being of researchers and the environment.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Temple University Environmental Health and Radiation Safety. (2021). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
  • CymitQuimica. (2023). Safety Data Sheet: 5-Bromo-3-methyl-1H-indazole.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 5-Bromo-1H-indazole-3-carboxylic acid.
  • University of Oslo. (2024). Chemical and Hazardous Waste Guide.
  • Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate
Reactant of Route 2
tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.